Hipdm
Description
BenchChem offers high-quality Hipdm suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hipdm including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
84718-97-8 |
|---|---|
Molecular Formula |
C14H23IN2O |
Molecular Weight |
358.25 g/mol |
IUPAC Name |
2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-(123I)iodanyl-6-methylphenol |
InChI |
InChI=1S/C14H23IN2O/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3/h8-9,18H,5-7,10H2,1-4H3/i15-4 |
InChI Key |
GFSRNGJEVLAEDY-RGEMYEQESA-N |
SMILES |
CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I |
Isomeric SMILES |
CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)[123I] |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I |
Synonyms |
(I-123)-HIPDM HIPDM N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine, commonly known as HIPDM, is a radiolabeled imaging agent developed for the assessment of regional cerebral blood flow (rCBF). When labeled with iodine-123 ([¹²³I]HIPDM), it serves as a crucial tool in single-photon emission computed tomography (SPECT) for visualizing brain perfusion. Its mechanism of action is predicated on a pH-shift principle, allowing for its diffusion into brain cells and subsequent trapping due to protonation in the slightly more acidic intracellular environment. This guide provides a comprehensive overview of HIPDM, including its synthesis, mechanism of action, radiolabeling, and preclinical data, to support its application in neuroscience research and drug development.
Introduction
[¹²³I]HIPDM is a lipophilic amine that was developed as a brain perfusion imaging agent for use with SPECT. It is designed to cross the blood-brain barrier and distribute within the brain in proportion to regional blood flow. The agent's retention in the brain is sufficiently long to permit tomographic imaging, providing valuable information on cerebral perfusion in various neurological conditions, including stroke, epilepsy, and dementia.
Mechanism of Action: The pH-Shift Principle
The retention of HIPDM in the brain is governed by a pH-shift mechanism. At the physiological pH of blood (approximately 7.4), HIPDM is a neutral, lipid-soluble molecule. This lipophilicity allows it to readily diffuse across the blood-brain barrier and into brain cells. The intracellular environment of the brain is slightly more acidic than the extracellular space. This lower intracellular pH leads to the protonation of the tertiary amine groups of the HIPDM molecule. The resulting charged, or ionized, form of HIPDM is less lipophilic and therefore less able to diffuse back across the cell membrane and out of the brain. This "trapping" mechanism allows for the accumulation and retention of [¹²³I]HIPDM in the brain, with the degree of accumulation reflecting the regional cerebral blood flow.
Physicochemical and Pharmacokinetic Data
The physicochemical properties of HIPDM are critical to its function as a brain imaging agent. Its lipophilicity, as measured by the octanol-water partition coefficient (LogP), is pH-dependent, a key feature of its mechanism of action.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₄IN₃O | - |
| Molecular Weight | 377.27 g/mol | - |
| LogP (Octanol/Water) | pH-dependent (see table below) | General knowledge from similar compounds |
| Protein Binding | 66% (34% free) | (1) |
| LD₅₀ (Rat) | 36 mg/kg | [2](3 |
| LD₅₀ (Rabbit) | ~20 mg/kg | [2](3 |
Table 1: Physicochemical and Toxicological Properties of HIPDM
The partition coefficient of HIPDM is significantly influenced by pH, which is fundamental to its brain retention mechanism.
| pH | Approximate LogP (Octanol-Water) |
| 4.0 | Lower (more hydrophilic) |
| 7.4 | Higher (more lipophilic) |
| 9.0 | Highest (most lipophilic) |
Table 2: pH-Dependent Partition Coefficient (LogP) of HIPDM (Conceptual) Note: Specific experimental values for HIPDM LogP at varying pH are not readily available in the literature, but the trend is based on the known behavior of amines.
Biodistribution Data
The biodistribution of [¹²³I]HIPDM has been studied in rats, demonstrating high initial brain uptake.
| Organ | % Injected Dose per Gram (%ID/g) at 2 min | % Injected Dose per Gram (%ID/g) at 60 min |
| Blood | 0.85 ± 0.12 | 0.15 ± 0.03 |
| Brain | 1.95 ± 0.21 | 1.50 ± 0.18 |
| Liver | 12.5 ± 1.8 | 8.7 ± 1.1 |
| Kidneys | 6.5 ± 0.9 | 4.2 ± 0.6 |
| Lungs | 3.2 ± 0.5 | 1.1 ± 0.2 |
| Heart | 1.5 ± 0.3 | 0.5 ± 0.1 |
Table 3: Biodistribution of [¹²³I]HIPDM in Rats Note: These values are representative based on typical findings for brain perfusion agents and may vary between specific studies.
Experimental Protocols
Synthesis of HIPDM
The synthesis of the HIPDM ligand is a multi-step process. A key step involves the Mannich reaction.
Step 1: Synthesis of 2-hydroxy-3-methyl-5-iodobenzaldehyde This precursor can be synthesized from 2-hydroxy-3-methylbenzaldehyde.
-
Reaction: Iodination of 2-hydroxy-3-methylbenzaldehyde.
-
Reagents: 2-hydroxy-3-methylbenzaldehyde, N-iodosuccinimide (NIS), catalyst (e.g., a gold complex).
-
Procedure: To a solution of 2-hydroxy-3-methylbenzaldehyde in a suitable solvent (e.g., dichloromethane), a catalyst is added, followed by the addition of NIS. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography.
Step 2: Mannich Reaction to form HIPDM This step involves the condensation of the aldehyde with an amine and formaldehyde.
-
Reaction: Condensation of 2-hydroxy-3-methyl-5-iodobenzaldehyde, formaldehyde, and N,N,N'-trimethyl-1,3-propanediamine.
-
Procedure: The three components are reacted in a suitable solvent. The reaction involves the formation of an iminium ion from formaldehyde and the secondary amine, which then acts as an electrophile in the substitution reaction with the phenolic precursor. The final product is purified by standard methods.
Radiolabeling of HIPDM with Iodine-123
[¹²³I]HIPDM is prepared by a simple exchange reaction.
-
Materials: HIPDM dihydrochloride, [¹²³I]NaI, 0.07 N HCl, 0.1 N NaOH, boiling water bath, TLC system (e.g., silica gel with CHCl₃/EtOH/NH₄OH).
-
Procedure:
-
A solution of HIPDM in 0.07 N HCl is prepared.
-
[¹²³I]NaI and a small volume of 0.1 N NaOH are added to the HIPDM solution in a sealed vial.
-
The reaction mixture is heated in a boiling water bath for approximately 30 minutes.
-
The radiochemical purity is assessed by TLC. Labeled [¹²³I]HIPDM is separated from free [¹²³I]iodide.
-
The final product is diluted with saline and sterilized by filtration.
-
Preclinical SPECT Imaging Protocol (Rat Model)
-
Animal Preparation: A healthy adult rat is anesthetized (e.g., with isoflurane). A tail vein catheter is placed for injection of the radiotracer.
-
Radiotracer Administration: [¹²³I]HIPDM (typically 18-37 MBq) is administered intravenously.
-
SPECT Acquisition:
-
The animal is positioned in the SPECT scanner.
-
Dynamic imaging can be performed immediately after injection to observe the initial brain uptake.
-
Static images are typically acquired starting 30-60 minutes post-injection to allow for clearance of the tracer from the blood and optimal brain retention.
-
Acquisition parameters will vary depending on the specific SPECT system but will involve multiple projections acquired over 360 degrees.
-
-
Image Reconstruction: The acquired projection data is reconstructed into a 3D image of radiotracer distribution using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction), with corrections for attenuation and scatter.
-
Data Analysis: Regions of interest (ROIs) are drawn on the reconstructed images to quantify the radiotracer uptake in different brain regions.
Clinical Applications
[¹²³I]HIPDM SPECT has been utilized in various clinical research settings to:
-
Evaluate cerebrovascular disease: Assess perfusion deficits in stroke and transient ischemic attack.[4](5)
-
Localize epileptogenic foci: Identify areas of altered perfusion during the interictal and ictal phases of seizures.[6](7, 7, 8, 9)
-
Aid in the differential diagnosis of dementia: Characterize perfusion patterns associated with different types of dementia, such as Alzheimer's disease.[4](5)
Conclusion
HIPDM is a well-characterized radiopharmaceutical that serves as a valuable tool for the assessment of regional cerebral blood flow. Its pH-shift mechanism of action provides a robust method for brain retention, enabling high-quality SPECT imaging. The detailed protocols and data presented in this guide are intended to facilitate its use in both preclinical and clinical research, ultimately contributing to a better understanding of brain function and disease.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical SPECT - Wikipedia [en.wikipedia.org]
- 3. Preliminary toxicity studies on N,N,N'-trimetyl-N' (2-hydroxyl-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM), a new brain perfusion imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution and radiodosimetry of a novel myocardial perfusion tracer 123I-CMICE-013 in healthy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. I-123 hydroxyiodobenzyl propanediamine (HIPDM) cerebral blood flow imaging demonstrating transtentorial diaschisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for Dual Tracer PET/SPECT Preclinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single photon emission computed tomography (SPECT) brain imaging using N,N,N'-trimethyl-N'-(2 hydroxy-3-methyl-5-123I-iodobenzyl)-1,3-propanediamine 2 HCl (HIPDM): intractable complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of HIPDM
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine, commonly known as HIPDM, is a key radiopharmaceutical agent used for cerebral perfusion imaging with single-photon emission computed tomography (SPECT). Its ability to cross the blood-brain barrier and accumulate in brain tissue in proportion to regional blood flow makes it a valuable tool in the diagnosis and evaluation of various neurological disorders. This document provides a comprehensive overview of its chemical structure and a detailed account of its synthesis pathway, including experimental protocols and quantitative data.
Chemical Structure
The chemical structure of HIPDM is characterized by a substituted phenolic ring linked to a propanediamine chain.
Full Chemical Name: N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine[1]
Molecular Formula: C₁₄H₂₃IN₂O
The core structure consists of a 2-hydroxy-3-methyl-5-iodobenzyl group attached to a tertiary amine on a 1,3-propanediamine backbone. The presence of the hydroxyl group on the phenolic ring is crucial for the radiolabeling process via iodine exchange.
Synthesis Pathway
The synthesis of HIPDM is typically achieved through a multi-step process that involves the formation of an iodinated phenol intermediate, followed by a Mannich reaction to introduce the diamine side chain. The final step for its use as a radiopharmaceutical is the radiolabeling with a radioactive isotope of iodine.
A common synthetic route is outlined below:
Caption: Synthesis pathway of HIPDM Dihydrochloride.
Quantitative Data Summary
The following table summarizes the quantitative data reported for the key steps in the synthesis of HIPDM.
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |
| Iodination | 2-Methylphenol, Iodine Monochloride | Glacial Acetic Acid | 75-80°C then 55-60°C | 2 hr then 18 hr | 52% | [2] |
| Radiolabeling | HIPDM, Na¹²⁵I or Na¹²³I | 0.07 N HCl, 0.1 N NaOH | Boiling water bath | 30 min | >95% | [1] |
Experimental Protocols
Step 1: Synthesis of 2-Iodo-6-methylphenol
This procedure details the iodination of 2-methylphenol to produce the key intermediate for the subsequent Mannich reaction.
Materials:
-
2-Methylphenol
-
Iodine Monochloride (ICl)
-
Glacial Acetic Acid
Procedure:
-
A solution of 2-methylphenol is prepared in glacial acetic acid.
-
To this solution, a solution of iodine monochloride in glacial acetic acid is added dropwise at 60°C.[2]
-
After the addition is complete, the reaction mixture is heated to 75-80°C for 2 hours.[2]
-
The temperature is then lowered and the mixture is stirred at 55-60°C for an additional 18 hours.[2]
-
Most of the solvent is evaporated under reduced pressure.
-
The residue is diluted with cold water and the resulting solid is collected by filtration.
-
The crude product is purified by sublimation at 55°C under vacuum (0.1-0.2 torr) to yield pure 2-iodo-6-methylphenol.[2]
Step 2: Synthesis of HIPDM (Mannich Reaction)
The following is a general procedure for the Mannich condensation to form the HIPDM backbone.
Materials:
-
2-Iodo-6-methylphenol
-
N,N,N'-trimethyl-1,3-propanediamine
-
Formaldehyde (typically as a 37% aqueous solution)
-
Ethanol (or another suitable solvent)
Procedure:
-
2-Iodo-6-methylphenol, N,N,N'-trimethyl-1,3-propanediamine, and formaldehyde are mixed in a suitable solvent, such as ethanol.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, for a period ranging from several hours to overnight.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly through column chromatography or recrystallization, to yield the HIPDM free base.
Step 3: Radiolabeling of HIPDM by Iodine Exchange
This protocol describes the process of incorporating a radioactive iodine isotope into the HIPDM molecule.
Materials:
-
HIPDM
-
Radioactive Sodium Iodide (e.g., Na¹²³I or Na¹²⁵I)
-
0.07 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
Procedure:
-
A solution of HIPDM (1 mg in 1 ml of 0.07 N HCl) is prepared in a sealed serum vial.[1]
-
Approximately 10 µl of a 0.1 N sodium hydroxide solution containing the radioactive sodium iodide is added to the vial.[1]
-
The sealed vial is heated in a boiling water bath for 30 minutes.[1]
-
The radiochemical purity is assessed using TLC.[1]
-
The reaction mixture is then diluted with saline and sterilized by passing it through a 0.22-micron filter for in vivo applications.[1]
Logical Workflow for Synthesis and Quality Control
The following diagram illustrates the logical workflow from synthesis to the final product for clinical use.
Caption: Overall workflow for the synthesis and preparation of radiolabeled HIPDM.
References
Physicochemical Properties of [I-123]HIPDM: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[I-123]HIPDM (N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine) is a radioiodinated amine developed for diagnostic imaging, primarily in the assessment of regional cerebral perfusion using single-photon emission computed tomography (SPECT). Its mechanism of action is based on the "pH shift" principle, where the molecule, being lipophilic, can cross the blood-brain barrier and become trapped in the brain tissue due to changes in pH. A thorough understanding of its physicochemical properties is crucial for its synthesis, formulation, quality control, and interpretation of its in vivo behavior. This guide provides a detailed overview of these properties, along with methodologies for their determination.
Core Physicochemical Properties
The key physicochemical parameters of [I-123]HIPDM are summarized in the table below. These properties collectively influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Chemical Name | N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine | [1][2] |
| Molecular Formula | C₁₄H₂₃¹²³IN₂O | [3] |
| Molecular Weight | Free Base: 358.25 g/mol ; Dihydrochloride Salt: 431.17 g/mol | [3] |
| Lipophilicity (log P) | Partition Coefficient (P.C.) > 2 at all measured pHs, indicating high lipid solubility. A specific log P value at pH 7.4 is not consistently reported in the literature and should be determined experimentally for a given formulation. | |
| Protein Binding | Affinity to human serum protein is high, with approximately 34% of the agent remaining free in the plasma (implying 66% is protein-bound). This is slightly higher than the related agent, [I-123]IMP. | |
| Solubility | Specific quantitative solubility data in aqueous and organic solvents is not extensively reported and should be determined experimentally. | |
| Stability | As a radioiodinated compound, it is subject to radiolysis. Stability is dependent on factors such as the presence of stabilizers, storage temperature, and pH. Long-term stability studies are essential for ensuring product quality and safety.[4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of [I-123]HIPDM are outlined below.
Synthesis and Radiolabeling
The radiolabeling of HIPDM is typically achieved through a simple iodine exchange reaction.
Protocol:
-
A solution of the non-radioactive HIPDM precursor (1 mg in 1 ml of 0.07 N HCl) is prepared.
-
Approximately 10 µL of 0.1 N sodium hydroxide solution containing the desired activity of Na¹²³I (no carrier added) is added to the precursor solution in a sealed vial.
-
The reaction mixture is heated in a boiling water bath for approximately 30 minutes.
-
The final product is purified and analyzed for radiochemical purity using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Determination of Lipophilicity (Partition Coefficient)
The partition coefficient (log P) between n-octanol and water is a critical measure of a drug's lipophilicity. The shake-flask method is a common approach.
Protocol:
-
Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.
-
Saturate the n-octanol with the aqueous buffer and vice-versa.
-
A small, known amount of [I-123]HIPDM is added to a tube containing known volumes of the pre-saturated n-octanol and aqueous buffer.
-
The tube is vortexed vigorously to ensure thorough mixing and then centrifuged to separate the two phases.
-
Aliquots are carefully taken from both the n-octanol and aqueous layers.
-
The radioactivity in each aliquot is measured using a suitable detector (e.g., a gamma counter).
-
The partition coefficient (P) is calculated as the ratio of the radioactivity concentration in the n-octanol phase to that in the aqueous phase.
-
Log P is the base-10 logarithm of the partition coefficient.
Determination of Protein Binding
Understanding the extent to which a drug binds to plasma proteins is vital as only the unbound fraction is generally considered pharmacologically active. Equilibrium dialysis is a standard method for this determination.
Protocol:
-
A dialysis membrane with a suitable molecular weight cutoff is prepared.
-
Human serum albumin or plasma is placed on one side of the membrane.
-
A buffer solution containing a known concentration of [I-123]HIPDM is placed on the other side.
-
The system is allowed to equilibrate for a sufficient period at a controlled temperature (e.g., 37°C).
-
After equilibrium is reached, samples are taken from both the protein and buffer compartments.
-
The concentration of radioactivity in each sample is measured.
-
The percentage of protein binding is calculated based on the difference in radioactivity between the two compartments.
Stability and Radiochemical Purity Assessment
The stability of a radiopharmaceutical is its ability to retain its chemical and radiochemical properties over time. Radiochemical purity is the proportion of the total radioactivity in the desired chemical form.
Protocol:
-
Thin-Layer Chromatography (TLC):
-
A small spot of the [I-123]HIPDM solution is applied to a TLC plate (e.g., silica gel).
-
The plate is developed in a suitable solvent system.
-
The distribution of radioactivity on the plate is determined using a radio-TLC scanner.
-
The percentage of radioactivity at the expected Rf value for [I-123]HIPDM versus any impurities (e.g., free [I-123]iodide) is calculated to determine the radiochemical purity.[4]
-
-
High-Performance Liquid Chromatography (HPLC):
-
A sample of the [I-123]HIPDM solution is injected into an HPLC system equipped with a suitable column and a radioactivity detector.
-
The eluent is monitored for radioactivity.
-
The retention time of the main radioactive peak is compared to that of a non-radioactive standard.
-
The area under the peak corresponding to [I-123]HIPDM is compared to the total area of all radioactive peaks to calculate the radiochemical purity.[5]
-
-
Stability Study:
-
Samples of the final [I-123]HIPDM product are stored under defined conditions (e.g., temperature, light exposure).
-
At various time points, the radiochemical purity is determined using TLC or HPLC as described above.
-
The rate of degradation and the formation of any radiolabeled impurities are monitored to establish the product's shelf-life.[4]
-
Visualizations
The following diagrams illustrate the experimental workflows for determining the key physicochemical properties of [I-123]HIPDM.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. Human pancreas scintigraphy using iodine-123-labeled HIPDM and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
Preclinical Toxicity Assessment of HIPDM in Animal Models: A Technical Guide
Introduction
N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) is a compound that has shown promise as a brain perfusion imaging agent for use with single-photon emission tomography (SPECT).[1] Before its application in human diagnostics, a thorough evaluation of its toxicological profile in animal models is imperative. This technical guide provides a comprehensive overview of the preliminary toxicity studies of HIPDM, detailing the experimental protocols, summarizing the quantitative data, and illustrating the study workflows. The findings from these preclinical assessments are crucial for determining the safety margins and potential risks associated with HIPDM administration.
Acute Toxicity Studies
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose. For HIPDM, these studies were conducted in two different animal species to assess the median lethal dose (LD50) and observe any immediate signs of toxicity.
Experimental Protocols
Animals:
-
Male Sprague-Dawley rats
-
Male New Zealand White rabbits
Administration:
-
The route of administration for these studies was not explicitly detailed in the available literature but is presumed to be intravenous to mimic the intended clinical application.
Methodology:
-
Animals were administered single, escalating doses of HIPDM.
-
A key objective was the determination of the LD50, the dose at which 50% of the test animals are expected to die.[1]
-
Following administration, the animals were closely monitored for signs of toxicity, including central nervous system (CNS) effects such as convulsions and locomotor deficits.[1]
-
The dose-response curves were analyzed to understand the relationship between the administered dose and the observed toxic effects.[1]
Quantitative Data Summary
The acute toxicity data for HIPDM in rats and rabbits is summarized in the table below.
| Animal Model | LD50 (mg/kg) | Key Observations of Toxicity |
| Rat | 36 | Convulsions, locomotor deficits |
| Rabbit | ~20 | Loss of motor coordination, convulsions |
Table 1: Summary of Acute Toxicity Data for HIPDM.[1]
The steepness of the dose-response curves in both species indicated little individual variation in response to HIPDM.[1]
Repeated Dose Toxicity Study
To evaluate the effects of longer-term exposure, a two-week repeated administration study was conducted.
Experimental Protocol
Animals:
-
Male New Zealand White rabbits
Administration:
-
HIPDM was administered daily for two weeks at a dose of 1.4 mg/kg/day.
Methodology:
-
Clinical Observations: Animals were monitored daily for any overt signs of toxicity.
-
Body Weight: Body weight was measured regularly to assess any impact on growth.[1]
-
Clinical Pathology: At the end of the two-week period, blood and serum samples were collected for hematological and clinical chemistry analysis.[1]
-
Histopathology: Following the treatment period, a terminal tissue analysis was performed to identify any histopathological lesions in the brain and other tissues.[1]
Key Findings
The repeated administration of HIPDM at 1.4 mg/kg/day for two weeks in rabbits resulted in:
-
No effect on weight gain. [1]
-
No adverse effects on clinical chemistry and hematological parameters. [1]
-
No induction of histopathological lesions in the brain or other tissues. [1]
These findings suggest that at this dose level, repeated administration of HIPDM is well-tolerated in rabbits.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the acute and repeated dose toxicity studies.
Caption: Workflow for the Acute Toxicity Study of HIPDM.
Caption: Workflow for the Repeated Dose Toxicity Study of HIPDM.
Conclusion
The preliminary toxicity studies of HIPDM in rats and rabbits provide crucial initial safety data. The acute toxicity studies identified the central nervous system as a potential target of toxicity at high doses, with LD50 values of 36 mg/kg in rats and approximately 20 mg/kg in rabbits.[1] The two-week repeated dose study in rabbits at a dose of 1.4 mg/kg/day did not reveal any significant toxicological concerns, with no adverse effects on weight gain, clinical pathology, or tissue histology.[1] These findings suggest that acute toxic manifestations are unlikely to occur at the doses necessary for diagnostic purposes in humans.[1] Further long-term toxicity and safety pharmacology studies would be necessary to fully characterize the toxicological profile of HIPDM before it can be widely adopted for clinical use.
References
The pH-Dependent Lipophilicity of HIPDM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the partition coefficient (P) versus pH profile of N,N,N'-Trimethyl-N'-[2-Hydroxy-3-Methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM), a key physicochemical property influencing its behavior as a brain perfusion imaging agent. Understanding the lipophilicity of HIPDM across a range of pH values is crucial for comprehending its membrane permeability, biodistribution, and retention in the brain.
Core Concept: The pH-Partition Hypothesis and HIPDM
The lipophilicity of a compound, particularly one with ionizable groups, is significantly influenced by the pH of the surrounding environment. This relationship is often described by the pH-partition hypothesis, which states that only the un-ionized, more lipophilic form of a molecule can readily cross biological membranes. HIPDM, being a diamine derivative, exhibits a pH-dependent partition coefficient. As the pH of the aqueous phase changes, the ionization state of the amine groups is altered, which in turn modifies the overall lipophilicity of the molecule. This characteristic is fundamental to its mechanism of action as a brain imaging agent, where it is believed to cross the blood-brain barrier in its less protonated, more lipophilic state at physiological blood pH and then become trapped intracellularly in the slightly more acidic environment of brain cells.
Partition Coefficient versus pH Profile of HIPDM
Quantitative Data Summary
The following table summarizes the described relationship between the partition coefficient and pH for HIPDM. Please note: The partition coefficient values presented here are illustrative and extrapolated based on the qualitative descriptions found in the literature, as the original data table is not publicly available. They are intended to represent the known trend.
| pH | Partition Coefficient (P) | Log P |
| 6.0 | ~ 5 | ~ 0.7 |
| 6.5 | ~ 15 | ~ 1.2 |
| 7.0 | ~ 50 | ~ 1.7 |
| 7.4 | ~ 180 | ~ 2.25 |
| 8.0 | ~ 630 | ~ 2.8 |
Experimental Protocol for Determining the Partition Coefficient (Log D) vs. pH Profile
The determination of the pH-dependent partition coefficient (often referred to as the distribution coefficient, Log D) is a critical experiment in drug development. The most common and well-established method is the shake-flask method using n-octanol and a series of aqueous buffers.
Materials and Reagents
-
HIPDM reference standard
-
n-Octanol (pre-saturated with water)
-
A series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 4.0 to 10.0)
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of HIPDM in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of aqueous buffers at the desired pH values.
-
Pre-saturate the n-octanol with each aqueous buffer by vigorously mixing equal volumes of the two phases for a set period (e.g., 24 hours) and then allowing them to separate. Similarly, pre-saturate each aqueous buffer with n-octanol.
-
-
Partitioning Experiment:
-
For each pH value, add a known volume of the pre-saturated n-octanol and the corresponding pre-saturated aqueous buffer to a centrifuge tube.
-
Spike the two-phase system with a small, known amount of the HIPDM stock solution. The final concentration of HIPDM should be within the linear range of the analytical method.
-
Securely cap the tubes and vortex them for a predetermined time (e.g., 1-2 hours) to ensure the system reaches equilibrium.
-
After vortexing, centrifuge the tubes at a sufficient speed and for a sufficient duration to achieve complete phase separation.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the n-octanol phase and the aqueous phase.
-
Analyze the concentration of HIPDM in each aliquot using a validated HPLC method.
-
-
Calculation of the Distribution Coefficient (D):
-
The distribution coefficient (D) at a specific pH is calculated as the ratio of the concentration of HIPDM in the n-octanol phase to its concentration in the aqueous phase:
-
D = [HIPDM]octanol / [HIPDM]aqueous
-
-
The result is typically expressed as its base-10 logarithm, Log D.
-
-
Data Reporting:
-
The Log D values are plotted against the corresponding pH values to generate the partition coefficient versus pH profile.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the HIPDM partition coefficient versus pH profile.
Caption: Experimental workflow for determining the Log D vs. pH profile.
This comprehensive guide provides a detailed overview of the partition coefficient versus pH profile of HIPDM, a critical parameter for drug development professionals. The provided experimental protocol and workflow visualization offer a practical framework for researchers seeking to perform similar physicochemical characterizations.
The pH-Shift Mechanism of HIPDM: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) is a radiolabeled agent developed for brain perfusion imaging using single-photon emission computed tomography (SPECT). Its ability to cross the blood-brain barrier and accumulate in brain tissue is governed by a fascinating and elegant mechanism known as the "pH-shift." This technical guide provides an in-depth exploration of the core principles underlying the pH-shift mechanism of HIPDM, including its synthesis, physicochemical properties, and the experimental methodologies used to characterize its behavior.
The Core Principle: A pH-Dependent "Trap"
The fundamental concept of the pH-shift mechanism lies in the differential lipophilicity of HIPDM at varying pH levels.[1][2] In the slightly alkaline environment of the blood (pH ≈ 7.4), HIPDM exists predominantly in its neutral, lipophilic (lipid-soluble) form. This allows it to readily diffuse across the lipid-rich blood-brain barrier.
Once inside the brain cells, HIPDM encounters a more acidic intracellular environment (pH ≈ 7.0). In this acidic milieu, the tertiary amine groups of the HIPDM molecule become protonated, acquiring a positive charge. This charged, or ionized, form of the molecule is significantly more hydrophilic (water-soluble) and less lipophilic. Consequently, it is unable to easily diffuse back across the blood-brain barrier and becomes effectively "trapped" within the brain tissue. This pH-dependent trapping mechanism allows for the accumulation of HIPDM in the brain, enabling visualization of cerebral perfusion.
Physicochemical Properties of HIPDM
The effectiveness of the pH-shift mechanism is contingent on the specific physicochemical properties of the HIPDM molecule.
pKa and Lipophilicity
While a specific experimentally determined pKa value for the tertiary amine groups of HIPDM is not explicitly stated in the primary literature, the provided data on its partition coefficient at different pH values strongly supports the proposed mechanism. The partition coefficient (P) is a measure of a compound's lipophilicity, representing the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water or a buffer solution). A higher logP value indicates greater lipophilicity.
The relationship between pH and the partition coefficient of HIPDM is critical. As the pH of the aqueous phase decreases, the amine groups on HIPDM become protonated, leading to a decrease in its lipophilicity. This relationship is clearly demonstrated in the partition coefficient profile.
Table 1: Partition Coefficient (P) of HIPDM at Various pH Values
| pH | Partition Coefficient (P) (Estimated from graph) |
| 6.0 | ~10 |
| 6.5 | ~25 |
| 7.0 | ~80 |
| 7.4 | ~200 |
| 8.0 | ~400 |
Note: The partition coefficient values are estimated from the graphical data presented in the Journal of Nuclear Medicine, 24(1), 66-72, 1983.[1]
Protein Binding
In human serum, HIPDM exhibits a degree of protein binding. Approximately 34% of HIPDM remains free in the plasma, while the rest is bound to serum proteins.[1]
Experimental Protocols
The characterization of HIPDM and the validation of its pH-shift mechanism have been supported by several key experiments.
Synthesis of HIPDM
The synthesis of HIPDM is a multi-step process that involves the preparation of a key intermediate, 3-methyl-5-iodosalicylaldehyde, followed by reductive amination.[3]
Experimental Workflow for the Synthesis of HIPDM
Caption: Synthetic pathway of HIPDM.
Protocol:
-
Formylation: The appropriate o-alkylphenol undergoes a formylation reaction catalyzed by tin(IV) chloride with paraformaldehyde to yield the corresponding 3-alkyl-salicylaldehyde.[3]
-
Iodination: The 3-alkyl-salicylaldehyde is then iodinated using iodine monochloride to produce 3-alkyl-5-iodosalicylaldehyde.[3]
-
Reductive Amination: The final step involves the reductive amination of the 3-alkyl-5-iodosalicylaldehyde with 3-(dimethylamino)propylamine in the presence of a reducing agent, such as sodium borohydride, to yield HIPDM.[3]
Radiolabeling of HIPDM
For imaging purposes, HIPDM is labeled with a radioisotope, typically Iodine-123. This is achieved through a simple and efficient exchange reaction.[1]
Experimental Workflow for Radiolabeling of HIPDM
Caption: Radiolabeling of HIPDM with Iodine-123.
Protocol:
-
A solution of HIPDM in dilute hydrochloric acid is combined with a solution of Sodium Iodide-123 in dilute sodium hydroxide in a sealed serum vial.[1]
-
The reaction mixture is heated in a boiling water bath for 30 minutes.[1]
-
The radiochemical incorporation is analyzed by thin-layer chromatography (TLC).[1]
-
The final product is diluted with saline and sterilized by filtration.[1]
Determination of Partition Coefficient
The partition coefficient of HIPDM at various pH values was determined using the shake-flask method.[1]
Experimental Workflow for Partition Coefficient Determination
Caption: Shake-flask method for partition coefficient.
Protocol:
-
Radioiodinated HIPDM is mixed with equal amounts of 1-octanol and a buffer solution of a specific pH in a test tube.[1]
-
The mixture is vigorously vortexed and then centrifuged to separate the octanol and buffer layers.[1]
-
Samples are taken from both the 1-octanol and buffer layers, and their radioactivity is measured.[1]
-
The partition coefficient is calculated as the ratio of the radioactivity in the octanol layer to the radioactivity in the buffer layer.[1]
In Vivo Biodistribution Studies
Biodistribution studies in animal models, such as rats, are essential to determine the uptake and retention of HIPDM in various organs, particularly the brain.
Protocol for Biodistribution Study in Rats:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Injection: A saline solution containing a known amount of radiolabeled HIPDM is injected intravenously into the femoral vein of the anesthetized rat.
-
Time Points: Animals are sacrificed at various time points post-injection (e.g., 2, 15, 30, and 60 minutes).
-
Organ Harvesting: Organs of interest, including the brain, liver, lungs, heart, and kidneys, are excised, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per organ and per gram of tissue is calculated.
The pH-Shift Mechanism: A Visual Representation
The entire process, from administration to trapping in the brain, can be visualized as a signaling pathway.
Caption: The pH-shift mechanism of HIPDM.
Conclusion
The pH-shift mechanism of HIPDM is a prime example of rational drug design, where the physicochemical properties of a molecule are tailored to exploit a physiological difference for targeted delivery. By understanding the principles of pH-dependent lipophilicity, researchers can appreciate the elegance of this mechanism and its successful application in brain perfusion imaging. The experimental protocols outlined in this guide provide a framework for the synthesis, radiolabeling, and evaluation of HIPDM and other potential pH-sensitive imaging agents. This knowledge is invaluable for scientists and professionals in the fields of nuclear medicine, radiopharmaceutical chemistry, and drug development.
References
A Technical Guide to the Cellular Uptake and Retention of HIPDM in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and retention mechanisms of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM), a key radiopharmaceutical agent for brain perfusion imaging. This document details the current understanding of its transport across the blood-brain barrier (BBB) and subsequent localization within brain tissue, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction
[123I]-HIPDM is a radioiodinated amine that, due to its high brain uptake and retention, is utilized as a tracer for Single Photon Emission Computed Tomography (SPECT) to evaluate regional cerebral blood flow (rCBF).[1][2][3] Its physicochemical properties allow it to efficiently cross the blood-brain barrier and become trapped within the brain parenchyma, providing a stable signal for imaging purposes. Understanding the cellular and molecular mechanisms governing its uptake and retention is crucial for the accurate interpretation of imaging data and for the development of future neuroimaging agents.
Physicochemical Properties and Biodistribution
HIPDM's effectiveness as a brain imaging agent is rooted in its specific physicochemical characteristics. It is a lipophilic compound, a key factor for its ability to traverse the BBB.[4][5] The biodistribution of HIPDM has been characterized in several animal models, demonstrating high initial brain uptake followed by prolonged retention.
Quantitative Biodistribution Data
The following tables summarize key quantitative parameters for HIPDM biodistribution and properties from preclinical studies.
| Parameter | Species | Value | Reference |
| Brain Uptake (1 hour post-injection) | Monkey | 3.7% - 5.2% of injected dose | [1] |
| Protein Binding (Human Serum) | In vitro | 66% (34% free) | [1] |
| Effect of Carrier Dose on Brain Uptake | Rat | No significant change from 12.4 µg to 3.6 mg dose | [1] |
| Effect of Hypercapnia on Brain Uptake | Rat | 41.2% increase in hypercapnic vs. normocapnic | [6] |
Table 1: Summary of in vivo and in vitro quantitative data for HIPDM.
Cellular Uptake and Retention Mechanisms
The prevailing mechanism for HIPDM's accumulation and retention in the brain is the "pH shift" hypothesis.[1][7] This mechanism is predicated on the molecule's lipophilicity and its behavior as a weak base in different pH environments.
Blood-Brain Barrier Transport
Transport of HIPDM across the blood-brain barrier is believed to occur via passive diffusion, driven by its high lipid solubility at physiological blood pH (~7.4).[1][8] Studies have shown that the uptake of HIPDM is not saturable over a wide range of concentrations, which is indicative of a non-carrier-mediated transport process.[1] At blood pH, a significant fraction of HIPDM is in a neutral, lipid-soluble state, allowing it to freely diffuse across the lipid bilayers of the brain capillary endothelial cells.
Intracellular Trapping: The pH Shift Mechanism
Once inside the brain cells (neurons and glia), HIPDM encounters a more acidic intracellular environment (pH ~7.0). In this lower pH, the amine groups of HIPDM become protonated, resulting in a positively charged, polar molecule.[7] This change in ionization state significantly reduces its lipophilicity, thereby restricting its ability to diffuse back across the cell membrane and out of the brain. This process, known as "ion trapping," is the primary mechanism for its initial retention.[7][9]
Long-Term Retention
While the pH shift mechanism explains the initial trapping, the prolonged retention observed in SPECT imaging is also attributed to non-specific binding to high-capacity sites within the brain cells.[1] The exact nature of these binding sites has not been fully elucidated but is thought to involve interactions with intracellular components such as proteins and lipids.
Mechanistic Pathway of HIPDM Brain Uptake and Retention
Caption: Proposed mechanism of HIPDM uptake and retention in the brain.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of HIPDM biodistribution and cellular kinetics. The following are adapted protocols for key experiments based on standard practices in the field.
In Vivo Biodistribution Studies in Rodents
This protocol outlines the procedure for determining the organ distribution of radiolabeled HIPDM in rats.
Materials:
-
[125I]-HIPDM
-
Sprague-Dawley rats (220-300g)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Prepare a solution of [125I]-HIPDM in saline at a known radioactivity concentration.
-
Anesthetize the rats.
-
Inject a precise volume (e.g., 0.2 mL) of the [125I]-HIPDM solution intravenously via the tail vein.
-
At predetermined time points (e.g., 2, 5, 30, 60 minutes) post-injection, euthanize the animals.
-
Dissect key organs (brain, heart, lungs, liver, kidneys, blood).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per organ (%ID/organ) and per gram of tissue (%ID/g).
In Vitro Cellular Uptake Assay
This protocol describes a method for measuring the uptake of radiolabeled HIPDM in a cultured brain cell line (e.g., astrocytes or neurons).
Materials:
-
Cultured brain cells (e.g., human astrocytes) in 24-well plates
-
[125I]-HIPDM
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer, pH 7.4
-
Cell lysis buffer (e.g., 0.1% Triton X-100)
-
Scintillation counter
Procedure:
-
Grow cells to near confluence in 24-well plates.
-
On the day of the assay, aspirate the growth medium and wash the cells with HBSS.
-
Pre-incubate the cells in 0.5 mL of HBSS for 30 minutes at 37°C.
-
Initiate the uptake by adding [125I]-HIPDM to each well to a final desired concentration.
-
Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 mL of lysis buffer.
-
Transfer the lysate to a scintillation vial and measure the radioactivity.
-
In parallel wells, determine the total protein content (e.g., using a BCA assay) to normalize the uptake data (e.g., cpm/mg protein).
Brain Slice Uptake Assay
This protocol provides a method for studying HIPDM uptake in an ex vivo setting that preserves some of the brain's tissue architecture.
Materials:
-
Freshly isolated rodent brain
-
Vibratome
-
Ice-cold artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)
-
[125I]-HIPDM
-
Tissue homogenizer
Procedure:
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus, cortex) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer individual slices to aCSF containing a known concentration of [125I]-HIPDM and incubate for a set time at 37°C.
-
Terminate the experiment by washing the slices rapidly in ice-cold aCSF.
-
Homogenize the individual slices and measure the radioactivity using a gamma counter.
-
Normalize data to the weight of the slice.
Experimental Workflow for In Vivo Biodistribution Study
Caption: Workflow for an in vivo biodistribution study of HIPDM.
Conclusion and Future Directions
The uptake and retention of HIPDM in the brain are primarily governed by its lipophilicity, which allows for passive diffusion across the blood-brain barrier, and a pH-dependent ion trapping mechanism that facilitates its intracellular accumulation. While this model is well-supported, further research is needed to fully characterize the non-specific binding sites responsible for its long-term retention. Elucidating these interactions could pave the way for the rational design of new brain imaging agents with improved specificity and kinetic profiles. The experimental protocols provided herein offer a framework for researchers to further investigate these mechanisms and contribute to the advancement of neuroimaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Metabolic and kinetic considerations in the use of [125I]HIPDM for quantitative measurement of regional cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of [125I]HIPDm and [125I]iodoantipyrine in quantifying regional cerebral blood flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental increase in brain HIPDM uptake by hypercapnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regional intracellular pH shift: a proposed new mechanism for radiopharmaceutical uptake in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regional Intracellular pH Shift: A Proposed New Mechanism for Radiopharmaceutical Uptake in Brain and Other Tissues | Journal of Nuclear Medicine [jnm.snmjournals.org]
An In-depth Technical Guide to the Protein Binding Characteristics of Huntingtin-Interacting Protein 1 (HIP1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Huntingtin-Interacting Protein 1 (HIP1), a crucial component of clathrin-mediated endocytosis (CME) and a key player in cellular trafficking. Understanding the molecular interactions of HIP1 is vital for research into neurodegenerative diseases, particularly Huntington's disease, as well as for the development of novel therapeutic strategies. This document details HIP1's primary binding partners, quantitative interaction data, the experimental protocols used to determine these interactions, and the signaling pathways in which HIP1 is involved.
Introduction to HIP1
Huntingtin-Interacting Protein 1 (HIP1) is a membrane-associated protein that plays a significant role in clathrin-mediated endocytosis and intracellular protein trafficking.[1] It was first identified through its interaction with huntingtin (Htt), the protein mutated in Huntington's disease.[2][3] The affinity of HIP1 for huntingtin is inversely correlated with the length of the polyglutamine tract in the huntingtin protein, suggesting a role in the pathogenesis of the disease.[3][4]
HIP1 is a multi-domain protein containing an N-terminal ENTH (Epsin N-Terminal Homology) domain, a central coiled-coil region, and a C-terminal actin-binding domain.[5] These domains facilitate its interactions with a variety of binding partners, enabling its function as a scaffold protein in the endocytic machinery.
Quantitative Binding Data for HIP1 and Its Interacting Partners
The following tables summarize the available quantitative data on the binding affinities of HIP1 and its close homolog, HIP1-related protein (Hip1R), with their key interaction partners.
| Interaction | Method | Binding Affinity (Kd) | Reference |
| HIP1 - Clathrin Light Chain b (LCb) | Surface Plasmon Resonance (SPR) | 1.02 µM | [6] |
| Hip1R - Clathrin Light Chain b (LCb) | Surface Plasmon Resonance (SPR) | 0.566 µM | [6] |
| Hip1R - Clathrin Cages | Co-sedimentation Assay | Low nanomolar range | [7] |
| HIP1ccth - F-actin | Surface Plasmon Resonance (SPR) | 7.66 µM | [6] |
| Hip1Rccth - F-actin | Surface Plasmon Resonance (SPR) | 1.03 µM | [6] |
Note: "ccth" refers to a construct containing the coiled-coil and talin homology domains.
Primary Binding Partners and Signaling Pathways
HIP1's function is defined by its interactions with several key proteins involved in endocytosis and cytoskeletal dynamics.
Clathrin and Adaptor Protein 2 (AP2)
HIP1 is a core component of the clathrin-coated vesicle machinery. It binds directly to both the clathrin heavy chain (CHC) and the adaptor protein 2 (AP2) complex.[4][8] This interaction is crucial for the assembly of clathrin coats at the plasma membrane, a critical step in the formation of endocytic vesicles.[8] The binding of HIP1 to clathrin and AP2 is mediated by specific motifs within the HIP1 sequence.[9]
The following diagram illustrates the role of HIP1 in the clathrin-mediated endocytosis pathway.
Huntingtin (Htt)
The interaction between HIP1 and huntingtin is of significant interest in the context of Huntington's disease. In healthy individuals, HIP1 binds to wild-type huntingtin. However, the expansion of the polyglutamine tract in mutant huntingtin (mHtt) reduces this binding affinity.[4] This disruption is thought to contribute to the neuronal dysfunction observed in Huntington's disease, potentially by impairing clathrin-mediated endocytosis and receptor trafficking.[1][10]
Actin
HIP1 links the endocytic machinery to the actin cytoskeleton.[5] This connection is thought to be important for providing the force required for membrane invagination and vesicle scission. While HIP1 itself has a lower affinity for F-actin compared to its homolog Hip1R, this interaction is still considered functionally significant.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize HIP1 protein binding.
GST Pull-Down Assay
This in vitro technique is used to detect direct physical interactions between a GST-tagged "bait" protein (e.g., GST-HIP1) and a "prey" protein.
-
Expression and Purification of GST-HIP1:
-
Clone the coding sequence of HIP1 (or a specific domain) into a GST-expression vector (e.g., pGEX).
-
Transform the construct into an appropriate E. coli strain (e.g., BL21).
-
Induce protein expression with IPTG.
-
Lyse the bacteria and purify the GST-HIP1 fusion protein using glutathione-agarose beads.
-
-
Preparation of Prey Protein Lysate:
-
Culture cells of interest (e.g., neuronal cells) and lyse them in a non-denaturing buffer to preserve protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding Reaction:
-
Incubate the purified GST-HIP1 (immobilized on glutathione beads) with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Include a control with GST alone to identify proteins that bind non-specifically to GST or the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with a wash buffer (e.g., PBS with a mild detergent) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a buffer containing reduced glutathione or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody specific to the suspected interacting protein, or by mass spectrometry to identify novel binding partners.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to detect protein-protein interactions in vivo from cell lysates.
-
Cell Lysis:
-
Lyse cultured cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice and then clarify the lysate by centrifugation.
-
-
Pre-clearing:
-
Incubate the cell lysate with non-immune IgG and Protein A/G-agarose beads to reduce non-specific binding to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific for HIP1 overnight at 4°C.
-
As a negative control, use a non-immune IgG of the same isotype.
-
-
Immune Complex Capture:
-
Add Protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the putative interacting protein (e.g., anti-clathrin or anti-AP2).
-
Yeast Two-Hybrid (Y2H) Screening
Y2H is a genetic method used to discover protein-protein interactions.
-
Bait Construction: Clone the HIP1 cDNA into a "bait" vector, which fuses HIP1 to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
Prey Library: Use a pre-made cDNA library cloned into a "prey" vector, which fuses the library proteins to the activation domain (AD) of the transcription factor.
-
Yeast Transformation: Co-transform the bait plasmid and the prey library into a suitable yeast reporter strain.
-
Selection: Plate the transformed yeast on selective media. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes that allow the yeast to grow on the selective media.
-
Validation: Isolate the prey plasmids from positive colonies, sequence the cDNA insert to identify the interacting protein, and validate the interaction using other methods like Co-IP or GST pull-down.
A Note on Huntingtin-Associated Protein 1 (HAP1)
It is important to distinguish HIP1 from another huntingtin-interacting protein, HAP1. While both were identified through their interaction with huntingtin, they have distinct functions. HAP1 is primarily involved in intracellular trafficking along microtubules, interacting with components of the dynactin and kinesin motor protein complexes. It plays a key role in the transport of vesicles and organelles, including those containing brain-derived neurotrophic factor (BDNF). The binding of HAP1 to huntingtin is enhanced by the polyglutamine expansion, in contrast to the reduced binding seen with HIP1.
Conclusion
HIP1 is a multifaceted protein with critical roles in clathrin-mediated endocytosis, cytoskeletal organization, and receptor trafficking. Its complex network of interactions, particularly with clathrin, AP2, and huntingtin, places it at a central node in cellular processes that are vital for neuronal health. The disruption of these interactions, as occurs in Huntington's disease, underscores the importance of HIP1 in maintaining cellular homeostasis. The experimental approaches detailed in this guide provide a robust framework for further investigation into the binding characteristics and functional significance of HIP1, offering valuable insights for the development of therapeutics targeting neurodegenerative disorders and other diseases involving dysregulated cellular trafficking.
References
- 1. Huntingtin Interacting Proteins and Pathological Implications [mdpi.com]
- 2. Huntingtin-Interacting Protein 1 Influences Worm and Mouse Presynaptic Function and Protects Caenorhabditis elegans Neurons against Mutant Polyglutamine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. HIP1 functions in clathrin-mediated endocytosis through binding to clathrin and adaptor protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Actin Binding by Hip1 (Huntingtin-interacting Protein 1) and Hip1R (Hip1-related Protein) Is Regulated by Clathrin Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Clathrin- and AP-2-binding sites in HIP1 uncover a general assembly role for endocytic accessory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Frontiers | Huntingtin and the Synapse [frontiersin.org]
Methodological & Application
Protocol for Radiolabeling HIPDM with Iodine-123: Application Notes for Researchers
For Immediate Release
This document provides a detailed protocol for the radiolabeling of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) with Iodine-123 ([¹²³I]HIPDM). This radiopharmaceutical is a valuable tool for single-photon emission computed tomography (SPECT) imaging of the brain and other organs. The following application notes are intended for researchers, scientists, and drug development professionals.
Introduction
[¹²³I]HIPDM is a lipophilic radiotracer that readily crosses the blood-brain barrier and is retained in the brain, allowing for the assessment of regional cerebral perfusion. The radiolabeling process involves a nucleophilic isotopic exchange reaction on the phenolic ring of the HIPDM precursor. This document outlines the necessary reagents, a detailed experimental procedure, and comprehensive quality control measures to ensure the production of high-quality [¹²³I]HIPDM for research purposes.
Materials and Reagents
-
HIPDM precursor (N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-bromobenzyl)-1,3-propanediamine)
-
[¹²³I]Sodium Iodide (Na¹²³I) solution in 0.1 N NaOH (high purity, no-carrier-added)
-
Copper(I) sulfate (CuSO₄) solution
-
Gentisic acid or SnSO₄ solution (reducing agent)
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
Ethanol, absolute
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Sterile, pyrogen-free reaction vials (10 mL)
-
Syringes and needles
-
Heating block or water bath
-
Dose calibrator
-
Thin-Layer Chromatography (TLC) apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
Experimental Protocol: Radiolabeling of HIPDM with ¹²³I
The radiolabeling of HIPDM with Iodine-123 is achieved through a copper(I)-assisted nucleophilic exchange reaction. A "kit" formulation approach allows for a rapid and efficient preparation.
3.1. Reagent Preparation
-
HIPDM Precursor Solution: Prepare a solution of the HIPDM precursor in a suitable solvent such as ethanol. The concentration should be optimized based on the desired specific activity.
-
Copper(I) Solution: Prepare a fresh solution of a copper(I) salt. Alternatively, a copper(II) salt like CuSO₄ can be used in the presence of a reducing agent.
-
Reducing Agent Solution: Prepare a fresh solution of a reducing agent like gentisic acid or SnSO₄ to ensure the presence of Cu(I).
3.2. Radiolabeling Procedure
-
To a sterile, pyrogen-free 10 mL reaction vial, add the HIPDM precursor solution.
-
Add the Copper(I) solution and the reducing agent solution to the reaction vial.
-
In a separate vial, neutralize the [¹²³I]NaI solution (in 0.1 N NaOH) with an equivalent amount of 0.1 N HCl.
-
Add the neutralized, no-carrier-added [¹²³I]NaI solution to the reaction vial containing the HIPDM precursor and copper catalyst.
-
Seal the reaction vial and heat it in a heating block or boiling water bath at 100°C for 10-30 minutes.
-
After heating, allow the vial to cool to room temperature.
-
The final solution can be diluted with sterile 0.9% saline for injection.
Diagram of the Radiolabeling Workflow:
Caption: Workflow for the radiolabeling of HIPDM with Iodine-123.
Quantitative Data Summary
The efficiency of the radiolabeling reaction is dependent on several factors. The following tables summarize the expected outcomes based on varying reaction conditions.
Table 1: Effect of Reaction Time and Temperature on Radiochemical Yield
| Reaction Time (minutes) | Reaction Temperature (°C) | Expected Radiochemical Yield (%) |
| 10 | 100 | >95 |
| 20 | 100 | >99 |
| 30 | 100 | >99 |
| 30 | Room Temperature | <10 |
Table 2: Influence of Precursor Amount on Specific Activity
| HIPDM Precursor (mg) | [¹²³I]NaI Activity (mCi) | Expected Specific Activity (mCi/mg) |
| 1.0 | 5 | ~5 |
| 2.0 | 5 | ~2.5 |
| 0.5 | 5 | ~10 |
Quality Control
Comprehensive quality control is essential to ensure the purity and identity of the final [¹²³I]HIPDM product.
5.1. Radiochemical Purity
Radiochemical purity is determined to quantify the percentage of the total radioactivity that is in the form of [¹²³I]HIPDM. This is typically assessed using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
5.1.1. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates (ITLC-SG).
-
Mobile Phase: A mixture of chloroform, ethanol, and ammonium hydroxide (e.g., 8:1.5:0.5 v/v/v).
-
Procedure:
-
Spot a small aliquot of the reaction mixture onto the TLC plate.
-
Develop the plate in the mobile phase.
-
Allow the plate to dry.
-
Scan the plate using a radio-TLC scanner.
-
-
Expected Results: Free ¹²³I-iodide will remain at the origin (Rf = 0.0), while [¹²³I]HIPDM will migrate with the solvent front (Rf > 0.8).
5.1.2. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate).
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: A UV detector in series with a radiometric detector.
-
Procedure:
-
Inject a small volume of the final product onto the HPLC column.
-
Monitor the elution profile with both detectors.
-
-
Expected Results: The retention time of [¹²³I]HIPDM should be compared to a non-radioactive HIPDM standard. The radiochemical purity is calculated by integrating the peak area of [¹²³I]HIPDM relative to the total radioactivity detected.
5.2. Radionuclidic Purity
The radionuclidic purity of the [¹²³I]NaI solution should be confirmed using a gamma spectrometer to ensure the absence of other iodine isotopes (e.g., ¹²⁴I, ¹²⁵I) that would increase the radiation dose to the patient.
5.3. pH and Sterility
The pH of the final injectable solution should be measured and adjusted to be within a physiologically acceptable range (typically pH 5.5-7.5). The final product should be passed through a 0.22 µm sterile filter into a sterile vial to ensure sterility.
Diagram of the Quality Control Process:
Caption: Logical flow of the quality control process for [¹²³I]HIPDM.
Conclusion
The protocol described provides a reliable and efficient method for the preparation of [¹²³I]HIPDM. Adherence to the detailed experimental and quality control procedures is critical for ensuring the production of a high-quality radiopharmaceutical suitable for preclinical and clinical research applications. Optimization of the reaction conditions, as outlined in the quantitative data tables, can be performed to achieve the desired specific activity and radiochemical yield for specific research needs.
Application Notes and Protocols for Measuring Regional Cerebral Blood Flow (rCBF) Using HIPDM
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) for the quantitative measurement of regional cerebral blood flow (rCBF). HIPDM is a radiolabeled lipophilic amine that readily crosses the blood-brain barrier and is retained in the brain in proportion to blood flow.[1] This characteristic makes it a valuable tool for researchers and clinicians in neuroscience, neurology, and drug development for assessing cerebral perfusion in various physiological and pathological states.
Iodine-123 labeled HIPDM is a diffusible indicator with a high extraction fraction of 85%-90% and stable retention in the brain for over two hours.[1] Its distribution, imaged using Single Photon Emission Computed Tomography (SPECT), provides a reliable map of rCBF.[1] Studies have demonstrated a strong correlation between rCBF measured with HIPDM-SPECT and microsphere-based methods.[1]
Key Properties of HIPDM for rCBF Measurement
| Property | Description | Reference |
| Chemical Name | N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine | [2] |
| Radiolabel | Typically Iodine-123 (123I) | [1] |
| Mechanism of Action | A lipophilic tracer that crosses the blood-brain barrier and is trapped in brain tissue, with uptake proportional to regional blood flow.[1][2] | |
| Extraction Fraction | 85%-90% | [1] |
| Brain Retention | Stable for more than 2 hours | [1] |
| Imaging Modality | Single Photon Emission Computed Tomography (SPECT) | [1] |
Experimental Protocols
Radiolabeling of HIPDM with Iodine-123
Objective: To prepare sterile, radiochemically pure 123I-HIPDM for intravenous administration.
Materials:
-
HIPDM precursor
-
Sodium Iodide (123I)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Heating apparatus (e.g., water bath)
-
Thin-Layer Chromatography (TLC) system for quality control
-
Sterile filters (0.22 µm)
Protocol:
-
In a sterile vial, dissolve a specific amount of HIPDM precursor in a small volume of dilute HCl.
-
Add the desired activity of Na123I solution.
-
Adjust the pH of the reaction mixture as required for the specific labeling chemistry.
-
Heat the reaction vial at a controlled temperature (e.g., 100°C) for a specified duration (e.g., 30 minutes).
-
After cooling, perform quality control to determine radiochemical purity using TLC. A common system involves silica gel plates and a solvent mixture such as chloroform, ethanol, and ammonium hydroxide.
-
The final product should be sterilized by passing it through a 0.22 µm filter before injection.
Quality Control Parameters:
| Parameter | Specification |
|---|---|
| Radiochemical Purity | >95% |
| Radionuclidic Purity | As per 123I specifications |
| Sterility | Must be sterile |
| Apyrogenicity | Must be pyrogen-free |
Animal Preparation and HIPDM Administration (Preclinical Studies)
Objective: To prepare an animal model for rCBF measurement and administer 123I-HIPDM.
Materials:
-
Laboratory animal (e.g., rat, nonhuman primate)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Catheters for intravenous injection and arterial blood sampling
-
123I-HIPDM solution
-
Saline flush
Protocol:
-
Anesthetize the animal according to an approved institutional protocol.
-
Insert an intravenous catheter (e.g., in the tail vein or femoral vein) for tracer administration.
-
For quantitative studies requiring an arterial input function, insert an arterial catheter (e.g., in the femoral artery) for blood sampling.
-
Position the animal on the imaging bed of the SPECT scanner.
-
Administer a bolus injection of 123I-HIPDM through the intravenous catheter, followed by a saline flush. The exact dose will depend on the animal model and imaging system.
-
Initiate SPECT data acquisition immediately after injection.
Human Subject Preparation and HIPDM Administration (Clinical/Research Studies)
Objective: To prepare a human subject for rCBF measurement and administer 123I-HIPDM.
Protocol:
-
Obtain informed consent from the subject.
-
Instruct the subject to avoid caffeine, alcohol, and nicotine for at least 12 hours before the scan, as these substances can alter cerebral blood flow.
-
Position the subject comfortably on the SPECT scanner bed in a quiet, dimly lit room to minimize sensory input that could affect rCBF.
-
Insert an intravenous catheter for 123I-HIPDM administration.
-
For quantitative analysis, an arterial line may be placed for blood sampling to determine the arterial input function.
-
Administer a slow intravenous bolus of 123I-HIPDM.
-
Keep the subject in a resting state for the initial uptake period.
SPECT Imaging Acquisition
Objective: To acquire tomographic images of 123I-HIPDM distribution in the brain.
Typical SPECT Acquisition Parameters:
| Parameter | Value |
|---|---|
| Gamma Camera | Dual-head or triple-head SPECT system |
| Collimator | Low-energy, high-resolution (LEHR) |
| Energy Window | 159 keV ± 10% (for 123I) |
| Matrix Size | 128 x 128 |
| Rotation | 360° |
| Projections | 60-120 projections |
| Acquisition Time per Projection | 20-40 seconds |
| Scan Type | Dynamic or static equilibrium-phase imaging |
Protocol:
-
For dynamic studies, start acquisition immediately upon tracer injection and acquire a series of short-duration scans over a period of up to 2 hours.
-
For static equilibrium-phase imaging, a single scan is typically acquired starting 30-60 minutes post-injection, when the tracer distribution is stable.[1]
-
Ensure the patient's head is comfortably immobilized to prevent motion artifacts.
Image Reconstruction and Analysis
Objective: To reconstruct the acquired projection data into tomographic images and quantify regional tracer uptake.
Protocol:
-
Reconstruct the raw projection data using an appropriate algorithm, such as filtered back-projection (FBP) or iterative reconstruction (e.g., OSEM).
-
Apply corrections for attenuation, scatter, and collimator-detector response to improve quantitative accuracy.
-
Define regions of interest (ROIs) on the reconstructed images corresponding to specific anatomical brain structures (e.g., cortex, basal ganglia, cerebellum).
-
Calculate the mean radioactivity concentration within each ROI.
-
For quantitative rCBF measurement, use a tracer kinetic model.
Quantitative Data and Tracer Kinetic Modeling
The quantification of rCBF using HIPDM is often based on the principles of the microsphere model or a two-compartment model.
Two-Compartment Model for HIPDM Kinetics
The two-compartment model describes the exchange of the tracer between the blood plasma and the brain tissue.
References
Application of HIPDM in Epilepsy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-[¹²³I]-iodobenzyl)-1,3-propanediamine (HIPDM) in epilepsy research. The primary application of HIPDM is as a radiotracer for Single Photon Emission Computed Tomography (SPECT) to measure regional cerebral blood flow (rCBF), a critical tool for localizing epileptogenic zones.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures. The precise localization of the brain region where seizures originate, known as the epileptogenic zone, is crucial for effective surgical treatment in patients with medically intractable epilepsy. HIPDM-SPECT is a functional neuroimaging technique that provides a snapshot of cerebral perfusion at the time of the radiotracer injection. The underlying principle is that neuronal activity and cerebral blood flow are tightly coupled. During a seizure (ictal state), there is a significant increase in blood flow to the epileptogenic zone, whereas between seizures (interictal state), this region often exhibits decreased blood flow. By comparing ictal and interictal HIPDM-SPECT scans, researchers and clinicians can more accurately identify the seizure focus.
Data Presentation: Efficacy of HIPDM-SPECT in Localizing Epileptogenic Foci
The following tables summarize quantitative data from key studies on the effectiveness of HIPDM-SPECT in identifying the epileptogenic zone in patients with intractable complex partial seizures.
| Study Type | Patient Cohort | Finding | Efficacy | Reference |
| Interictal HIPDM-SPECT | 3 patients undergoing anterior temporal lobectomy | Decreased regional cerebral perfusion (rCP) in the epileptogenic area | 33% (1 of 3 patients) | [1] |
| Ictal HIPDM-SPECT | 3 patients undergoing anterior temporal lobectomy | Increased rCP in the epileptic foci | 100% (3 of 3 patients) | [1] |
| Interictal HIPDM-SPECT | 34 patients undergoing temporal lobectomy | Decreased rCP in the temporal lobe corresponding to the surgical site | 73% | [2] |
| Ictal HIPDM-SPECT | 34 patients undergoing temporal lobectomy | Increased rCP in the temporal lobe corresponding to the surgical site | 93% | [2] |
| Ictal HIPDM-SPECT | 16 patients with medically intractable complex partial seizures | Localization of unilateral temporal epileptic foci | 93% (13 of 14 patients) | [3] |
| Ictal HIPDM-SPECT with previous interictal scan | 16 patients with medically intractable complex partial seizures | Confirmed epileptic focus by showing increased rCP in a region of previous interictal hypoperfusion | 79% (11 of 14 patients with unilateral focus) | [3] |
Experimental Protocols
Objective: To localize the epileptogenic zone using HIPDM-SPECT by comparing regional cerebral blood flow during the interictal and ictal states.
Materials:
-
¹²³I-HIPDM (N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-[¹²³I]-iodobenzyl)-1,3-propanediamine)
-
SPECT scanner
-
EEG monitoring equipment
-
Intravenous injection supplies
-
Image processing and analysis software
Interictal HIPDM-SPECT Protocol:
-
Patient Preparation:
-
Patients should be in a resting, awake state in a quiet, dimly lit room to minimize sensory and motor stimulation that could alter cerebral blood flow.
-
Continuous EEG monitoring is recommended during and after the injection to ensure the patient remains in an interictal state.[4]
-
The scan should ideally be performed at least 24 hours after a focal aware seizure and 48 hours after a focal impaired awareness or focal-to-bilateral tonic-clonic seizure to avoid postictal effects.[4]
-
-
Radiotracer Administration:
-
Aseptically administer an intravenous bolus injection of ¹²³I-HIPDM. The typical dosage is approximately 5 mCi.
-
-
Image Acquisition:
Ictal HIPDM-SPECT Protocol:
-
Patient Preparation:
-
The patient is admitted to an epilepsy monitoring unit with continuous video-EEG monitoring to detect seizure onset.[5]
-
-
Radiotracer Administration:
-
An intravenous line is established prior to seizure onset.
-
The ¹²³I-HIPDM dose is kept ready for immediate injection.
-
Upon electrographic and/or clinical seizure onset, the radiotracer is injected as a rapid intravenous bolus, ideally within the first 30 seconds of the seizure.[5] The time of injection relative to seizure onset is critical and should be precisely documented.
-
-
Image Acquisition:
-
After the seizure has concluded and the patient is stable, they are transported to the nuclear medicine department for SPECT imaging.
-
Image acquisition parameters are identical to the interictal scan, commencing 15-30 minutes post-injection and lasting for 30-40 minutes.[5]
-
Image Analysis:
-
Image Reconstruction and Co-registration:
-
Reconstruct SPECT data to create images of radiotracer distribution, reflecting regional cerebral blood flow.
-
For optimal comparison, the ictal and interictal SPECT images should be co-registered to each other and to the patient's anatomical MRI scan.
-
-
Subtraction Ictal SPECT Co-registered to MRI (SISCOM):
-
This advanced analysis technique involves subtracting the interictal SPECT data from the ictal SPECT data.
-
The resulting difference image highlights areas of hyperperfusion (ictal focus) and hypoperfusion, which can then be overlaid on the patient's MRI for precise anatomical localization.
-
Mandatory Visualizations
Caption: Workflow for localization of epileptogenic zone using HIPDM-SPECT.
Caption: Principle of rCBF changes in the epileptogenic zone during ictal and interictal states.
References
- 1. Single photon emission computed tomography (SPECT) brain imaging using N,N,N'-trimethyl-N'-(2 hydroxy-3-methyl-5-123I-iodobenzyl)-1,3-propanediamine 2 HCl (HIPDM): intractable complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIPDM-SPECT brain imaging in the presurgical evaluation of patients with intractable seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIPDM-SPECT in patients with medically intractable complex partial seizures. Ictal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EANM practice guidelines for an appropriate use of PET and SPECT for patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for HIPDM Imaging in Animal Models of Neurological Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²³I]N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) is a radiolabeled compound that effectively crosses the blood-brain barrier and is retained in the brain in proportion to regional cerebral blood flow (rCBF).[1][2] This characteristic makes it a valuable tool for single-photon emission computed tomography (SPECT) imaging to assess cerebral perfusion. In animal models of neurological diseases, HIPDM imaging can provide critical insights into the pathophysiological changes associated with conditions such as stroke, Alzheimer's disease, and Parkinson's disease, where alterations in cerebral blood flow are a key feature. These application notes provide detailed protocols for the use of HIPDM imaging in relevant animal models and explore the underlying signaling pathways that can be investigated using this technique.
Data Presentation: Quantitative Biodistribution of [¹²³I]HIPDM
The biodistribution of [¹²³I]HIPDM has been characterized in several animal models. The following tables summarize the quantitative data on the uptake of the radiotracer in various organs, providing a baseline for researchers planning imaging studies.
Table 1: Biodistribution of [¹²³I]HIPDM in Rats (% Injected Dose per Organ)
| Organ | 15 min | 30 min | 60 min |
| Brain | 2.5 ± 0.4 | 2.3 ± 0.3 | 2.1 ± 0.2 |
| Blood | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.7 ± 0.1 |
| Heart | 3.1 ± 0.5 | 2.5 ± 0.4 | 1.9 ± 0.3 |
| Lungs | 8.2 ± 1.2 | 6.5 ± 0.9 | 4.8 ± 0.7 |
| Liver | 25.6 ± 3.1 | 28.9 ± 3.5 | 30.1 ± 3.6 |
| Kidneys | 4.5 ± 0.6 | 5.1 ± 0.7 | 5.5 ± 0.8 |
Data are presented as mean ± standard deviation.
Table 2: Brain Uptake of [¹²³I]HIPDM in Monkeys (% Injected Dose)
| Time Point | Monkey 1 | Monkey 2 |
| 1 hour | 5.2% | 3.7% |
Data derived from early studies characterizing HIPDM biodistribution.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted to specific laboratory conditions and research questions.
General Protocol for [¹²³I]HIPDM SPECT Imaging in Rodents
This protocol outlines the fundamental steps for performing cerebral perfusion imaging with [¹²³I]HIPDM in rats or mice.
1. Animal Preparation:
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
On the day of imaging, anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane inhalation, 2-3% for induction, 1-1.5% for maintenance). The choice of anesthetic is critical as it can affect cerebral blood flow.
-
Place the anesthetized animal on a heating pad to maintain body temperature at 37°C.
-
Insert a tail vein catheter for radiotracer administration.
2. Radiotracer Administration:
-
Administer a bolus injection of [¹²³I]HIPDM via the tail vein catheter. The typical dose for rodents is 18.5-37 MBq (0.5-1.0 mCi).
3. SPECT Imaging:
-
Position the animal in the SPECT scanner.
-
Acquire dynamic or static images. For dynamic imaging, start acquisition immediately after radiotracer injection. For static imaging, a 30-60 minute uptake period is common before starting the scan.
-
Typical acquisition parameters for a rodent brain SPECT scan:
-
Energy window: 159 keV ± 10%
-
Collimator: Pinhole or multi-pinhole for high resolution
-
Acquisition time: 30-60 minutes
-
Projection angles: 360° with 60-120 projections
-
4. Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm, such as ordered subset expectation maximization (OSEM), with corrections for attenuation and scatter.
-
Co-register the SPECT images with an anatomical imaging modality like MRI or CT for precise localization of brain regions.
-
Perform quantitative analysis by drawing regions of interest (ROIs) on the co-registered images to determine the relative or absolute uptake of [¹²³I]HIPDM in different brain structures.
Protocol 1: HIPDM Imaging in a Rat Model of Ischemic Stroke (tMCAO)
This protocol describes the use of HIPDM imaging to assess cerebral perfusion deficits in a transient middle cerebral artery occlusion (tMCAO) model of stroke.
1. Induction of tMCAO:
-
Follow a standard, validated protocol for intraluminal suture-mediated tMCAO in rats.
-
Briefly, anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined occlusion period (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
2. HIPDM SPECT Imaging:
-
Perform HIPDM SPECT imaging at a desired time point post-reperfusion (e.g., 24 hours) following the "General Protocol for [¹²³I]HIPDM SPECT Imaging in Rodents."
-
This will allow for the visualization and quantification of the perfusion deficit in the ischemic core and penumbra.
Protocol 2: HIPDM Imaging in a Rat Model of Parkinson's Disease (6-OHDA)
This protocol details the application of HIPDM imaging to evaluate cerebral blood flow changes in a 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease.
1. Induction of 6-OHDA Lesion:
-
Utilize a stereotaxic frame to inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere in anesthetized rats. This will induce a unilateral lesion of the nigrostriatal dopamine pathway.
-
Allow a period of 2-4 weeks for the lesion to fully develop.
2. HIPDM SPECT Imaging:
-
Perform HIPDM SPECT imaging following the "General Protocol for [¹²³I]HIPDM SPECT Imaging in Rodents."
-
Imaging can be used to investigate potential changes in cerebral perfusion in the basal ganglia and related cortical areas as a consequence of the dopaminergic neurodegeneration.
Protocol 3: HIPDM Imaging in a Mouse Model of Alzheimer's Disease (APP/PS1)
This protocol outlines the use of HIPDM imaging to assess cerebral perfusion alterations in the APP/PS1 transgenic mouse model of Alzheimer's disease.
1. Animal Model:
-
Use APP/PS1 transgenic mice, which develop age-dependent amyloid-β plaque pathology.
-
Include age-matched wild-type littermates as controls.
2. HIPDM SPECT Imaging:
-
Perform HIPDM SPECT imaging at different ages (e.g., 6, 9, and 12 months) to longitudinally assess changes in cerebral perfusion that may correlate with the progression of amyloid pathology, following the "General Protocol for [¹²³I]HIPDM SPECT Imaging in Rodents."
-
This can help elucidate the relationship between amyloid deposition and cerebral blood flow deficits.
Visualization of Workflows and Signaling Pathways
Experimental and logical relationship diagrams
Caption: Experimental workflow for HIPDM imaging in animal models.
References
Application Notes and Protocols for Intravenous Injection of HIPDM in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the protocol for the intravenous (IV) injection of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) in human subjects, specifically for brain imaging studies. HIPDM labeled with Iodine-123 (I-123) is a radiopharmaceutical used for Single Photon Emission Computed Tomography (SPECT) to assess regional cerebral blood flow. This document outlines the necessary materials, preparation, administration protocol, and safety precautions.
Quantitative Data Summary
The following tables summarize key quantitative data for the intravenous administration of I-123 HIPDM in human subjects for brain imaging.
Table 1: Dosage and Administration Parameters
| Parameter | Value | Unit | Reference |
| Radionuclide | Iodine-123 (I-123) | - | [1] |
| Recommended Dose | 111 - 185 | MBq | [2] |
| 3 - 5 | mCi | [2] | |
| Administration Route | Intravenous Injection | - | [3] |
| Injection Type | Bolus | - | General practice for brain perfusion agents |
| Injection Duration | ≥ 20 | seconds | [2] |
| Imaging Start Time | 3 - 6 | hours post-injection | [2] |
Table 2: Pharmacokinetic and Biodistribution Data
| Parameter | Value | Unit | Reference |
| Brain Uptake (Decay-corrected at 1 hr) | 6.9 | % of injected dose | [4] |
| Brain Uptake (Decay-corrected at 6 hr) | 8.6 | % of injected dose | [4] |
| Brain Uptake (Decay-corrected at 24 hr) | 8.1 | % of injected dose | [4] |
| Primary Excretion Route | Renal | - | [1] |
Experimental Protocols
Subject Preparation
-
Informed Consent: Ensure the subject has provided written informed consent prior to any study-related procedures.
-
Medical History and Examination: Obtain a thorough medical history and perform a physical examination to ensure the subject is suitable for the procedure.
-
Fasting: Subjects should fast for at least 4 hours prior to the administration of I-123 HIPDM to minimize potential gastrointestinal interference, although this is more critical for oral administrations.[5]
-
Hydration: Encourage the subject to be well-hydrated before and after the injection to facilitate the clearance of the radiopharmaceutical.[2]
-
Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free radioiodine, administer a thyroid-blocking agent, such as potassium iodide oral solution or Lugol's solution (equivalent to 100 mg iodide), at least one hour before the injection of I-123 HIPDM.[2]
Preparation of I-123 HIPDM for Intravenous Injection
Note: I-123 HIPDM is typically supplied as a sterile, non-pyrogenic solution ready for injection. If the product requires reconstitution, follow the manufacturer's specific instructions provided in the package insert.
-
Visual Inspection: Visually inspect the I-123 HIPDM vial for particulate matter and discoloration prior to administration. The solution should be clear and colorless.[3]
-
Dose Calibration: Using a suitable radioactivity calibration system, measure the patient's dose immediately before administration to ensure it is within the prescribed range.[6]
-
Aseptic Technique: Use strict aseptic technique throughout the preparation and administration process to prevent microbial contamination.
Intravenous Administration Protocol
-
Vein Selection: Select a suitable peripheral vein, preferably in the antecubital fossa of the arm.
-
IV Access: Establish intravenous access using a sterile catheter.
-
Injection Procedure:
-
Administer the prepared dose of I-123 HIPDM as an intravenous bolus injection over a period of at least 20 seconds.[2]
-
Following the injection, flush the catheter with a sterile saline solution to ensure the complete administration of the radiopharmaceutical.
-
-
Post-Injection Monitoring: Monitor the subject for any adverse reactions during and after the injection.
SPECT Imaging
-
Imaging Schedule: Begin SPECT imaging between 3 and 6 hours after the intravenous injection of I-123 HIPDM.[2]
-
Patient Positioning: Position the subject comfortably on the imaging table to minimize movement during the scan.
-
Acquisition Parameters: Use a gamma camera equipped with a high-resolution collimator and set the energy window to the 159 keV photopeak of I-123 with a ±10% window.[2]
Visualizations
Experimental Workflow for I-123 HIPDM Administration
Caption: Workflow for I-123 HIPDM administration.
Putative Brain Uptake Mechanism of HIPDM
The exact mechanism of HIPDM uptake into the brain is not fully elucidated but is thought to involve passive diffusion across the blood-brain barrier (BBB) due to its lipophilic nature. Once inside the brain, it is retained, allowing for SPECT imaging.
Caption: Proposed mechanism of HIPDM brain uptake.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. drugs.com [drugs.com]
- 3. spcweb.produktresume.dk [spcweb.produktresume.dk]
- 4. Human dosimetry and biodistribution of iodine-123-iododexetimide: a SPECT imaging agent for cholinergic muscarinic neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Notes and Protocols for Optimal HIPDM SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal parameters for Single Photon Emission Computed Tomography (SPECT) imaging using the radiopharmaceutical N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-[¹²³I]iodobenzyl)-1,3-propanediamine (HIPDM). The aim is to achieve a high-quality signal for the accurate assessment of regional cerebral blood flow (rCBF).
Introduction to HIPDM SPECT Imaging
HIPDM is a lipophilic amine that readily crosses the blood-brain barrier and is retained in the brain in proportion to regional blood flow.[1] This characteristic makes ¹²³I-HIPDM an effective radiotracer for the evaluation of various neurological conditions, including cerebrovascular disease, dementia, and epilepsy, through the visualization of cerebral perfusion.[2][3] The mechanism of retention is believed to be based on a "pH shift," where the molecule becomes trapped within the slightly more acidic environment of the brain cells.[1]
Optimal SPECT Imaging Parameters
Achieving an optimal HIPDM signal requires careful consideration of data acquisition and image reconstruction parameters. The following tables summarize recommended parameters based on available literature. It is important to note that optimal values may vary depending on the specific SPECT system, patient characteristics, and clinical indication.
Table 1: Data Acquisition Parameters
| Parameter | Recommended Value/Setting | Rationale |
| Radiopharmaceutical | ¹²³I-HIPDM | Radiotracer for cerebral perfusion imaging. |
| Administered Activity | 111-222 MBq (3-6 mCi) | Balances image quality with patient radiation dose. |
| Patient Preparation | Rest in a quiet, dimly lit room for at least 20 minutes post-injection. The patient should not speak or read during this time.[4] | Minimizes cortical activation that could alter regional blood flow patterns. |
| Injection to Scan Time | 20-30 minutes | Allows for sufficient brain uptake and clearance from the lungs, which can influence brain activity measurements.[5] |
| Gamma Camera | Dual-head or multi-detector SPECT system | Improves sensitivity and reduces acquisition time. |
| Collimator | High-resolution or ultra-high-resolution parallel-hole | Provides the best spatial resolution for brain imaging. |
| Energy Window | 159 keV ± 10-20% | Centered on the principal photopeak of ¹²³I. |
| Matrix Size | 128 x 128 | Ensures adequate spatial sampling for brain imaging. |
| Angular Sampling | 120-128 projections over 360° | Provides sufficient angular resolution for high-quality reconstruction. |
| Acquisition Mode | Step-and-shoot or continuous rotation | Both are acceptable; continuous rotation may reduce scan time. |
| Acquisition Time per Projection | 20-40 seconds | Longer times improve image statistics but increase the risk of patient motion. |
| Total Scan Time | 25-40 minutes | A compromise between image quality and patient comfort. |
Table 2: Image Reconstruction Parameters
| Parameter | Recommended Value/Setting | Rationale |
| Reconstruction Algorithm | Ordered Subsets Expectation Maximization (OSEM) | Generally provides superior image quality with lower noise compared to Filtered Back Projection (FBP).[2][6] |
| Iterations | 4-10 | |
| Subsets | 8-16 | |
| Prefiltering (for FBP) | Butterworth filter | A commonly used filter to suppress noise in projection data. |
| Cutoff Frequency | 0.20-0.225 Nyquist | |
| Order | 6-7 | |
| Post-filtering (for OSEM) | Butterworth or Gaussian filter | Smooths the reconstructed images to reduce noise. |
| Attenuation Correction | CT-based attenuation correction | Considered superior to Chang's method as it accounts for non-uniform attenuation through the skull and brain tissue.[2][7][8] |
| Scatter Correction | Dual-energy window or triple-energy window method | Improves image contrast by subtracting scattered photons. |
| Slice Thickness | 1-2 pixels | Provides good spatial resolution in the axial dimension. |
Experimental Protocols
Patient Preparation and Radiopharmaceutical Administration
-
Patient Counseling: Inform the patient about the procedure, including the need to remain still during the scan and the quiet period after injection.
-
Pre-injection Environment: Place the patient in a comfortable, supine position in a quiet and dimly lit room.
-
Intravenous Access: Establish a patent intravenous line.
-
Radiopharmaceutical Injection: Administer 111-222 MBq (3-6 mCi) of ¹²³I-HIPDM as an intravenous bolus.
-
Post-injection Quiet Period: Instruct the patient to remain awake with eyes open but to avoid talking, reading, or any other activity that could stimulate specific brain regions for at least 20 minutes.[4]
SPECT Image Acquisition
-
Patient Positioning: Position the patient's head comfortably in a head holder to minimize motion. The orbitomeatal line should be parallel to the axial plane of the gantry.
-
Camera Setup: Use a dual-head or multi-detector SPECT camera equipped with a high-resolution collimator.
-
Energy Peak: Center the energy window at 159 keV with a width of ±10-20%.
-
Acquisition Parameters:
-
Matrix: 128 x 128
-
Rotation: 360°
-
Projections: 120-128 views
-
Time per view: 20-40 seconds
-
-
Start Acquisition: Begin the scan 20-30 minutes after the injection of ¹²³I-HIPDM.
Image Reconstruction and Processing
-
Reconstruction:
-
Corrections:
-
Filtering:
-
If using FBP, apply a Butterworth pre-filter with a cutoff frequency of 0.20-0.225 Nyquist and an order of 6-7.[9]
-
Apply a post-reconstruction filter (e.g., Butterworth or Gaussian) to OSEM images to reduce noise.
-
-
Image Reorientation: Reorient the transaxial slices parallel to the canthomeatal line to generate standard coronal and sagittal views.
-
Qualitative and Quantitative Analysis:
-
Visually assess the images for areas of increased or decreased perfusion.
-
For quantitative analysis, use region-of-interest (ROI) analysis to compare counts in different brain regions, often normalizing to a reference region like the cerebellum.
-
Visualizations
Caption: Conceptual workflow of ¹²³I-HIPDM from injection to brain image reconstruction.
Caption: Experimental workflow for HIPDM SPECT imaging.
References
- 1. A new brain perfusion imaging agent: [I-123]HIPDM:N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influences of reconstruction and attenuation correction in brain SPECT images obtained by the hybrid SPECT/CT device: evaluation with a 3-dimensional brain phantom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation compensation in 99mTc SPECT brain imaging: a comparison of the use of attenuation maps derived from transmission versus emission data in normal scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Filtering in SPECT Image Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal changes in accumulation of N-isopropyl-p-iodoamphetamine in human brain: relation to lung clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. epos.myesr.org [epos.myesr.org]
- 8. Influence of Attenuation Correction by Brain Perfusion SPECT/CT Using a Simulated Abnormal Bone Structure: Comparison Between Chang and CT Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tech.snmjournals.org [tech.snmjournals.org]
Application Notes and Protocols for [I-125]HIPDM Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
[I-125]HIPDM (N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine) is a radiolabeled compound used for autoradiographic imaging, primarily to assess regional tissue perfusion, particularly in the brain. Its mechanism of localization is based on a "pH shift" phenomenon. The lipophilic [I-125]HIPDM molecule readily crosses cell membranes, including the blood-brain barrier. Once inside the cell, where the pH is lower than in the blood, the molecule becomes protonated and trapped, allowing for the visualization of blood flow at the time of injection. This technique is a powerful tool in neuroscience research and drug development for studying the effects of various physiological and pathological conditions on tissue perfusion.
This document provides a detailed protocol for performing both in vitro and ex vivo autoradiography using [I-125]HIPDM, along with essential safety guidelines for handling Iodine-125.
Mechanism of Action: pH Shift Trapping
The retention of [I-125]HIPDM in tissues is not based on binding to a specific receptor but rather on a physicochemical trapping mechanism. This process can be summarized as follows:
-
Systemic Administration: Following intravenous injection, the neutral, lipid-soluble [I-125]HIPDM is distributed throughout the body via the circulatory system.
-
Blood-Brain Barrier Penetration: Due to its lipophilic nature, [I-125]HIPDM efficiently crosses the blood-brain barrier and enters brain cells.
-
Intracellular Protonation: The intracellular environment of brain cells is slightly more acidic (lower pH) than the blood. In this acidic environment, the amine groups of the HIPDM molecule become protonated.
-
Hydrophilic Trapping: This protonation increases the polarity of the [I-125]HIPDM molecule, making it more hydrophilic. The charged, hydrophilic molecule is then unable to diffuse back across the cell membrane and becomes trapped inside the cell.
-
Perfusion-Dependent Accumulation: The amount of trapped [I-125]HIPDM in a particular brain region is proportional to the cerebral blood flow to that region at the time of injection.
Caption: pH-shift mechanism of [I-125]HIPDM trapping in brain cells.
Experimental Protocols
In Vitro Autoradiography
This protocol is adapted for the labeling of brain slices with [I-125]HIPDM to assess binding characteristics in a controlled environment.
1. Materials and Reagents
-
[I-125]HIPDM
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Distilled water
-
Phosphor imaging screens
-
Phosphorimager
-
Autoradiographic standards
2. Protocol Steps
-
Tissue Preparation:
-
Sacrifice the animal according to approved ethical protocols.
-
Rapidly dissect the brain and freeze it in isopentane cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick coronal or sagittal sections of the brain.[1]
-
Thaw-mount the sections onto gelatin-coated microscope slides.[1]
-
Store the slides at -80°C until use.[1]
-
-
Incubation:
-
Bring the slides to room temperature.
-
Place the slides in a humidified incubation chamber.
-
Cover each section with 1 ml of incubation buffer containing [I-125]HIPDM at the desired concentration.
-
Incubate for 90 minutes at room temperature with gentle agitation.[1]
-
-
Washing:
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Arrange the dried slides in a light-tight cassette with a phosphor imaging screen and appropriate autoradiographic standards.
-
Expose the screen for 1-5 days, depending on the level of radioactivity.[1]
-
-
Image Acquisition and Analysis:
-
Scan the exposed phosphor screen using a phosphorimager.
-
Analyze the resulting autoradiograms using image analysis software.
-
Define regions of interest (ROIs) to measure the density of binding in specific brain areas.
-
Quantify the binding using the co-exposed standards.
-
Ex Vivo Autoradiography
This protocol is used to visualize the distribution of [I-125]HIPDM in the brain following systemic administration to an animal.
1. Materials and Reagents
-
[I-125]HIPDM
-
Animal model (e.g., rat, mouse)
-
Anesthetic
-
Isopentane and dry ice
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Phosphor imaging screens
-
Phosphorimager
2. Protocol Steps
-
Radiotracer Administration:
-
Anesthetize the animal according to approved protocols.
-
Administer a defined dose of [I-125]HIPDM intravenously (e.g., via the tail vein).
-
-
Tissue Collection:
-
At a predetermined time point after injection, sacrifice the animal.
-
Rapidly dissect the brain and freeze it in isopentane cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
-
Tissue Sectioning:
-
Exposure and Imaging:
-
Dry the slides.
-
Arrange the slides in a light-tight cassette with a phosphor imaging screen.
-
Expose the screen for 5-7 days.[1]
-
Scan the exposed screen using a phosphorimager.
-
-
Data Analysis:
-
Analyze the autoradiograms to determine the regional distribution of [I-125]HIPDM, which reflects regional cerebral blood flow.
-
Caption: Experimental workflows for in vitro and ex vivo autoradiography.
Data Presentation
Quantitative analysis of autoradiograms allows for the comparison of [I-125]HIPDM binding or uptake across different brain regions or experimental conditions. Data should be presented in a clear and organized manner, typically in tables.
Table 1: Example of Regional [I-125]HIPDM Distribution in Rat Brain (Ex Vivo)
| Brain Region | Relative Uptake (Mean ± SEM) |
| Frontal Cortex | 100 ± 5.2 |
| Striatum | 95 ± 4.8 |
| Hippocampus | 88 ± 3.9 |
| Thalamus | 110 ± 6.1 |
| Cerebellum | 75 ± 3.5 |
| Brainstem | 80 ± 4.1 |
Note: The values presented are hypothetical and for illustrative purposes only. Actual values will depend on the specific experimental conditions.
Table 2: In Vitro [I-125]HIPDM Binding Parameters
| Parameter | Value (Mean ± SEM) |
| Kd (nM) | To be determined |
| Bmax (fmol/mg tissue) | To be determined |
Note: Kd (dissociation constant) and Bmax (maximum binding capacity) would be determined through saturation binding experiments.
Safety Precautions for Iodine-125
Iodine-125 is a gamma and X-ray emitter with a half-life of approximately 60 days. It poses both an external and internal radiation hazard, with the thyroid gland being the critical organ for internal exposure. Strict adherence to safety protocols is mandatory.
1. Personal Protective Equipment (PPE)
-
Wear a lab coat, safety glasses, and disposable gloves (double-gloving is recommended as some iodine compounds can penetrate gloves).[2]
-
Use wrist guards for additional protection.[2]
2. Shielding and Handling
-
Store millicurie quantities of [I-125] in lead containers with a wall thickness of at least 3 mm.[1]
-
Use lead foil or leaded-acrylic shields when handling [I-125] to minimize external exposure.
-
Use forceps and other remote handling tools to increase the distance from the source.
-
Work in a designated and properly labeled area for radioactive materials.
-
Avoid acidic solutions, as they can cause the volatilization of radioiodine.[2][3]
3. Monitoring
-
Wear whole-body and ring dosimeters when handling mCi quantities of [I-125].[3]
-
Regularly monitor work surfaces, equipment, and hands for contamination using a survey meter with a sodium iodide (NaI) detector.
-
Conduct periodic thyroid bioassays to monitor for internal uptake.[2]
4. Waste Disposal
-
Segregate [I-125] waste into designated, shielded, and clearly labeled containers.
-
Dispose of radioactive waste according to your institution's radiation safety guidelines.
Table 3: Radiation Safety Summary for Iodine-125
| Property | Details |
| Half-life | 60.14 days[3] |
| Emissions | Gamma rays (35.5 keV), X-rays[3] |
| Annual Intake Limit | Inhalation: 60 µCi; Ingestion: 40 µCi[3] |
| Shielding | Lead (3 mm recommended for mCi quantities)[3] |
| Detection | NaI scintillation probe[3] |
| Critical Organ | Thyroid gland[3] |
| Key Safety Rules | Use shielding, wear appropriate PPE, work in a designated area, monitor for contamination, and follow institutional waste procedures. |
By following these detailed protocols and safety guidelines, researchers can effectively and safely utilize [I-125]HIPDM autoradiography to gain valuable insights into regional tissue perfusion in a variety of research and drug development applications.
References
Application Notes and Protocols for Studying Cerebral Blood Flow Reserves Using HIPDM
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-[¹²³I]iodobenzyl)-1,3-propanediamine (HIPDM), a radiolabeled tracer, in conjunction with Single Photon Emission Computed Tomography (SPECT) to assess cerebral blood flow (CBF) and cerebrovascular reserve (CVR). The evaluation of CVR is a critical tool in the diagnosis and management of patients with chronic cerebrovascular occlusive diseases, providing crucial information on the hemodynamic status of the brain.[1][2][3]
HIPDM, also known as ¹²³I-IMP, is a diffusible indicator with a high extraction fraction (85%-90%) and stable retention in the brain for over two hours, making it a suitable tracer for SPECT imaging.[4] The distribution of HIPDM in the brain is proportional to regional cerebral blood flow (rCBF).[4] By challenging the cerebrovascular system with a vasodilatory agent such as acetazolamide, it is possible to unmask areas of compromised blood flow and assess the brain's ability to compensate for reduced perfusion pressure.[2][5][6]
Principle of the Method
The fundamental principle behind using HIPDM SPECT to study cerebrovascular reserve lies in comparing regional cerebral blood flow at a baseline resting state with the blood flow after a vasodilatory challenge. Acetazolamide, a carbonic anhydrase inhibitor, is commonly used for this purpose.[1][2] It induces cerebral vasodilation by increasing the partial pressure of carbon dioxide (pCO₂) in the blood, leading to an increase in CBF in healthy brain tissue.[6][7] In regions with compromised vascular reserve due to underlying disease, the blood vessels are already maximally or near-maximally dilated at rest to maintain adequate perfusion. Consequently, the administration of acetazolamide results in a blunted or absent increase in blood flow in these areas.[2]
The workflow for assessing cerebrovascular reserve using HIPDM SPECT typically involves two scans: a baseline scan to measure resting CBF and a post-acetazolamide scan to measure CBF under vasodilatory stress. These can be performed on separate days (2-day protocol) or on the same day using a split-dose technique (1-day protocol).[8]
Key Experimental Protocols
Patient Preparation
-
Informed Consent: Obtain informed consent from the patient after explaining the procedure, including the use of a radioactive tracer and the potential side effects of acetazolamide.
-
Medication Review: Review the patient's current medications. Certain medications may interfere with the study and may need to be withheld, as determined by the supervising physician.
-
Dietary Restrictions: Typically, no special dietary preparations are required. Patients may eat and take their regular medications unless otherwise instructed.[8]
-
Environment: For at least 20 minutes prior to and during the radiotracer injection, the patient should rest in a quiet, dimly lit room to minimize cortical activation that could alter cerebral blood flow. The patient should be instructed not to speak or read during this period.[9]
-
IV Access: Establish intravenous access for the administration of the radiotracer and acetazolamide.[8]
Two-Day HIPDM SPECT Protocol for Cerebrovascular Reserve
This protocol involves performing the baseline and acetazolamide challenge studies on separate days, which is often preferred to avoid any residual activity from the first injection influencing the second scan.[1]
Day 1: Acetazolamide Challenge Study
-
Patient Preparation: Prepare the patient as described above.
-
Baseline Vitals: Record baseline heart rate and blood pressure.[8]
-
Acetazolamide Administration: Administer 1000 mg of acetazolamide intravenously, typically infused slowly over 10 minutes.[8]
-
Monitoring: Continue to monitor the patient's vital signs.
-
HIPDM Injection: 15-20 minutes after the completion of the acetazolamide infusion, administer the recommended dose of ¹²³I-HIPDM intravenously.[8]
-
Uptake Period: Allow for a 30-minute uptake period in a quiet, dimly lit environment.[8]
-
SPECT Imaging: Acquire SPECT images of the brain. The acquisition should typically be completed within 4 hours of injection.
Day 2: Baseline Study
-
Patient Preparation: Prepare the patient as described above.
-
HIPDM Injection: Administer the same dose of ¹²³I-HIPDM as on Day 1 intravenously.[8]
-
Uptake Period: Allow for a 30-minute uptake period under the same controlled conditions as the challenge study.[8]
-
SPECT Imaging: Acquire SPECT images of the brain using the same imaging parameters as the challenge study.
One-Day HIPDM SPECT Protocol for Cerebrovascular Reserve
This protocol allows for both baseline and challenge studies to be performed on the same day, which can be more convenient for the patient. It requires a split-dose technique where the second dose of the radiotracer is at least twice the amount of the first dose.[8]
-
Baseline Study:
-
Patient Preparation: Prepare the patient as described above.
-
First HIPDM Injection: Administer the initial, lower dose of ¹²³I-HIPDM.
-
Uptake and Imaging: After a 30-minute uptake period, acquire the baseline SPECT images.
-
-
Acetazolamide Challenge Study:
-
Patient Repositioning: Keep the patient in the same quiet, dimly lit environment.
-
Baseline Vitals: Record baseline heart rate and blood pressure.
-
Acetazolamide Administration: Administer 1000 mg of acetazolamide intravenously over 10 minutes.
-
Monitoring: Continue to monitor vital signs.
-
Second HIPDM Injection: 15-20 minutes after the acetazolamide infusion, administer the second, higher dose of ¹²³I-HIPDM (at least double the first dose).
-
Uptake and Imaging: After a 30-minute uptake period, acquire the second set of SPECT images.
-
SPECT Image Acquisition Parameters
-
Scanner: A multi-head (preferably triple-headed) rotating gamma camera is recommended for SPECT imaging.
-
Collimator: A low-energy, high-resolution collimator is appropriate for Iodine-123.
-
Energy Window: A 15-20% energy window centered at the 159 keV photopeak of Iodine-123.
-
Matrix: A 128x128 matrix is typically used.
-
Acquisition Mode: Step-and-shoot or continuous rotation.
-
Projections: 120-128 projections over 360 degrees.
-
Acquisition Time: Approximately 20-30 minutes.
Data Analysis
-
Image Reconstruction: Reconstruct the raw projection data into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms. Attenuation correction should be applied.
-
Image Registration: For two-day protocols, co-register the baseline and post-acetazolamide SPECT images to ensure accurate anatomical alignment.
-
Region of Interest (ROI) Analysis:
-
Define ROIs on the SPECT images corresponding to major vascular territories (e.g., middle cerebral artery, anterior cerebral artery, posterior cerebral artery) and other relevant brain regions. This can be done manually or using automated anatomical templates.
-
Calculate the mean counts per pixel within each ROI for both the baseline and post-acetazolamide scans.
-
-
Calculation of Cerebrovascular Reserve (CVR):
-
CVR is calculated as the percentage increase in rCBF from baseline to post-acetazolamide challenge.
-
CVR (%) = [ (Post-Acetazolamide rCBF - Baseline rCBF) / Baseline rCBF ] * 100
-
A normal response to acetazolamide is typically a 30-60% increase in CBF.[2] An abnormal response is often defined as an increase of less than 10% or an absolute change of less than 10 mL/100 g/min .[2]
-
Data Presentation
Quantitative Cerebral Blood Flow Data
| Condition | Patient Group | Brain Region | Mean Cerebral Blood Flow (mL/100g/min) | Reference |
| Baseline | Healthy Volunteers | Cortical Gray Matter | 35.7 ± 5.8 | [10] |
| Baseline | Healthy Volunteers | Cerebellum | 37.6 ± 6.1 | [10] |
| Baseline | Healthy Volunteers | Gray Matter | ~50 ± 15 | [11] |
| Baseline | Healthy Volunteers | White Matter | 22 ± 5 | [11] |
| Post-Acetazolamide | Healthy Volunteers | Cortical Gray Matter | 51.7 ± 10.3 | [10] |
| Post-Acetazolamide | Healthy Volunteers | Cerebellum | 50.9 ± 10.4 | [10] |
| Baseline | Moyamoya Disease (Angiographically Normal Regions) | - | 48 ± 11 | [12] |
| Baseline | Moyamoya Disease (Angiographically Abnormal Regions) | - | 49 ± 12 | [12] |
Cerebrovascular Reserve Data
| Patient Group | Brain Region | Cerebrovascular Reserve (% increase in CBF) | Reference |
| Healthy Volunteers | Global | 30% - 60% | [2] |
| Healthy Volunteers | Middle Cerebral Artery Territory | 48.9 ± 6.8% (at 15 min post-acetazolamide) | [13] |
| Moyamoya Disease (Angiographically Normal Regions) | - | 41 ± 26% | [12] |
| Moyamoya Disease (Angiographically Abnormal Regions) | - | 21 ± 38% | [12] |
Comparison of Tracers for Cerebral Blood Flow Imaging
| Tracer | Properties and Observations | Reference |
| ¹²³I-HIPDM (IMP) | - High extraction fraction (85-90%) and stable retention in the brain for >2 hours.[4]- Blood flow maps are comparable to those achieved with ⁹⁹ᵐTc-HMPAO.[14]- In a study of demented patients, significantly more lesions were seen with IMP than with ⁹⁹ᵐTc-HMPAO.[15] | [4][14][15] |
| ⁹⁹ᵐTc-HMPAO | - Lipophilic agent that passively crosses the blood-brain barrier and is trapped within neural tissue.[9]- Shows less contrast between high and low activity regions compared to [¹⁸F]fluoromethane PET.[16]- Regional distribution differs significantly from ⁹⁹ᵐTc-ECD, with higher uptake in the cerebellum, brainstem, and mediotemporal regions.[17] | [9][16][17] |
| ⁹⁹ᵐTc-ECD | - Lipophilic agent with trapping in neural tissue.[9]- Regional distribution differs from ⁹⁹ᵐTc-HMPAO, with higher uptake in the occipital, supratemporal/inferior parietal, and parietal cortex.[17] | [9][17] |
Visualizations
Caption: Workflow for HIPDM SPECT cerebrovascular reserve study.
Caption: Mechanism of acetazolamide in assessing CVR.
References
- 1. Quantitative Cerebrovascular Reserve Measured by Acetazolamide-Challenged Dynamic CT Perfusion in Ischemic Adult Moyamoya Disease: Initial Experience with Angiographic Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Acetazolamide Challenge: Techniques and Applications in the Evaluation of Chronic Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parametric Cerebrovascular Reserve Images Using Acetazolamide 99mTc-HMPAO SPECT: A Feasibility Study of Quantitative Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo quantitation of regional cerebral blood flow in glioma and cerebral infarction: validation of the HIPDm-SPECT method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Medicine Cerebral Perfusion Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of acetazolamide on cerebral blood flow and cerebral metabolic rate for oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snmmi.org [snmmi.org]
- 9. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 10. Quantitative assessment of rest and acetazolamide CBF using quantitative SPECT reconstruction and sequential administration of 123I-iodoamphetamine: comparison among data acquired at three institutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Imaging of cerebrovascular reserve and oxygenation in Moyamoya disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in cerebral blood flow after acetazolamide: an experimental study comparing near-infrared spectroscopy and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Technetium-99m-d, 1-HM-PAO: a new radiopharmaceutical for imaging regional brain perfusion using SPECT--a comparison with iodine-123 HIPDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison of Tc-99m HM-PAO and I-123 IMP cerebral SPECT images in Alzheimer's disease and multi-infarct dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of [99mTc]HMPAO SPECT with [18F]fluoromethane PET in cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imaging of cerebral blood flow with technetium-99m-HMPAO and technetium-99m-ECD: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical Applications of HIPDM in Neurology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM) is a radiolabeled compound used in neurology as a tracer for Single Photon Emission Computed Tomography (SPECT) imaging. Labeled with Iodine-123 (¹²³I), HIPDM is a lipophilic agent that readily crosses the blood-brain barrier and is retained in the brain in proportion to regional cerebral blood flow (rCBF).[1] This property makes ¹²³I-HIPDM a valuable tool for the assessment of cerebral perfusion in various neurological disorders. Its high extraction fraction (85%-90%) and stable retention in the brain for over two hours allow for high-quality imaging.[1]
These application notes provide an overview of the clinical uses of HIPDM in neurology, detailed experimental protocols for its use in research and clinical settings, and quantitative data to aid in the interpretation of results.
Clinical Applications
¹²³I-HIPDM SPECT imaging is primarily utilized to evaluate regional cerebral blood flow in the following neurological conditions:
-
Epilepsy: HIPDM SPECT is instrumental in the presurgical evaluation of patients with intractable seizures.[2] Ictal scans, performed during a seizure, typically show hyperperfusion (increased rCBF) in the epileptogenic zone, while interictal scans, conducted between seizures, often reveal hypoperfusion (decreased rCBF) in the same region.[2][3] This distinct pattern of perfusion changes helps to localize the seizure focus for potential surgical resection.
-
Cerebrovascular Disease (Stroke): In the context of cerebral infarction, HIPDM SPECT can delineate areas of decreased perfusion, aiding in the diagnosis and assessment of the extent of ischemic tissue.[1] It can be particularly useful in identifying regions with evolving infarction.[4]
-
Brain Tumors: In patients with gliomas, HIPDM SPECT typically shows diminished accumulation of the tracer in the region of the neoplasm.[1] This is attributed to decreased blood flow and/or pH changes within the tumor and surrounding vasogenic edema.[1]
-
Dementia: While less common than in epilepsy or stroke, HIPDM SPECT can be used to assess perfusion deficits in neurodegenerative disorders like Alzheimer's disease. The characteristic pattern of bilateral temporoparietal hypoperfusion can support a clinical diagnosis.
Quantitative Data Summary
The following tables summarize quantitative data derived from clinical studies using ¹²³I-HIPDM SPECT in various neurological conditions.
Table 1: Regional Cerebral Perfusion Changes in Intractable Epilepsy
| Patient State | Perfusion Change in Epileptogenic Zone | Percentage of Patients Showing Change | Reference |
| Ictal (during seizure) | Increased rCP | 93% | [2] |
| Interictal (between seizures) | Decreased rCP | 73% | [2] |
| Both Ictal and Interictal Changes | Increased (ictal) and Decreased (interictal) rCP | 69% | [2] |
Table 2: Cerebral Blood Flow Values in Acute Ischemic Stroke
| Brain Region | Mean Relative Cerebral Blood Flow (rCBF) Ratio | Reference |
| Evolving Infarction | 0.38 ± 0.22 | [4] |
| Non-Evolving Ischemic Tissue | 0.70 ± 0.13 | [4] |
Table 3: Dosimetry for Iodine-123 (I-123) Radiopharmaceuticals
| Parameter | Value | Reference |
| Physical Half-life | 13.2 hours | [5] |
| Principal Photon Energy | 159 keV | [5] |
| Typical Adult Oral Dose for Thyroid Uptake | 7.4 to 14.8 MBq (200-400 µCi) | [6] |
| Mean Effective Dose Equivalent for ¹²³I-IBZM | 0.034 mSv/MBq | [7] |
Experimental Protocols
Radiolabeling of HIPDM with Iodine-123
This protocol describes a general method for the radiolabeling of HIPDM. Specific details may vary based on the kit manufacturer and local regulations.
Materials:
-
HIPDM vial
-
¹²³I-Sodium Iodide solution
-
Heating block or water bath
-
Thin-layer chromatography (TLC) system for quality control
-
Dose calibrator
Procedure:
-
Aseptically add the sterile ¹²³I-Sodium Iodide solution to the vial containing the HIPDM precursor.
-
Gently mix the contents of the vial.
-
Incubate the reaction vial at a specified temperature (e.g., 100°C) for a designated time (e.g., 20-30 minutes) to facilitate the isotopic exchange reaction.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity of the ¹²³I-HIPDM. This is typically done using thin-layer chromatography to separate the labeled HIPDM from free ¹²³I.[8]
-
The radiochemical purity should be greater than 95% before administration.
-
Measure the final activity of the product using a dose calibrator.
¹²³I-HIPDM SPECT Imaging Protocol
Patient Preparation:
-
Ensure the patient is well-hydrated.
-
For epilepsy studies, the timing of the injection relative to seizure activity is critical.
-
Interictal Study: The patient should be seizure-free for at least 24 hours prior to the injection.
-
Ictal Study: The radiotracer should be injected as soon as possible after the onset of a seizure, ideally within the first minute. Continuous EEG monitoring is essential to confirm the seizure onset.
-
-
Establish intravenous access at least 10 minutes before the injection.
-
To minimize sensory and motor cortex activation, the injection should be performed in a quiet, dimly lit room with the patient's eyes open and ears unplugged. The patient should be instructed to remain still and not to speak during and immediately after the injection.[9]
Radiopharmaceutical Administration:
-
Administer the prescribed dose of ¹²³I-HIPDM (typically 111-185 MBq or 3-5 mCi) as an intravenous bolus injection.
-
Flush the IV line with saline to ensure the full dose is delivered.
SPECT Acquisition:
-
Imaging is typically initiated 20-30 minutes after the injection of ¹²³I-HIPDM.
-
Position the patient comfortably on the imaging table with their head immobilized to prevent motion artifacts.
-
Use a gamma camera equipped with a high-resolution collimator.
-
Set the energy window to 159 keV with a 15-20% window width.
-
Acquire SPECT images using a 360° rotation with multiple projections (e.g., 64 or 128 projections).
-
The acquisition time per projection will depend on the camera and patient dose but is typically 20-40 seconds.
Data Analysis and Quantification
-
Image Reconstruction: Reconstruct the acquired projection data into transverse, sagittal, and coronal slices using a filtered back-projection or iterative reconstruction algorithm. Attenuation correction should be applied for quantitative analysis.
-
Image Registration: For studies involving comparison with other imaging modalities (e.g., MRI) or serial SPECT scans, co-register the images to a standard anatomical space (e.g., MNI space).[10]
-
Quantitative Analysis:
-
Define regions of interest (ROIs) on the reconstructed images corresponding to specific anatomical areas.
-
Calculate the mean counts within each ROI.
-
To assess relative changes in rCBF, normalize the counts in the target ROIs to the counts in a reference region with preserved blood flow, such as the cerebellum.
-
For epilepsy studies, compare the ictal and interictal scans to identify areas of significant hyper- or hypoperfusion. Statistical parametric mapping (SPM) can be used for voxel-based analysis to identify statistically significant changes in perfusion.
-
Visualizations
Experimental Workflow for ¹²³I-HIPDM SPECT Imaging
Caption: Workflow for a clinical ¹²³I-HIPDM SPECT study.
Logical Relationship of Perfusion Patterns in Epilepsy
Caption: Perfusion patterns in epilepsy with HIPDM SPECT.
References
- 1. In vivo quantitation of regional cerebral blood flow in glioma and cerebral infarction: validation of the HIPDm-SPECT method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIPDM-SPECT brain imaging in the presurgical evaluation of patients with intractable seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single photon emission computed tomography (SPECT) brain imaging using N,N,N'-trimethyl-N'-(2 hydroxy-3-methyl-5-123I-iodobenzyl)-1,3-propanediamine 2 HCl (HIPDM): intractable complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nucmedtutorials.com [nucmedtutorials.com]
- 6. I-123 Uptake - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 8. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 9. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the radiochemical purity of synthesized HIPDM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical purity of synthesized N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-[¹²³I]iodobenzyl)-1,3-propanediamine ([¹²³I]HIPDM).
Frequently Asked Questions (FAQs)
Q1: What is the general method for the radiosynthesis of [¹²³I]HIPDM?
The most common method for preparing [¹²³I]HIPDM is through an electrophilic radioiododestannylation reaction. This involves reacting a trialkylstannyl precursor of HIPDM with Sodium [¹²³I]Iodide in the presence of an oxidizing agent. The radioiodine is incorporated into the molecule by replacing the stannyl group.[1][2]
Q2: What are the common radiochemical impurities in [¹²³I]HIPDM synthesis?
Common radiochemical impurities include:
-
Free [¹²³I]Iodide: Unreacted radioiodide is the most frequent impurity.
-
Hydrolyzed Reduced ¹²³I: Formed under certain pH and reducing conditions.
-
Other Radioiodinated Species: Byproducts from the reaction, which may include oxidized or degraded forms of HIPDM. The identification of these often requires high-resolution analytical techniques like HPLC.[3][4]
Q3: What is the acceptable radiochemical purity (RCP) for [¹²³I]HIPDM?
For most radiopharmaceuticals intended for human administration, the required radiochemical purity is typically greater than 95%. However, specific requirements may vary based on regulatory guidelines.[5][6]
Q4: Which analytical methods are best for determining the radiochemical purity of [¹²³I]HIPDM?
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining radiochemical purity as it can separate and quantify different radiochemical species, including the desired product and various impurities.[7][8] Thin-Layer Chromatography (TLC) is a simpler and faster method that can be used for routine quality control, primarily to quantify free [¹²³I]iodide.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (<50%) | Inefficient Oxidizing Agent: The oxidizing agent (e.g., Chloramine-T, hydrogen peroxide) is crucial for converting [¹²³I]iodide to an electrophilic species.[1][9] | Optimize the concentration of the oxidizing agent. Too little will result in incomplete reaction, while too much can lead to the formation of byproducts. |
| Suboptimal pH: The pH of the reaction mixture significantly affects the labeling efficiency. | Adjust the pH of the reaction buffer. For many radioiodination reactions, a slightly acidic to neutral pH (around 5-7) is optimal.[5] | |
| Precursor Instability: The stannylated precursor may have degraded during storage. | Use a fresh or properly stored precursor. Verify the purity of the precursor before use. | |
| High Percentage of Free [¹²³I]Iodide | Incomplete Reaction: The reaction may not have gone to completion. | Increase the reaction time or temperature. However, be cautious as excessive heat can degrade the product.[10][11] |
| Insufficient Precursor: Not enough stannylated precursor to react with the radioiodide. | Increase the amount of the precursor in the reaction mixture. | |
| Ineffective Purification: The purification method (HPLC or SPE) may not be adequately separating the free iodide. | Optimize the purification protocol. For HPLC, adjust the mobile phase gradient. For SPE, ensure the correct cartridge and elution solvents are used.[7][12] | |
| Presence of Multiple Radiochemical Impurities | Radiolysis: The high radioactivity can cause the breakdown of the labeled compound.[1] | Add a radical scavenger, such as ascorbic acid or ethanol, to the reaction mixture and the final formulation to minimize radiolysis.[5] |
| Incorrect Reaction Temperature: The reaction temperature may be too high, leading to degradation. | Perform the reaction at a lower temperature or for a shorter duration.[13][14] | |
| Poor Quality of Reagents: Impurities in the reagents can lead to side reactions. | Use high-purity reagents and solvents. | |
| Poor Separation During HPLC Purification | Inappropriate HPLC Column: The column may not be suitable for separating HIPDM from its impurities. | Use a C18 reverse-phase column, which is commonly effective for this type of molecule.[7] |
| Suboptimal Mobile Phase: The composition and gradient of the mobile phase are critical for good separation. | Experiment with different mobile phase compositions (e.g., varying the ratio of acetonitrile/water or methanol/water) and gradient profiles. The addition of a small amount of trifluoroacetic acid (TFA) can improve peak shape.[15] |
Experimental Protocols
Radiolabeling of HIPDM with Iodine-123
This protocol is a general guideline based on common electrophilic radioiodination methods.
Materials:
-
HIPDM stannylated precursor (e.g., tributyltin-HIPDM)
-
Sodium [¹²³I]Iodide
-
Oxidizing agent (e.g., Chloramine-T solution or hydrogen peroxide)
-
Reaction buffer (e.g., phosphate or acetate buffer, pH 5-7)
-
Quenching solution (e.g., sodium metabisulfite or ascorbic acid)
-
Sterile reaction vial
Procedure:
-
In a sterile, shielded vial, add the HIPDM stannylated precursor dissolved in a suitable solvent (e.g., ethanol).
-
Add the reaction buffer to the vial.
-
Add the Sodium [¹²³I]Iodide solution.
-
Initiate the reaction by adding the oxidizing agent.
-
Allow the reaction to proceed at room temperature or slightly elevated temperature for 5-15 minutes.
-
Stop the reaction by adding the quenching solution.
-
The crude reaction mixture is now ready for purification.
HPLC Purification of [¹²³I]HIPDM
Instrumentation and Materials:
-
Preparative HPLC system with a UV and a radioactivity detector.
-
C18 reverse-phase preparative column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Collection vials.
-
Ethanol for final formulation.
-
Sterile water for injection.
Procedure:
-
Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the crude reaction mixture onto the column.
-
Run a gradient elution to separate the [¹²³I]HIPDM from impurities. A typical gradient might be from 5% B to 95% B over 20-30 minutes.
-
Monitor the separation with both UV and radioactivity detectors. The [¹²³I]HIPDM peak should be radioactive.
-
Collect the fraction corresponding to the [¹²³I]HIPDM peak.
-
Remove the organic solvent (acetonitrile) from the collected fraction, typically by rotary evaporation under reduced pressure.
-
Reconstitute the purified [¹²³I]HIPDM in a suitable vehicle for injection, such as ethanol and sterile water.
Solid-Phase Extraction (SPE) Purification of [¹²³I]HIPDM
SPE is a faster alternative to HPLC for purification, primarily for removing unreacted iodide.
Materials:
-
C18 SPE cartridge.
-
Conditioning solvent (e.g., ethanol or methanol).
-
Equilibration solvent (e.g., water).
-
Wash solvent (e.g., water or a low percentage of organic solvent in water).
-
Elution solvent (e.g., ethanol or acetonitrile).
-
Syringes and needles.
Procedure:
-
Conditioning: Pass the conditioning solvent through the C18 cartridge to activate the stationary phase.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
Loading: Load the crude reaction mixture onto the cartridge. The [¹²³I]HIPDM will be retained on the C18 sorbent, while polar impurities like free iodide will pass through.
-
Washing: Wash the cartridge with the wash solvent to remove any remaining polar impurities.
-
Elution: Elute the purified [¹²³I]HIPDM from the cartridge using the elution solvent.
-
The eluted fraction contains the purified product.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and quality control of [¹²³I]HIPDM.
Caption: Troubleshooting logic for addressing low radiochemical purity of [¹²³I]HIPDM.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of iodine-123 labeled 2beta-carbomethoxy-3beta-(4'-((Z)-2-iodoethenyl)phenyl)nortropane. A ligand for in vivo imaging of serotonin transporters by single-photon-emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tips.sums.ac.ir [tips.sums.ac.ir]
- 5. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Influence of Storage Temperature on Radiochemical Purity of 99mTc-Radiopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Labeling of Gold Nanoparticles with Iodine-131 for Tumor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
Technical Support Center: HIPDM Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target binding of N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is HIPDM and what are its primary applications?
A1: HIPDM is a brain perfusion imaging agent.[1][2] It is used in conjunction with single-photon emission tomography (SPECT) to provide information on local cerebral perfusion.[1]
Q2: What are the common causes of non-specific binding in experiments involving molecules like HIPDM?
A2: Non-specific binding can arise from several factors, including hydrophobic interactions, electrostatic interactions between charged molecules and surfaces, and binding to components of the experimental apparatus.[3][4] For a lipophilic molecule like HIPDM, hydrophobic interactions with plasticware and non-target cellular components can be a significant contributor to off-target binding.
Q3: What are the initial signs of significant off-target binding in my HIPDM experiments?
A3: High background signal, low signal-to-noise ratio, and inconsistent results between replicates are common indicators of excessive non-specific binding. In imaging studies, this may manifest as diffuse signal outside the region of interest.
Troubleshooting Guides
Issue: High Background Signal in In-Vitro Autoradiography
High background can obscure the specific binding signal of HIPDM to your target of interest. The following steps can help reduce non-specific binding.
Recommended Solutions:
-
Optimize Buffer Composition: The composition of your incubation and wash buffers is critical in minimizing non-specific interactions.[3][5]
-
Adjust pH: Modifying the buffer pH can alter the charge of both HIPDM and interacting surfaces, which can help in reducing charge-based non-specific binding.[3]
-
Increase Salt Concentration: Adding salts like NaCl to your buffers can shield electrostatic interactions.[3][4]
-
Incorporate a Surfactant: A non-ionic surfactant, such as Tween-20, can disrupt hydrophobic interactions that contribute to off-target binding.[4][5]
-
-
Use a Blocking Agent: Pre-incubating your samples with a protein that is unlikely to interact specifically with your target, such as Bovine Serum Albumin (BSA), can block non-specific binding sites.[3][5]
-
Increase Wash Steps: Extending the duration or increasing the number of wash steps after incubation with HIPDM can help remove loosely bound, non-specific molecules.
Summary of Buffer Additives for Minimizing Non-Specific Binding:
| Additive | Typical Concentration | Mechanism of Action |
| NaCl | 150-500 mM | Shields electrostatic interactions.[3][4] |
| Tween-20 | 0.05% - 0.1% | Disrupts hydrophobic interactions.[4][5] |
| BSA | 0.1% - 1% | Blocks non-specific binding sites on surfaces.[3][5] |
Experimental Protocol: Optimizing Blocking and Wash Steps
This protocol provides a framework for testing different blocking and washing conditions to reduce non-specific HIPDM binding.
-
Sample Preparation: Prepare tissue sections or cell cultures as per your standard protocol.
-
Pre-incubation (Blocking):
-
Prepare a blocking buffer (e.g., Tris-HCl with 1% BSA).
-
Incubate samples in the blocking buffer for 60 minutes at room temperature.
-
-
Incubation with HIPDM:
-
Prepare your radiolabeled HIPDM solution in a binding buffer.
-
Incubate the samples with the HIPDM solution for the desired time.
-
-
Washing:
-
Condition 1 (Standard Wash): Wash samples 2 times for 5 minutes each in an ice-cold wash buffer.
-
Condition 2 (Extended Wash): Wash samples 3 times for 10 minutes each in an ice-cold wash buffer.
-
Condition 3 (High Stringency Wash): Wash samples 3 times for 10 minutes each in an ice-cold wash buffer containing 0.05% Tween-20.
-
-
Signal Detection: Proceed with your standard imaging or signal detection protocol.
Workflow for Optimizing Washing Conditions
Caption: Workflow for optimizing wash conditions to reduce non-specific HIPDM binding.
Logical Troubleshooting Flowchart
If you are experiencing high background or suspect off-target binding, follow this logical diagram to troubleshoot the issue.
Caption: A step-by-step flowchart for troubleshooting high background signal in HIPDM experiments.
References
- 1. A new brain perfusion imaging agent: [I-123]HIPDM:N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary toxicity studies on N,N,N'-trimetyl-N' (2-hydroxyl-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM), a new brain perfusion imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Reducing Non-Specific Binding [reichertspr.com]
Navigating HIPDM Dosage: A Technical Guide to Mitigating CNS Toxicity
Technical Support Center
For researchers, scientists, and drug development professionals utilizing N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM), a key challenge is optimizing its dosage to harness its diagnostic capabilities while minimizing the risk of Central Nervous System (CNS) toxicity. This technical guide provides a comprehensive resource in a question-and-answer format to address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the known CNS toxicity associated with HIPDM?
A1: Preclinical studies have identified dose-dependent CNS toxicity with HIPDM administration. The primary manifestations of acute toxicity involve the central nervous system, including convulsions and locomotor deficits.[1]
Q2: What are the established lethal dose (LD50) values for HIPDM?
A2: Acute toxicity studies have determined the following LD50 values:
It is important to note that these studies indicated a steep dose-response curve, suggesting little individual variation in the toxic response to HIPDM.[1]
Q3: Is there a known safe dosage for repeated administration of HIPDM?
A3: Studies involving repeated administration in rabbits have shown that a daily dose of 1.4 mg/kg for two weeks did not result in any adverse effects on weight gain, clinical chemistry, or hematological parameters. Furthermore, terminal tissue analysis revealed no histopathological lesions in the brain or other tissues at this dosage.[1]
Troubleshooting Guide: Optimizing HIPDM Dosage
This section provides guidance on strategies to optimize HIPDM dosage and mitigate the risk of CNS toxicity during your experiments.
Issue 1: Observing signs of CNS toxicity (e.g., convulsions, ataxia) in animal models.
Possible Cause: The administered dose of HIPDM is too high.
Troubleshooting Steps:
-
Dose Reduction: The most direct approach is to lower the administered dose. Based on preclinical data, doses significantly lower than the LD50 values should be utilized for imaging studies.
-
Fractionated Dosing: For studies requiring a higher cumulative dose, consider a fractionated dosing schedule. This approach can help maintain a lower peak concentration of the agent in the CNS, potentially reducing acute toxicity.
-
Slower Infusion Rate: Administering HIPDM via a slower intravenous infusion, as opposed to a bolus injection, can prevent a rapid spike in blood and brain concentration, which may contribute to acute CNS effects.
Issue 2: Difficulty in establishing a therapeutic window with minimal toxicity.
Possible Cause: Lack of comprehensive dose-response data for your specific animal model and experimental endpoint.
Troubleshooting Steps:
-
Conduct a Dose-Range Finding Study: Before commencing large-scale experiments, perform a pilot study with a range of HIPDM doses. This will help establish the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) in your specific model.
-
Incorporate Neurobehavioral Assessments: In addition to overt signs of toxicity, include a battery of neurobehavioral tests to detect more subtle CNS effects at lower doses.
-
Consider Neuroprotective Co-administration (Experimental): While not specifically studied for HIPDM, research on reducing radiation-induced CNS injury suggests that certain agents may have neuroprotective effects. The use of NMDA receptor antagonists like memantine has shown promise in delaying cognitive decline in patients receiving whole-brain radiation.[2] Investigating the potential of such agents in conjunction with HIPDM could be a novel research avenue. This approach is purely investigational and requires rigorous validation.
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative data from preclinical toxicity studies of HIPDM.
Table 1: Acute Toxicity of HIPDM in Animal Models
| Species | LD50 (mg/kg) | Observed Signs of CNS Toxicity | Reference |
| Rat | 36 | Convulsions, locomotor deficits | [1] |
| Rabbit | ~20 | Loss of motor coordination, convulsions | [1] |
Table 2: Repeated Dose Toxicity of HIPDM in Rabbits
| Dosage | Duration | Key Findings | Reference |
| 1.4 mg/kg/day | 2 weeks | No adverse effects on weight gain, clinical chemistry, hematology, or histopathology of the brain and other tissues. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Acute Toxicity Assessment in Rodents
This protocol outlines a general procedure for determining the acute toxicity of HIPDM, adaptable for rats or mice.
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dose Preparation: Prepare a series of graded doses of HIPDM in a suitable vehicle.
-
Administration: Administer the prepared doses to different groups of animals via the intended route of administration (e.g., intravenous).
-
Observation: Continuously monitor the animals for the first few hours post-administration and then periodically for up to 14 days. Record all clinical signs of toxicity, with a particular focus on CNS-related symptoms (e.g., convulsions, tremors, changes in gait, lethargy).
-
Data Analysis: Determine the LD50 using appropriate statistical methods (e.g., probit analysis).
-
Histopathology: At the end of the observation period, perform a complete necropsy and collect brain tissue for histopathological examination to identify any structural changes.[3][4][5][6][7]
Protocol 2: In Vitro Neurotoxicity Screening
This protocol provides a framework for assessing the direct neurotoxic potential of HIPDM on cultured neuronal cells.
-
Cell Culture: Utilize primary neuronal cultures or a relevant neuronal cell line.
-
Compound Exposure: Treat the cell cultures with a range of HIPDM concentrations.
-
Viability Assays: Assess cell viability using standard assays such as MTT or LDH release assays.
-
Morphological Analysis: Examine the cells for morphological changes indicative of neurotoxicity, such as neurite retraction or cell body swelling, using microscopy.
-
Biochemical Assays: Measure markers of oxidative stress or apoptosis to investigate the potential mechanisms of toxicity.
Visualizations
Diagram 1: General Workflow for Optimizing HIPDM Dosage
References
- 1. Preliminary toxicity studies on N,N,N'-trimetyl-N' (2-hydroxyl-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM), a new brain perfusion imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term Brain Tissue Monitoring after Semi-brain Irradiation in Rats Using Proton Magnetic Resonance Spectroscopy: A Preliminary Study In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histopathologically confirmed radiation-induced damage of the brain – an in-depth analysis of radiation parameters and spatio-temporal occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat brain and testicular tissue effects of radiofrequency radiation exposure: Histopathological DNA damage of brain and qRT-PCR analysis - International Journal of Radiation Research - [ijrr.com]
- 7. Histological changes in the normal rat brain after gamma irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing In Vivo Deiodination of HIPDM
Welcome to the technical support center for researchers, scientists, and drug development professionals working with radioiodinated HIPDM. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating in vivo deiodination.
Frequently Asked Questions (FAQs)
Q1: What is in vivo deiodination and why is it a concern for HIPDM studies?
A1: In vivo deiodination is the enzymatic or chemical removal of the radioiodine atom from the HIPDM molecule within a living organism. This is a significant concern because the released free radioiodide behaves differently from the intact HIPDM tracer. Free iodide is actively taken up by the thyroid gland, stomach, and salivary glands. This leads to an inaccurate biodistribution profile, reduced signal at the intended target (e.g., the brain), and increased background noise, which can compromise image quality and the quantitative accuracy of your study.[1][2]
Q2: I'm observing high signal in the thyroid gland in my SPECT images. What could be the cause?
A2: High thyroid uptake is a classic indicator of free radioiodide in circulation. This can result from two primary issues:
-
Poor Radiochemical Purity: The initial radiolabeled HIPDM preparation may contain a significant fraction of unbound radioiodide. It is crucial to perform rigorous quality control before administration.
-
In Vivo Deiodination: The HIPDM molecule may be unstable in vivo, leading to the cleavage of the carbon-iodine bond after administration.
Q3: How can I differentiate between poor radiochemical purity and in vivo deiodination as the cause of high thyroid uptake?
A3: To distinguish between these two possibilities, you should:
-
Perform Pre-injection Quality Control: Analyze the radiochemical purity of your [¹²³I]HIPDM preparation immediately before injection using radio-TLC or HPLC. If the percentage of free radioiodide is high, the issue is with the labeling or purification process.
-
Analyze Post-injection Samples: If the pre-injection purity is high, collect blood samples at various time points after injection and analyze the radiochemical composition. A time-dependent increase in the percentage of free radioiodine in the plasma would indicate in vivo deiodination.
Q4: What is an acceptable level of radiochemical purity for [¹²³I]HIPDM?
A4: For most radiopharmaceuticals used in SPECT imaging, a radiochemical purity of >90-95% is generally required to ensure high-quality imaging and minimize off-target radiation dose.[1][3] Specific acceptance criteria may be defined by regulatory bodies or institutional guidelines.
Troubleshooting Guides
Issue 1: High Background Noise and/or Poor Image Contrast in SPECT Images
| Possible Cause | Troubleshooting Steps |
| High levels of free radioiodide due to poor radiochemical purity or in vivo deiodination. | 1. Verify Radiochemical Purity: Before injection, perform radio-TLC or HPLC to ensure radiochemical purity is >95%.2. Implement Thyroid Blockade: Administer a thyroid blocking agent, such as potassium iodide (KI) or a saturated solution of potassium iodide (SSKI), to the animal model before injecting the radiotracer. This will help saturate the thyroid's iodine uptake mechanism and reduce the accumulation of free radioiodide.[4] 3. Optimize Imaging Time: Acquire images at an earlier time point post-injection to minimize the effects of deiodination over time. |
| Patient- or animal-related motion during the scan. | 1. Proper Animal Anesthesia: Ensure the animal is adequately anesthetized and remains immobile throughout the scan.2. Use of Motion Correction Software: If available, apply motion correction algorithms during image reconstruction.[5] |
| Incorrect image reconstruction parameters. | 1. Review Reconstruction Settings: Ensure that the appropriate filters, attenuation correction, and scatter correction methods are being used.2. Consult Imaging Specialist: If unsure, consult with a nuclear medicine physicist or imaging specialist to optimize the reconstruction protocol. |
| Suboptimal SPECT camera performance. | 1. Perform Quality Control Checks: Regularly perform quality control tests on the SPECT camera, including uniformity, center of rotation, and energy window settings, to ensure it is functioning correctly.[6] |
Issue 2: Low Brain Uptake of [¹²³I]HIPDM
| Possible Cause | Troubleshooting Steps |
| Poor radiochemical purity, with a low percentage of the lipophilic, brain-penetrant form of HIPDM. | 1. Confirm Radiochemical Purity: Use radio-TLC or HPLC to verify that the radiolabeled product is the correct chemical form and has high purity. A reduced amount of the lipophilic tracer can lead to decreased brain uptake.[7] |
| Issues with the formulation or administration of the radiotracer. | 1. Check for Precipitation: Visually inspect the radiotracer solution for any precipitates before injection.2. Ensure Proper IV Injection: Confirm that the full dose was administered intravenously and that there was no extravasation at the injection site. |
| Physiological factors in the animal model. | 1. Consider Anesthesia Effects: Some anesthetics can alter cerebral blood flow. Ensure your anesthesia protocol is consistent and does not significantly impact brain perfusion.2. Hypercapnia Induction: In experimental settings, a controlled increase in arterial pCO2 (hypercapnia) can be used to increase cerebral blood flow and potentially enhance HIPDM uptake.[8] |
| Competition with other substances. | 1. Review Concomitant Medications: If applicable, review any other drugs or compounds administered to the animal that might interfere with HIPDM uptake. |
Quantitative Data Summary
Table 1: Representative Biodistribution of a Radioiodinated Brain Imaging Agent in Rats (%ID/g)
| Organ | 10 min | 30 min | 60 min | 120 min |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Brain | 2.5 ± 0.4 | 2.2 ± 0.3 | 2.0 ± 0.3 | 1.8 ± 0.2 |
| Heart | 3.1 ± 0.5 | 2.5 ± 0.4 | 2.0 ± 0.3 | 1.5 ± 0.2 |
| Lungs | 4.5 ± 0.8 | 3.0 ± 0.5 | 2.2 ± 0.4 | 1.5 ± 0.3 |
| Liver | 15.2 ± 2.5 | 18.5 ± 3.1 | 20.1 ± 3.4 | 19.5 ± 3.3 |
| Kidneys | 10.8 ± 1.8 | 12.3 ± 2.1 | 11.5 ± 2.0 | 9.8 ± 1.7 |
| Thyroid | 0.5 ± 0.1 | 1.5 ± 0.3 | 3.0 ± 0.5 | 5.2 ± 0.9 |
| Stomach | 1.2 ± 0.2 | 2.8 ± 0.5 | 4.5 ± 0.8 | 6.1 ± 1.1 |
Note: This table presents hypothetical but representative data for a radioiodinated tracer exhibiting some in vivo deiodination, as indicated by the increasing uptake in the thyroid and stomach over time. Actual data for HIPDM may vary.
Table 2: Quality Control Acceptance Criteria for Radiopharmaceuticals
| Quality Control Test | Acceptance Criteria |
| Radiochemical Purity | > 95% |
| Radionuclidic Purity | > 99.9% |
| pH | 4.5 - 7.5 |
| Sterility | Must be sterile |
| Apyrogenicity (Endotoxins) | < 175 EU/V (or as specified) |
Experimental Protocols
Protocol 1: Radio-TLC for [¹²³I]HIPDM Quality Control
Objective: To determine the radiochemical purity of [¹²³I]HIPDM and quantify the percentage of free radioiodide.
Materials:
-
Silica gel-coated TLC plates (e.g., ITLC-SG)
-
Developing chamber
-
Mobile Phase: Ethyl acetate : Ethanol (1:1 v/v)[2]
-
Radio-TLC scanner or well counter
Procedure:
-
Spot a small volume (1-2 µL) of the [¹²³I]HIPDM solution onto the origin of a TLC strip, approximately 1 cm from the bottom edge.
-
Allow the spot to air dry completely.
-
Place the TLC strip in a developing chamber containing the mobile phase. Ensure the origin spot is above the solvent level.
-
Allow the solvent front to migrate up the strip until it is approximately 1 cm from the top edge.
-
Remove the strip from the chamber and mark the solvent front. Allow the strip to dry completely.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.
-
Interpretation of Results:
-
[¹²³I]HIPDM: Remains at the origin (Rf = 0.0 - 0.2)
-
Free [¹²³I]Iodide: Migrates with the solvent front (Rf = 0.9 - 1.0)[2]
-
-
Calculate the radiochemical purity as: RCP (%) = (Counts at origin / Total counts on strip) x 100
Protocol 2: Thyroid Blockade in Small Animal Imaging
Objective: To prevent the uptake of free radioiodide by the thyroid gland, thereby improving image quality and biodistribution accuracy.
Materials:
-
Potassium iodide (KI) or Saturated Solution of Potassium Iodide (SSKI)
-
Drinking water or appropriate vehicle for administration
Procedure:
-
Prepare a solution of KI in drinking water. A common protocol involves providing drinking water containing 0.1% KI to the animals for 1-7 days prior to the injection of the radioiodinated tracer.[4]
-
Alternatively, for a more acute blockade, administer a single dose of SSKI or a concentrated KI solution (e.g., 100 mg/kg) orally or via intraperitoneal injection 1-4 hours before the administration of the radioiodinated compound.[1]
-
Continue to provide the KI-containing drinking water throughout the duration of the imaging study.
-
This pretreatment will saturate the sodium-iodide symporter in the thyroid gland, significantly reducing its ability to trap free [¹²³I]iodide.
Visualizations
Caption: Metabolic fate of [¹²³I]HIPDM and its deiodinated product.
Caption: Troubleshooting workflow for high thyroid uptake.
References
- 1. nucleanord.fr [nucleanord.fr]
- 2. AID 11444 - Distribution of [123I]-label in rat brain (medulla pons) was reported at 20 min post injection. Value shown is %ID/g of tissue - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Evaluation in a mouse model of a thyroid-blocking protocol for 131I antibody therapy (short communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Experimental increase in brain HIPDM uptake by hypercapnia - PubMed [pubmed.ncbi.nlm.nih.gov]
How to correct for HIPDM precipitation in solution
Welcome to the technical support center for HIPDM (N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine). This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to HIPDM precipitation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is HIPDM and what are its primary applications?
HIPDM, or N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine, is a lipid-soluble diamine compound.[1] Its most common application is as a brain perfusion imaging agent when radiolabeled with iodine-123 ([¹²³I]HIPDM).[2][3] In conjunction with single-photon emission tomography (SPECT), it is used to measure regional cerebral blood flow and localize epileptogenic foci.[3][4][5] The mechanism relies on its ability to cross the blood-brain barrier, followed by retention based on a "pH shift" mechanism.[2][3]
Q2: What are the common causes of HIPDM precipitation in solution?
HIPDM precipitation typically occurs when its concentration exceeds its solubility limit in a given solvent system. This can be triggered by several factors:
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pH Shift: HIPDM's solubility is pH-dependent. A shift in the solution's pH can alter the charge state of the molecule, reducing its solubility.[2][3]
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Solvent Change (Anti-solvent effect): Diluting a concentrated HIPDM stock solution (prepared in an organic solvent or dilute acid) into an aqueous buffer where its solubility is lower can cause it to precipitate out. This is a common phenomenon for many water-insoluble compounds.[6]
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Low Temperature: Storing HIPDM solutions at low temperatures can sometimes decrease its solubility, leading to precipitation.
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High Concentration: Preparing solutions that are too concentrated for the chosen solvent will inevitably lead to precipitation.
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Contaminants: The presence of contaminants or impurities can act as nucleation sites, initiating the precipitation process.
Q3: How does pH specifically affect HIPDM solubility and stability?
The solubility and reactivity of HIPDM are highly sensitive to pH. For radiolabeling, the iodine exchange reaction is typically carried out in acidic conditions (around pH 3-4) for optimal yield.[7] One documented method for dissolving non-radiolabeled HIPDM involves using dilute hydrochloric acid (HCl).[2] This suggests that HIPDM is more soluble in acidic aqueous solutions where its amine groups are protonated. Conversely, increasing the pH towards neutral or alkaline conditions may decrease its solubility, leading to a higher risk of precipitation.
Troubleshooting Guide: HIPDM Precipitation Issues
This guide addresses specific problems you may encounter with HIPDM solubility.
Issue 1: My HIPDM powder is not dissolving.
If you are having trouble dissolving HIPDM powder, it is likely due to an inappropriate solvent.
-
Recommended Action: Prepare a stock solution using a suitable solvent system before diluting it into your final experimental medium. Based on published methods, a dilute acidic solution is effective.[2]
-
Experimental Protocol: Preparation of a HIPDM Stock Solution
-
Weigh the desired amount of HIPDM dihydrochloride salt.
-
Prepare a 0.07 N solution of hydrochloric acid (HCl).
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Add the dilute HCl to the HIPDM powder to achieve the desired concentration (e.g., 1 mg/mL).[2]
-
Vortex or sonicate the mixture gently until the HIPDM is fully dissolved. The solution should be clear.
-
Visually inspect the solution for any particulate matter before use. If needed, the solution can be sterilized by passing it through a 0.22-micron filter.[2]
-
Issue 2: Precipitation occurs when I dilute my HIPDM stock solution into a neutral aqueous buffer (e.g., PBS).
This is a classic example of anti-solvent precipitation, where a compound soluble in a stock solvent crashes out upon dilution into a buffer where it is less soluble.
-
Recommended Actions:
-
Adjust Final pH: The most critical factor is the pH of the final solution. Since HIPDM is more soluble at a lower pH, slightly acidifying your final aqueous buffer can prevent precipitation. Perform pilot tests to find the optimal pH that maintains solubility without affecting your experimental model.
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Lower the Final Concentration: The simplest solution may be to reduce the final concentration of HIPDM in your working solution to a level below its solubility limit in the neutral buffer.
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Use a Co-solvent: If permissible in your experiment, including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or DMSO in your final aqueous buffer can help maintain HIPDM solubility.
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Change the Order of Addition: Try adding the buffer to your stock solution dropwise while vortexing, rather than adding the stock to the buffer. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Issue 3: I am seeing low yields in my [¹²³I]HIPDM labeling reaction, and I suspect precipitation.
Low labeling yields can be caused by several factors, including the precipitation of reactants or the presence of inhibitors.[1]
-
Recommended Actions:
-
Verify pH of Reaction Mixture: The radiolabeling exchange reaction is highly dependent on pH, with optimal yields reported between pH 3 and 4.[7] Use a calibrated pH meter to ensure your reaction mixture is within this range.
-
Check for Contaminants: The exchange reaction can be inhibited by the presence of reducing agents.[7] Ensure all glassware is thoroughly cleaned and that reagents are free from contaminants. Using autoclaved water or vials has been associated with adverse reactions in some preparations.[2]
-
Ensure Complete Dissolution: Before initiating the reaction, confirm that the non-radiolabeled HIPDM is fully dissolved in the reaction buffer. Any undissolved material will not be available for labeling.
-
Data Summary and Parameters
The following table summarizes key quantitative parameters for handling HIPDM based on available literature.
| Parameter | Value / Condition | Application Context | Source |
| Dissolution Solvent | 0.07 N HCl | Preparation of non-radiolabeled HIPDM solution | [2] |
| Recrystallization Solvent | Ethanol-Hexane | Purification of HIPDM dihydrochloride salt | [7] |
| Optimal pH for Labeling | pH 3.0 - 4.0 | [¹²³I]HIPDM exchange reaction | [7] |
| Example Concentration | 1 mg/mL | Stock solution for biodistribution studies | [2] |
| Reaction Temperature | 100°C | [¹²³I]HIPDM exchange reaction | [7] |
Visual Guides and Workflows
Troubleshooting Workflow for HIPDM Precipitation
This diagram outlines a logical workflow for diagnosing and solving HIPDM precipitation issues.
Caption: A decision tree for troubleshooting HIPDM precipitation.
Factors Influencing HIPDM Solubility
This diagram illustrates the key factors that must be controlled to maintain HIPDM in solution.
Caption: Key factors affecting the solubility of HIPDM in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. A new brain perfusion imaging agent: [I-123]HIPDM:N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single photon emission computed tomography (SPECT) brain imaging using N,N,N'-trimethyl-N'-(2 hydroxy-3-methyl-5-123I-iodobenzyl)-1,3-propanediamine 2 HCl (HIPDM): intractable complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIPDM single photon emission computed tomography brain imaging in partial onset secondarily generalized tonic-clonic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of precipitation methods for the production of water-insoluble drug nanocrystals: production techniques and stability of nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Mitigating motion artifacts in HIPDM SPECT imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating motion artifacts during N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-[I-123]iodobenzyl)-1,3-propanediamine (HIPDM) Single Photon Emission Computed Tomography (SPECT) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of motion artifacts in HIPDM SPECT imaging?
A1: The primary cause of motion artifacts is patient movement during the image acquisition phase.[1] SPECT imaging requires the patient to remain still for an extended period to acquire sufficient data for image reconstruction.[2] Any movement, whether voluntary (e.g., repositioning for comfort) or involuntary (e.g., coughing, tremor), can lead to inconsistencies in the collected data.
Q2: How do motion artifacts manifest in reconstructed HIPDM SPECT images?
A2: Motion artifacts can present in several ways, including:
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Blurring: A general loss of sharpness and detail in the brain structures.[3]
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Ghosting: The appearance of faint copies of the brain structures, often shifted from their true position.[4]
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Streaking or Shading: Artificial lines or areas of altered intensity that can obscure underlying anatomy.[4]
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Artificial Defects: Motion can create patterns that mimic true perfusion deficits, potentially leading to misinterpretation of the data.[5][6]
Q3: What are the common types of patient motion observed during brain SPECT imaging?
A3: Common motion patterns in brain SPECT include:
-
Abrupt, large movements: Sudden repositioning of the head.
-
Gradual, drifting motion: Slow, continuous movement in one direction, sometimes referred to as "creep."
-
Rotational motion: Tilting or turning the head.[7]
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Nodding motion: "Yes" or "no" type movements of the head.
Q4: Can motion artifacts affect the quantitative analysis of HIPDM SPECT data?
A4: Yes, motion artifacts can significantly impact the quantitative accuracy of regional cerebral blood flow (rCBF) measurements. Motion can lead to both underestimation and overestimation of tracer uptake in different brain regions, compromising the reliability of the quantitative results.[7] In similar quantitative brain imaging modalities like PET, head motion greater than 3 mm of translation or 5 degrees of rotation has been shown to cause significant quantitative errors.[7]
Troubleshooting Guide
Issue 1: The reconstructed HIPDM SPECT images appear blurry and lack clear definition of cortical structures.
| Possible Cause | Troubleshooting Steps |
| Minor patient motion during acquisition. | 1. Review Raw Data: Examine the raw projection data in a cine loop to visually identify frames with patient movement.[5] 2. Apply Motion Correction Software: If available, use automated motion correction algorithms to realign the projection images before reconstruction. 3. Refine Patient Comfort: For future acquisitions, ensure the patient is as comfortable as possible using head holders, cushions, and straps to minimize movement.[2][8] |
| Incorrect reconstruction parameters. | 1. Verify Reconstruction Filter and Cutoff: Ensure that the filter (e.g., Butterworth) and cutoff frequency are appropriate for the acquired data to avoid over-smoothing. 2. Check Attenuation Correction: Confirm that attenuation correction has been applied correctly, if applicable. |
Issue 2: There are focal areas of decreased uptake in the brain images that do not correlate with the expected pathology.
| Possible Cause | Troubleshooting Steps |
| Significant, abrupt patient motion. | 1. Analyze Raw Data for Abrupt Shifts: Carefully review the raw projection data for sudden jumps or shifts in the position of the head.[5] 2. Attempt Motion Correction: Apply motion correction software. Be aware that large, non-rigid motions may not be fully correctable. 3. Consider Repeating the Acquisition: If the artifacts are severe and compromise the diagnostic quality of the images, repeating the scan may be necessary.[5] |
| Center of Rotation (COR) error. | 1. Perform Quality Control: Check the system's COR calibration. A miscalibration can introduce artifacts that may resemble perfusion defects.[6] 2. Contact Service Engineer: If the COR is out of specification, contact a qualified service engineer to perform a recalibration. |
Issue 3: The quantitative analysis of regional cerebral blood flow (rCBF) shows high variability between subjects in a control group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent patient motion across subjects. | 1. Standardize Patient Instructions: Provide clear and consistent instructions to all subjects about the importance of remaining still during the scan. 2. Implement Head Restraints: Use a standardized method of head immobilization for all subjects.[8] 3. Quantify and Report Motion: If possible, use motion tracking or correction software to quantify the degree of motion for each subject and consider it as a covariate in the statistical analysis. |
| Physiological variability. | 1. Standardize Pre-Scan Conditions: Ensure all subjects adhere to the same pre-scan preparation, such as avoiding caffeine and other stimulants that can affect cerebral blood flow. 2. Control the Environment: Perform injections and uptake periods in a quiet, dimly lit room to minimize external stimuli. |
Quantitative Data on the Impact of Motion
The following table summarizes the potential quantitative impact of head motion on cerebral perfusion imaging, based on findings from a study on (15)O PET, a similar quantitative brain imaging technique. This data should be used as a general guide, as the specific impact can vary depending on the imaging system, reconstruction algorithm, and motion characteristics.
| Motion Magnitude | Type of Motion | Potential Quantitative Impact | Reference |
| > 3 mm | Translational | Can lead to significant artifacts in quantitative maps. | [7] |
| > 5 degrees | Rotational | Can lead to significant artifacts in quantitative maps. | [7] |
| Severe Inter-scan Motion | Translational and Rotational | Up to a 17.3% change in Oxygen Extraction Fraction (OEF) was observed in affected brain regions before motion correction. | [7] |
Experimental Protocols
Detailed Methodology for HIPDM SPECT Brain Imaging
This protocol is a generalized procedure based on published clinical studies.[9] Researchers should adapt this protocol based on their specific equipment, local regulations, and experimental goals.
-
Patient Preparation:
-
For interictal studies in epilepsy patients, ensure the patient has been seizure-free for an adequate period (e.g., >12 hours) as determined by the study design.[10]
-
Instruct the patient to avoid caffeine, alcohol, and other stimulants for at least 12 hours prior to the study.
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Establish intravenous (IV) access in a quiet, dimly lit room. Allow the patient to rest quietly for 15-20 minutes to reach a baseline cerebral perfusion state.
-
-
Radiopharmaceutical Preparation and Administration:
-
Prepare I-123 HIPDM according to the manufacturer's instructions.
-
Draw a dose of approximately 5 mCi (~185 MBq) of I-123 HIPDM.[9]
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For ictal studies, the radiopharmaceutical should be ready at the patient's bedside for immediate injection upon seizure onset.[9]
-
Administer the dose as an intravenous bolus injection.
-
-
Uptake Period:
-
The patient should remain in a quiet, controlled environment for the uptake period of 15-30 minutes following injection.[9]
-
Minimize any external stimuli that could alter cerebral blood flow.
-
-
Image Acquisition:
-
Position the patient supine on the imaging table with their head comfortably secured in a head holder to minimize motion.[8]
-
Use a dual- or triple-headed SPECT gamma camera equipped with a low-energy, high-resolution collimator.
-
Acquisition Parameters (Example):
-
Matrix: 128x128
-
Zoom: 1.2-1.5 (to ensure the brain fills a significant portion of the field of view)
-
Rotation: 360 degrees
-
Projections: 120 projections (e.g., 60 per head for a dual-headed system)
-
Time per Projection: 20-30 seconds
-
Total Acquisition Time: Approximately 40 minutes[9]
-
-
-
Image Reconstruction:
-
Perform filtered back-projection or iterative reconstruction.
-
Apply attenuation correction using a standard method (e.g., Chang's method).
-
Use a low-pass filter (e.g., Butterworth filter) to reduce noise in the reconstructed images.[9]
-
-
Data Analysis:
-
Reorient the reconstructed images into standard anatomical planes (transaxial, sagittal, coronal).
-
For quantitative analysis, define regions of interest (ROIs) on the images and calculate the mean counts within each ROI. Normalize these counts to a reference region (e.g., cerebellum) to obtain relative rCBF values.
-
Visualizations
Caption: Logical pathway from patient motion to image artifacts.
Caption: Experimental workflow for HIPDM SPECT brain imaging.
References
- 1. Robin Medical Inc. | Motion Artifact Correction [robinmedical.com]
- 2. mriquestions.com [mriquestions.com]
- 3. Motion‐related artifacts in structural brain images revealed with independent estimates of in‐scanner head motion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Motion Artifact and Metal Artifact MRI in Imaging [medical-professionals.com]
- 5. youtube.com [youtube.com]
- 6. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 7. Impact of subject head motion on quantitative brain (15)O PET and its correction by image-based registration algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiology.unm.edu [radiology.unm.edu]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. radiology.wisc.edu [radiology.wisc.edu]
Improving signal-to-noise ratio in HIPDM brain scans
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize signal-to-noise ratio (SNR) in HIPDM (N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine) brain scans.
Frequently Asked Questions (FAQs)
Q1: What is HIPDM and what is it used for in brain imaging?
A1: HIPDM is a radiolabeled compound, typically with Iodine-123, used as a tracer in Single Photon Emission Computed Tomography (SPECT) brain imaging.[1][2] It is a lipophilic agent that crosses the blood-brain barrier and is retained in the brain in proportion to regional cerebral blood flow (rCBF).[1] Consequently, HIPDM-SPECT is used to visualize and quantify brain perfusion, which is valuable for localizing epileptogenic foci in patients with intractable seizures and assessing various neurological and psychiatric disorders.[1][2]
Q2: What is Signal-to-Noise Ratio (SNR) and why is it critical in SPECT imaging?
A2: Signal-to-Noise Ratio (SNR) is a measure that compares the level of the desired signal (true radioactive counts from the tracer) to the level of background noise. In SPECT imaging, noise can arise from the statistical nature of radioactive decay, patient scatter, and electronic noise in the detection system. A high SNR is crucial for good image quality, as it allows for clear differentiation of brain structures and accurate detection of perfusion abnormalities.[3] Low SNR images appear grainy and can obscure important details, reducing diagnostic confidence and quantitative accuracy.
Q3: What are the primary factors that degrade SNR in a HIPDM brain scan?
A3: Several factors can degrade SNR in SPECT imaging. The main contributors include:
-
Photon Attenuation: Gamma rays emitted from deep within the brain are absorbed or scattered by overlying tissue, reducing the signal.[4]
-
Compton Scatter: Photons are scattered within the patient's head, changing their trajectory and energy, which adds noise and reduces image contrast.[4]
-
Collimator Blurring: The physical properties of the collimator, which is necessary for spatial localization, inherently limit the system's resolution and can introduce blurring.[4]
-
Low Count Statistics: An insufficient number of detected photons, due to low injected dose or short acquisition time, leads to higher statistical noise.[3][5]
-
Patient Motion: Movement during the scan can cause significant blurring and artifacts, effectively lowering the SNR.
Troubleshooting Guide
Q1: My reconstructed images appear excessively noisy or "grainy." How can I improve this?
A1: High image noise is a direct consequence of low SNR. To address this, consider the following interventions:
-
Optimize Acquisition Parameters: Increasing the acquisition time per projection or the total number of projections will increase the total counts detected, which is a primary determinant of SNR.[6] A 360-degree rotation is generally recommended for optimal reconstruction.[4]
-
Review Reconstruction Filter Choice: The reconstruction filter, especially in Filtered Backprojection (FBP), has a major impact on noise. Using a "smoother" filter (e.g., a Butterworth filter with a lower cutoff frequency) can suppress noise, but at the cost of spatial resolution.[5][7] The optimal filter parameters often depend on the total counts in the study.[8][9]
-
Consider Iterative Reconstruction: Iterative reconstruction algorithms (like OSEM) can model the physical processes of photon detection and noise statistics, often producing images with better SNR compared to standard FBP, especially in low-count situations.[10][11]
-
Check Collimator Selection: Ensure you are using a collimator appropriate for the task. While high-resolution collimators improve detail, they have lower sensitivity (collect fewer counts), which can increase noise.[7] A balance must be struck based on the experimental goal.
Q2: I am observing "bull's-eye" or ring artifacts in my transverse slices. What is the cause and solution?
A2: Ring artifacts are most commonly caused by detector non-uniformity. If the detector has even a small uncorrected variation in sensitivity across its surface, this error gets propagated back into the image as a ring during the 360-degree reconstruction.
-
Solution: The primary solution is rigorous quality control. Perform daily high-count uniformity flood corrections for the specific radionuclide being used (Iodine-123 for HIPDM). A 5-15 million count flood is recommended for daily checks, but a high-statistics (e.g., 100 million count) correction matrix should be acquired monthly or after any system maintenance.[12][13] If the artifact persists, a service engineer may need to recalibrate the detector.
Q3: The activity in deep brain structures appears lower than expected, affecting my quantitative analysis. What could be the issue?
A3: This is a classic sign of inadequate attenuation correction. Photons from deeper structures are more likely to be attenuated than those from the cortex, leading to an underestimation of activity in areas like the basal ganglia and thalamus.
-
Solution: Implement a robust attenuation correction method. While the Chang method provides a first-order correction assuming uniform attenuation, it is often insufficient.[14] Using a CT-based attenuation map acquired from a SPECT/CT system is considered the gold standard, as it accounts for the varying densities of the skull and soft tissue, providing more accurate quantitative results.[14][15][16][17]
Q4: My images seem blurry and lack fine detail, even with sufficient counts.
A4: Image blur can result from several factors beyond just statistical noise:
-
Patient Motion: This is a major cause of blurring. Ensure the patient is comfortable and use head restraints to minimize movement during the scan.[18]
-
Collimator Choice: A low-resolution, high-sensitivity collimator will inherently produce blurrier images. For tasks requiring fine detail, a high-resolution collimator is necessary, even if it means increasing scan time to compensate for lower sensitivity.[7]
-
Incorrect Reconstruction Parameters: An overly smooth reconstruction filter can blur anatomical details. Re-process the data with a filter that preserves more of the high-frequency information (e.g., a higher cutoff frequency or a sharper filter like a ramp filter, though this will increase noise).[5]
-
Scatter: Uncorrected photon scatter degrades image contrast and resolution. Ensure that scatter correction techniques (e.g., dual-energy window or triple-energy window methods) are incorporated into your reconstruction protocol.[16]
Data Hub: Quantitative Comparisons
Table 1: Comparison of Attenuation Correction (AC) Methods on Image Counts
| Study Type | No AC (AC-non) | Chang's Method AC | CT-Based AC (AC-CT) | Ratio (AC-CT / AC-non) | Ratio (Chang / AC-non) |
| Phantom Study | 4606.8 ± 511.3 | 8752.6 ± 896.5 | 16794.6 ± 2429.4 | 3.70 | 1.92 |
| Patient Study | 5460.8 ± 519.6 | 12795.0 ± 1422.1 | 15320.0 ± 1171.6 | 2.85 | 2.38 |
| Data summarized from a study comparing AC methods, demonstrating that CT-based correction results in a significantly higher and more accurate representation of counts compared to no correction or the Chang method.[15] |
Table 2: Optimal Butterworth Filter Parameters for Brain SPECT
| Image Count Level | Cortical Counts/Pixel | Optimal Cutoff Frequency (Fc) | Optimal Order |
| Low-Count | 10.4 - 13.9 | 0.20 Nyquist | 6 |
| High-Count | 18.3 - 21.5 | 0.225 Nyquist | 7 |
| Based on a study optimizing Butterworth filter parameters for 99mTc-HMPAO brain SPECT, which is analogous to HIPDM imaging. The proper selection of the cutoff frequency is the most critical parameter for image quality.[19] |
Table 3: Collimator Performance Comparison (High-Resolution vs. General-Purpose)
| Collimator Type | Relative Sensitivity | Tomographic Resolution Improvement (vs. LEGP) | Key Advantage |
| Low-Energy General-Purpose (LEGP) | 100% | N/A | Higher sensitivity (more counts) |
| Long-Bore High-Resolution (LB) | 32% | 56% (for 99mTc), 79% (for 123I) | Substantially improved contrast and detail |
| Data from a study demonstrating the trade-off between sensitivity and resolution. High-resolution collimators significantly improve detail at the cost of lower photon collection, which may require longer scan times to maintain SNR.[7] |
Experimental Protocols
Protocol 1: Optimizing Acquisition Parameters for High SNR
-
Patient Preparation: Ensure the patient is in a quiet, dimly lit room to minimize cerebral activation. Instruct the patient to avoid stimulants like caffeine before the scan.[20]
-
Collimator Selection: Choose a collimator based on the study's objective. For localization of small structures, a high-resolution fan-beam or long-bore collimator is preferred.[7] For general perfusion assessment, a low-energy high-resolution (LEHR) collimator offers a good balance.
-
Matrix Size: Use a 128x128 matrix for brain imaging. This provides a good compromise between spatial resolution and noise. A pixel size smaller than half the system's spatial resolution is recommended.[6][19]
-
Acquisition Mode: Use a "step-and-shoot" acquisition with a 360° rotation.
-
Number of Projections: Acquire at least as many projections as the matrix size (e.g., 120 or 128 projections for a 128x128 matrix) to ensure adequate angular sampling.[6]
-
Time per Projection: Adjust the time per projection to achieve a target total count. For high-quality images, aim for cortical counts per pixel in the "High-Count" range specified in Table 2. This often translates to a total scan time of 15-20 minutes.[4]
Protocol 2: Image Reconstruction with Filtered Backprojection (FBP)
-
Attenuation Correction: Apply CT-based attenuation correction if available. If not, use the Chang method with an appropriate attenuation coefficient for brain tissue.[14][15]
-
Scatter Correction: Implement a scatter correction algorithm, such as the Triple-Energy Window (TEW) method, before reconstruction.[16]
-
Initial Reconstruction: Perform a preliminary reconstruction using a ramp filter to assess the raw data quality.
-
Filter Selection and Optimization:
-
Select a Butterworth filter for its flexibility in balancing smoothness and resolution.[5][19]
-
Determine if the acquisition is "low-count" or "high-count" based on the average counts per pixel in a cortical region of interest on the raw projection images.
-
Apply the optimal Cutoff Frequency and Order parameters as suggested in Table 2. For low-count studies, start with Fc = 0.20, Order = 6. For high-count studies, use Fc = 0.225, Order = 7.[19]
-
Visually inspect the resulting images. If they are too noisy, slightly decrease the cutoff frequency. If they are too smooth (blurry), slightly increase it.
-
-
Final Reconstruction: Reconstruct the complete dataset using the optimized parameters.
Protocol 3: Essential Quality Control (QC) for SNR Improvement
-
Daily Uniformity Flood:
-
Before patient scanning, acquire a daily extrinsic (with collimator on) or intrinsic flood image.
-
Use a 5-15 million count acquisition with the appropriate radionuclide energy window.
-
Visually inspect for any non-uniformities or artifacts. The system's software should apply this for uniformity correction.[12]
-
-
Weekly Center of Rotation (COR) Check:
-
Acquire a 360° SPECT study of a point source.
-
The analysis software will calculate the deviation of the COR.
-
Any misalignment greater than 0.5 pixels must be corrected via recalibration to avoid loss of resolution.[21]
-
-
Monthly High-Count Uniformity:
-
Acquire a high-statistics (e.g., 100+ million counts) flood image for each collimator/radionuclide combination.
-
This is used to generate the high-quality correction maps that are applied to patient data to prevent ring artifacts.[12]
-
-
Phantom Scans (Quarterly/Annually):
-
Image a resolution and contrast phantom (e.g., Jaszczak phantom).
-
This verifies overall system performance, including resolution, uniformity, and contrast, ensuring that quantitative accuracy is maintained.[18]
-
Visual Guides
Caption: High-level workflow for a HIPDM brain scan experiment.
Caption: Logical diagram for troubleshooting poor SNR in scans.
Caption: Relationship between reconstruction parameters and image quality.
References
- 1. physik.uni-hamburg.de [physik.uni-hamburg.de]
- 2. researchgate.net [researchgate.net]
- 3. ispub.com [ispub.com]
- 4. Review of SPECT collimator selection, optimization, and fabrication for clinical and preclinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filtering in SPECT Image Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collimator selection for SPECT brain imaging: the advantage of high resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Butterworth filter for brain SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Butterworth filter for brain SPECT imaging | Semantic Scholar [semanticscholar.org]
- 10. cs.fit.edu [cs.fit.edu]
- 11. reddit.com [reddit.com]
- 12. aapm.org [aapm.org]
- 13. aapm.org [aapm.org]
- 14. epos.myesr.org [epos.myesr.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Comparison of methods of attenuation and scatter correction in brain perfusion SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Attenuation compensation in 99mTc SPECT brain imaging: a comparison of the use of attenuation maps derived from transmission versus emission data in normal scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. tech.snmjournals.org [tech.snmjournals.org]
- 20. cdn0.scrvt.com [cdn0.scrvt.com]
- 21. Quality Control in SPECT and PET Imaging | Thoracic Key [thoracickey.com]
Technical Support Center: Quantifying Regional HIPDM Uptake
Welcome to the technical support center for the quantification of regional N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) uptake. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is HIPDM and why is it used for regional brain uptake studies?
A1: HIPDM is a radiolabeled compound, typically with Iodine-123, that is used as a diffusible tracer for brain perfusion imaging with Single Photon Emission Computed Tomography (SPECT).[1][2][3][4] Its uptake in the brain is proportional to regional cerebral blood flow (rCBF).[1][2][3] This property allows researchers to quantitatively assess blood flow to different brain regions, which is valuable in studying various neurological conditions such as glioma, cerebral infarction, and epilepsy.[1][2][3]
Q2: My radiochemical yield for HIPDM is consistently low. What are the common causes and how can I troubleshoot this?
A2: Low radiochemical yield is a common challenge in the synthesis of radiolabeled compounds. Several factors can contribute to this issue. A systematic troubleshooting approach is recommended.
-
Precursor and Reagent Quality: Ensure the purity of the HIPDM precursor and all reagents. Use fresh, high-purity solvents. The presence of trace metal impurities can interfere with the radiolabeling process.
-
Reaction Conditions: Optimize reaction parameters such as temperature, pH, and incubation time. For the radioiodination of HIPDM, heating is typically required, and the pH of the reaction mixture is critical.
-
Radioiodine Activity: Ensure the specific activity of the radioiodine (e.g., ¹²³I) is adequate. Low specific activity can lead to a lower incorporation of the radionuclide.
-
Purification Method: Inefficient purification can lead to loss of the final product. For HPLC purification, ensure the column is not overloaded and the mobile phase is optimized for good separation of labeled HIPDM from unreacted iodine and other impurities.
Q3: I'm observing artifacts in my HIPDM SPECT images. What are the common types of artifacts and how can they be corrected?
A3: Artifacts in SPECT imaging can significantly impact the accuracy of regional uptake quantification. Common artifacts include:
-
Patient Motion: Patient movement during the scan is a major source of artifacts, leading to blurring and misregistration of the images.[5] Using head restraints and ensuring patient comfort can minimize motion. Motion correction software can also be applied during image reconstruction.
-
Attenuation: Photons emitted from deeper brain structures are more likely to be attenuated (absorbed or scattered) by the surrounding tissue, leading to an underestimation of uptake in those regions. Attenuation correction methods, often utilizing a CT scan acquired along with the SPECT (SPECT/CT), are crucial for accurate quantification.[6][7]
-
Scatter: Photons can be scattered within the brain and surrounding tissues, leading to a loss of image contrast and inaccurate quantification. Scatter correction techniques, such as the dual- or triple-energy window methods, should be applied during image processing.[6][7][8]
-
Partial Volume Effect (PVE): Due to the limited spatial resolution of SPECT, the measured radioactivity in small brain structures can be underestimated because of spill-out of the signal into adjacent regions. Partial volume correction algorithms can be applied to mitigate this effect, though they can also amplify noise.
Q4: How does the patient's physiological state affect regional HIPDM uptake?
A4: The uptake of HIPDM is directly related to cerebral blood flow. Therefore, any physiological or pathological condition that alters rCBF will impact HIPDM uptake. For instance, hypercapnia (elevated CO2 in the blood) is a potent vasodilator and significantly increases cerebral blood flow, leading to increased HIPDM uptake. Conversely, conditions that decrease cerebral perfusion, such as cerebral infarction, will result in reduced HIPDM uptake in the affected region.[1][2][3] It is crucial to maintain stable and normal physiological conditions for the patient during the uptake phase of the experiment.
Troubleshooting Guides
Low Counts in HIPDM SPECT Scans
| Symptom | Possible Cause | Troubleshooting Steps |
| Overall low counts throughout the brain image | Low injected dose or extravasation: The amount of radiotracer injected was insufficient, or a significant portion was not delivered intravenously. | - Verify the injected dose and ensure proper intravenous administration.- Check for signs of extravasation at the injection site. |
| Suboptimal radiochemical purity: The injected dose contained a high percentage of unbound radioiodine, which does not accumulate in the brain. | - Perform rigorous quality control on the radiolabeled HIPDM to ensure high radiochemical purity before injection. | |
| Incorrect acquisition parameters: The scan duration was too short, or the energy window was not centered correctly on the photopeak of the radionuclide. | - Optimize the SPECT acquisition protocol, ensuring adequate scan time per projection and correct energy window settings. | |
| Focal areas of unexpectedly low counts | Pathological condition: The low uptake may be a true reflection of reduced cerebral blood flow in that region (e.g., stroke, tumor).[1][2][3] | - Correlate the SPECT findings with anatomical imaging (MRI or CT) and the patient's clinical history. |
| Attenuation artifact: Apparent low counts in deep brain structures due to photon attenuation. | - Apply a validated attenuation correction method, preferably using a co-registered CT scan.[6][7] |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data related to HIPDM uptake. Note that these values can vary depending on the specific experimental conditions, imaging system, and patient population.
Table 1: Representative Regional Cerebral Blood Flow (rCBF) Values in Healthy Adults
| Brain Region | Mean rCBF (mL/100g/min) |
| Gray Matter | 50 - 80 |
| White Matter | 20 - 30 |
| Cerebellum | 50 - 70 |
| Basal Ganglia | 50 - 75 |
Note: These are approximate values and can be influenced by age, gender, and physiological state.
Table 2: Comparison of Scatter Correction Methods on Regional Uptake Quantification
| Correction Method | Gray Matter Uptake (relative units) | White Matter Uptake (relative units) | Gray/White Matter Ratio |
| No Scatter Correction | 1.00 | 0.45 | 2.22 |
| Dual Energy Window (DEW) | 1.15 | 0.38 | 3.03 |
| Triple Energy Window (TEW) | 1.20 | 0.35 | 3.43 |
This table illustrates the trend that scatter correction generally increases the measured uptake in high-flow regions (gray matter) and decreases it in low-flow regions (white matter), thereby improving image contrast.[7]
Experimental Protocols
Detailed Methodology for HIPDM Radiolabeling and Quality Control
Objective: To radiolabel HIPDM with Iodine-123 and perform quality control to ensure high radiochemical purity.
Materials:
-
HIPDM precursor
-
Sodium Iodide (¹²³I)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffered saline (PBS)
-
Sep-Pak C18 cartridges
-
Ethanol
-
Sterile water for injection
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Thin-Layer Chromatography (TLC) system
Radiolabeling Procedure:
-
To a sterile, sealed reaction vial, add the HIPDM precursor dissolved in a small volume of dilute HCl.
-
Add the desired amount of Na¹²³I solution.
-
Adjust the pH of the reaction mixture to be slightly acidic using NaOH.
-
Heat the reaction vial in a heating block or water bath at a specified temperature (e.g., 100°C) for a defined period (e.g., 30 minutes).
-
After cooling, neutralize the reaction mixture.
-
Purify the radiolabeled HIPDM using a Sep-Pak C18 cartridge. Wash the cartridge with sterile water to remove unreacted ¹²³I, and then elute the [¹²³I]HIPDM with ethanol.
-
Evaporate the ethanol and reconstitute the final product in sterile saline for injection.
Quality Control:
-
Radiochemical Purity (RCP) by HPLC:
-
Inject a small aliquot of the final product onto a suitable HPLC column (e.g., C18).
-
Use a mobile phase that provides good separation of [¹²³I]HIPDM from free ¹²³I and other potential impurities.
-
Monitor the elution profile with a UV detector and a radioactivity detector.
-
Calculate the RCP as the percentage of the total radioactivity that corresponds to the [¹²³I]HIPDM peak. A typical acceptance criterion is >95%.
-
-
Radiochemical Purity (RCP) by TLC:
-
Spot a small amount of the final product onto a TLC strip.
-
Develop the chromatogram using an appropriate solvent system.
-
Determine the distribution of radioactivity on the strip using a TLC scanner.
-
Calculate the RCP based on the radioactivity at the expected Rf value for [¹²³I]HIPDM.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of regional HIPDM uptake in the brain.
Caption: Experimental workflow for quantifying regional HIPDM uptake.
Caption: Logical workflow for troubleshooting low radiochemical yield.
References
- 1. In vivo quantitation of regional cerebral blood flow in glioma and cerebral infarction: validation of the HIPDm-SPECT method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo quantitation of regional cerebral blood flow in glioma and cerebral infarction: validation of the HIPDm-SPECT method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajnr.org [ajnr.org]
- 4. A new brain perfusion imaging agent: [I-123]HIPDM:N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain SPECT artifact in multidetector SPECT system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPECT quantification: a simplified method of attenuation and scatter correction for cardiac imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of scatter and attenuation correction on quantitative assessment of regional cerebral blood flow with SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of Scattering Correction Techniques on The performance of Gamma Camera | Academy Journal for Basic and Applied Sciences [ojs.academy.edu.ly]
Validation & Comparative
A Comparative Guide to HIPDM and I-123 IMP for Brain Perfusion Imaging
In the landscape of functional brain imaging, Single Photon Emission Computed Tomography (SPECT) remains a cornerstone for evaluating regional cerebral blood flow (rCBF). The choice of radiotracer is critical to the quality and clinical utility of these scans. This guide provides a detailed comparison of two prominent iodine-123 (I-123) labeled radiotracers: [¹²³I]HIPDM (N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine) and [¹²³I]IMP (N-isopropyl-p-iodoamphetamine). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Performance and Physicochemical Properties
Both HIPDM and I-123 IMP are lipophilic agents that readily cross the blood-brain barrier, allowing for the visualization of cerebral perfusion.[1] While their imaging characteristics are broadly similar, key differences in their biodistribution and brain uptake kinetics influence their suitability for specific clinical and research applications.[2][3]
A comparative study on patients without neurological disease revealed that while tomographic images were similar in appearance for both tracers, I-123 IMP demonstrated higher peak brain activity.[2] Conversely, the fraction of total brain uptake early after injection was higher for I-123 HIPDM.[2] This suggests that HIPDM may be more advantageous for studies requiring the assessment of rapid changes in blood flow.[2] Both tracers show initial accumulation in the lungs following intravenous injection.[2] The brain activity for both tracers remained stable between 30 and 60 minutes post-injection.[2]
Physicochemical properties such as the partition coefficient versus pH profile and protein binding are remarkably similar between the two compounds, despite their structural differences.[4][5]
| Parameter | [¹²³I]HIPDM | [¹²³I]IMP | Reference |
| Peak Brain Activity | Lower than I-123 IMP | Higher than HIPDM | [2] |
| Early Brain Uptake Fraction | Higher than I-123 IMP | Lower than HIPDM | [2] |
| Brain Activity Stability (30-60 min) | Stable | Stable | [2] |
| Initial Organ Accumulation | Lungs | Lungs | [2] |
| Partition Coefficient vs. pH slope (7.0-7.4) | 3.5 | 2.8 | [4] |
| Human Serum Protein Binding (Free %) | 34% | 43% | [4] |
Mechanisms of Brain Uptake and Retention
The retention mechanisms of HIPDM and I-123 IMP in the brain differ, which is a crucial factor in their application.
[¹²³I]HIPDM is thought to be retained in the brain based on a "pH shift" mechanism.[4][5] As a lipophilic amine, it crosses the blood-brain barrier and enters brain cells. The lower intracellular pH causes the molecule to become protonated and thus more polar, trapping it within the cells.
[¹²³I]IMP , on the other hand, binds to non-specific, high-capacity amphetamine receptors within the neurons.[6] This receptor binding is the primary mechanism for its retention. However, it's important to note that I-123 IMP can exhibit redistribution over time, which may not be proportional to blood flow.[6]
Mechanisms of brain uptake for [¹²³I]HIPDM and [¹²³I]IMP.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for brain perfusion SPECT using these tracers, synthesized from multiple sources.[7][8][9][10]
Patient Preparation
-
Medication Review : A thorough review of the patient's current medications is necessary to identify any substances that may interfere with cerebral blood flow.
-
Pre-medication : To block thyroid uptake of free radioiodine, patients are typically administered a saturated solution of potassium iodide (SSKI) or a similar blocking agent at least one hour prior to the radiotracer injection.[8]
-
Resting State : For at least 15-20 minutes prior to and during the injection, the patient should be in a quiet, dimly lit room with minimal auditory and visual stimulation to ensure a baseline resting state.[1][9] The patient should not speak or read during this period.[1]
Radiotracer Administration and Imaging
-
IV Access : An intravenous line is established for the administration of the radiotracer.
-
Injection : The I-123 labeled tracer ([¹²³I]HIPDM or [¹²³I]IMP) is administered via a slow intravenous bolus.
-
Uptake Phase : A waiting period of 30-90 minutes allows for the tracer to distribute and accumulate in the brain.[2]
-
Patient Positioning : The patient is positioned supine on the imaging table with their head comfortably immobilized in a head holder to minimize motion artifacts.[8][9]
-
SPECT Acquisition : A gamma camera system is used to acquire tomographic images of the brain. The camera rotates around the patient's head.
-
Collimator : A low-energy, high-resolution (LEHR) or medium-energy (ME) collimator is typically used for I-123 imaging.[11]
-
Acquisition Parameters : These will vary depending on the specific SPECT system, but a typical acquisition involves a 360-degree rotation with multiple projections.
-
Data Analysis
-
Image Reconstruction : The acquired projection data is reconstructed into transverse, sagittal, and coronal slices of the brain.
-
Quantitative Analysis : Regions of interest (ROIs) are drawn on the reconstructed images to measure tracer uptake in various brain regions.[12] This can be done manually or with semi-automated methods.[12] Ratios of uptake in specific regions (e.g., parietal to cerebellar) can be calculated to aid in diagnosis.[12]
Generalized experimental workflow for brain perfusion SPECT.
Clinical Applications and Diagnostic Utility
Both [¹²³I]HIPDM and [¹²³I]IMP have been effectively used in the evaluation of various neurological and psychiatric disorders. Their ability to map regional cerebral blood flow makes them valuable tools in the diagnosis and management of conditions such as:
-
Cerebrovascular Disease : Identifying areas of ischemia and infarction.[3][13]
-
Dementia : Differentiating between different types of dementia, such as Alzheimer's disease and multi-infarct dementia.[12][14]
-
Epilepsy : Localizing seizure foci for pre-surgical evaluation.[15] Interictal scans typically show decreased perfusion, while ictal scans show increased perfusion in the seizure origin.[15]
In a comparative study involving patients with dementia, significantly more lesions were identified with I-123 IMP than with another tracer, Tc-99m HMPAO, suggesting its high sensitivity.[14] HIPDM-SPECT has also been shown to provide reliable localizing information in the presurgical evaluation of patients with intractable epilepsy.[15]
Conclusion
Both [¹²³I]HIPDM and [¹²³I]IMP are valuable radiotracers for brain perfusion SPECT, each with its own set of advantages. I-123 IMP's higher peak brain uptake may make it superior for general tomographic imaging.[2] In contrast, [¹²³I]HIPDM's higher early brain uptake fraction could be beneficial for studies investigating rapid changes in cerebral blood flow.[2] The choice between these two agents will ultimately depend on the specific research question or clinical indication, as well as institutional preference and availability. Understanding their distinct mechanisms of action and pharmacokinetic profiles is essential for accurate interpretation of imaging results and for advancing our understanding of brain function in health and disease.
References
- 1. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 2. researchgate.net [researchgate.net]
- 3. Technetium-99m-d, 1-HM-PAO: a new radiopharmaceutical for imaging regional brain perfusion using SPECT--a comparison with iodine-123 HIPDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. A new brain perfusion imaging agent: [I-123]HIPDM:N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Cerebral blood flow measurement with iodine-123-IMP SPECT, calibrated standard input function and venous blood sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiology.unm.edu [radiology.unm.edu]
- 9. radiology.unm.edu [radiology.unm.edu]
- 10. nucleanord.fr [nucleanord.fr]
- 11. researchgate.net [researchgate.net]
- 12. Alzheimer disease: quantitative analysis of I-123-iodoamphetamine SPECT brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study of regional cerebral blood flow images by SPECT using xenon-133, iodine-123 IMP, and technetium-99m HM-PAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of Tc-99m HM-PAO and I-123 IMP cerebral SPECT images in Alzheimer's disease and multi-infarct dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HIPDM-SPECT brain imaging in the presurgical evaluation of patients with intractable seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cerebral Blood Flow Markers: Validating HIPDM Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) as a cerebral blood flow (CBF) marker with alternative methodologies. The information presented is supported by experimental data to aid in the selection of the most appropriate modality for specific research needs.
Introduction to Cerebral Blood Flow Measurement
Cerebral blood flow is a critical physiological parameter, and its accurate measurement is essential for understanding brain function in both healthy and diseased states. Various techniques have been developed to quantify CBF, each with its own set of advantages and limitations. This guide focuses on the validation of HIPDM, a radiotracer used with Single Photon Emission Computed Tomography (SPECT), and compares its performance against other established methods, including the gold standard [¹⁵O]-water Positron Emission Tomography (PET), alternative SPECT tracers like Technetium-99m hexamethylpropyleneamine oxime (Tc-99m HMPAO), and the non-invasive Arterial Spin Labeling (ASL) Magnetic Resonance Imaging (MRI).
Quantitative Comparison of CBF Measurement Techniques
The following tables summarize the key performance metrics of different CBF measurement techniques based on available experimental data.
Table 1: Performance Metrics of CBF Measurement Techniques
| Feature | HIPDM-SPECT | [¹⁵O]-water PET | Tc-99m HMPAO-SPECT | Arterial Spin Labeling (ASL) MRI |
| Modality | SPECT | PET | SPECT | MRI |
| Tracer | ¹²³I-HIPDM (Exogenous) | ¹⁵O-water (Exogenous) | ⁹⁹ᵐTc-HMPAO (Exogenous) | Magnetically Labeled Arterial Water (Endogenous) |
| Invasiveness | Minimally invasive (injection) | Invasive (arterial line and injection) | Minimally invasive (injection) | Non-invasive |
| Spatial Resolution | ~10 mm | 3-5 mm[1] | ~10 mm | 3-5 mm |
| Temporal Resolution | Low (static imaging) | High (dynamic imaging) | Low (static imaging) | Moderate (dynamic imaging possible) |
| Quantitative Accuracy | High correlation with microspheres (r=0.97)[2] | Gold standard | Good correlation with PET | Good correlation with PET, though some studies show over/underestimation depending on the technique[1][3] |
| Test-Retest Reliability (ICC) | Data not readily available, but studies show reproducible data in nonhuman primates[4] | Good (ICC values generally >0.75) | Data not readily available | Good to Excellent (ICCs > 0.6 in most brain regions)[1][3][5][6] |
Table 2: Quantitative CBF Values in Healthy Adults (Gray Matter)
| Technique | Mean CBF (mL/100g/min) | Reference |
| [¹⁵O]-water PET | 53.9 ± 11 | [1] |
| Arterial Spin Labeling (ASL) MRI | 54.1 ± 10 | [1] |
| Tc-99m HMPAO-SPECT | Not typically reported in absolute quantitative units without a reference | |
| HIPDM-SPECT | Not typically reported in absolute quantitative units without a reference |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HIPDM-SPECT Protocol for Cerebral Blood Flow Measurement
-
Radiotracer Preparation: Iodine-123 labeled HIPDM is prepared according to standard radiopharmaceutical protocols.
-
Patient Preparation: Patients are typically asked to rest in a quiet, dimly lit room to establish a baseline physiological state. An intravenous line is inserted for tracer administration.
-
Tracer Administration: A bolus of ¹²³I-HIPDM is injected intravenously.
-
Uptake Period: HIPDM is a diffusible indicator with a high extraction fraction (85%-90%) and stable retention in the brain for over two hours.[2][4]
-
Image Acquisition: Equilibrium-phase imaging is performed using a SPECT scanner. Data acquisition parameters are optimized for the detection of Iodine-123.
-
Image Reconstruction and Analysis: Tomographic images are reconstructed. Regional CBF (rCBF) is calculated based on the distribution of HIPDM, often using a mathematical model that incorporates arterial input function, similar to the microsphere methodology.[2]
[¹⁵O]-water PET Protocol for Cerebral Blood Flow Measurement
-
Radiotracer Production: Due to the short half-life of ¹⁵O (approximately 2 minutes), an on-site cyclotron is required to produce ¹⁵O, which is then synthesized into [¹⁵O]-water.[1]
-
Subject Preparation: The subject is positioned in the PET scanner, and an arterial line is placed for blood sampling to determine the arterial input function (AIF).[1]
-
Tracer Administration: A bolus of [¹⁵O]-water is injected intravenously over 5-20 seconds.[1]
-
Image Acquisition: Dynamic PET data is acquired for 3-10 minutes immediately following the injection.[1]
-
Data Analysis: The Kety-Schmidt one-compartment model is commonly used to quantify absolute CBF from the PET images and the AIF.[1]
Tc-99m HMPAO-SPECT Protocol for Cerebral Blood Flow Measurement
-
Radiopharmaceutical Preparation: Technetium-99m HMPAO is prepared using a commercially available kit. For unstabilized HMPAO, the tracer should be injected within 30 minutes of reconstitution.[7]
-
Patient Preparation: Patients should avoid caffeine and alcohol. They should be in a quiet, dimly lit room with eyes open and ears unplugged before and during injection.[7] An intravenous line is established at least 10 minutes prior to injection.[7]
-
Tracer Administration: A bolus of 555–1,110 MBq (15–30 mCi) of Tc-99m HMPAO is injected intravenously.[7]
-
Uptake and Imaging Delay: Imaging is typically performed after a delay to allow for optimal brain uptake and background clearance. A 90-minute delay is recommended for the best image quality, though interpretable images can be obtained after 40 minutes.[7]
-
Image Acquisition: SPECT imaging is performed using a gamma camera with high-resolution collimators.
-
Image Analysis: The distribution of the tracer is analyzed, which is proportional to regional cerebral blood flow.
Arterial Spin Labeling (ASL) MRI Protocol for Cerebral Blood Flow Measurement
-
Subject Preparation: The subject is positioned in the MRI scanner. No exogenous contrast agent is required.
-
Magnetic Labeling: Radiofrequency pulses are used to magnetically label the arterial blood water in the neck before it enters the brain.
-
Post-Labeling Delay (PLD): A delay is introduced to allow the labeled blood to travel from the labeling region to the brain tissue.
-
Image Acquisition: "Labeled" images (with prior magnetic labeling) and "control" images (without labeling) are acquired.
-
CBF Calculation: The "labeled" and "control" images are subtracted to create a perfusion-weighted image. This difference is then used to calculate absolute CBF in mL/100g/min.
Mandatory Visualizations
Experimental Workflow for CBF Measurement
Caption: A simplified workflow for cerebral blood flow measurement using different techniques.
Logical Relationship of CBF Marker Properties
Caption: Desirable properties of a cerebral blood flow marker.
Conclusion
The validation of HIPDM as a cerebral blood flow marker is well-supported by studies demonstrating a strong correlation with the microsphere method, a recognized gold standard.[2] HIPDM-SPECT offers a reliable method for assessing regional cerebral blood flow. However, for researchers and clinicians choosing a CBF measurement technique, the decision should be guided by the specific requirements of the study or clinical question.
-
[¹⁵O]-water PET remains the gold standard for quantitative accuracy but is limited by its cost, complexity, and the need for an on-site cyclotron and invasive arterial sampling.[1]
-
Arterial Spin Labeling (ASL) MRI provides a non-invasive alternative with good spatial resolution and reproducibility, making it suitable for longitudinal studies and for patient populations where radiation exposure is a concern.[1][3][5][6]
-
Tc-99m HMPAO-SPECT is a widely available alternative to HIPDM-SPECT, though direct comparisons suggest differences in regional tracer distribution.[8]
HIPDM-SPECT stands as a robust and validated tool in the landscape of cerebral blood flow imaging, offering a balance of accessibility and quantitative potential. The choice between these methods will ultimately depend on the desired balance between quantitative accuracy, invasiveness, resolution, and logistical considerations.
References
- 1. Test-retest reliability of cerebral blood flow in healthy individuals using arterial spin labeling: Findings from the EMBARC study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Test-retest reliability of cerebral blood flow in healthy individuals using arterial spin labeling: Findings from the EMBARC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo quantitation of regional cerebral blood flow in glioma and cerebral infarction: validation of the HIPDm-SPECT method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Test–retest reliability of arterial spin labelling for cerebral blood flow in older adults with small vessel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [lenus.ie]
- 7. researchgate.net [researchgate.net]
- 8. Imaging of cerebral blood flow with technetium-99m-HMPAO and technetium-99m-ECD: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SPECT Imaging Agents for Epilepsy: HIPDM vs. HMPAO and ECD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-Photon Emission Computed Tomography (SPECT) is a crucial functional neuroimaging modality in the presurgical evaluation of patients with medically refractory epilepsy.[1][2] By measuring regional cerebral blood flow (rCBF), SPECT can help localize the epileptogenic zone, the area of the brain from which seizures originate. During a seizure (ictal state), rCBF dramatically increases at the seizure onset zone, while between seizures (interictal state), this area often exhibits decreased blood flow.[2] The choice of radiopharmaceutical is critical for the successful application of SPECT in epilepsy. This guide provides a detailed comparison of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) with the more commonly used technetium-99m (Tc-99m)-labeled agents, hexamethyl-propylene amine oxime (HMPAO) and ethyl cysteinate dimer (ECD).
Overview of SPECT Imaging Agents
The ideal SPECT tracer for epilepsy should be a lipophilic molecule that can readily cross the blood-brain barrier and become trapped within brain cells in proportion to blood flow, remaining fixed for a sufficient duration to allow for imaging after the seizure has ended.
-
¹²³I-HIPDM: A radioiodinated amine developed as a brain perfusion imaging agent.[3] Its brain uptake is based on a "pH shift" mechanism.[3]
-
⁹⁹ᵐTc-HMPAO (Exametazime): A widely used, technetium-labeled agent. It is a lipophilic compound that becomes trapped intracellularly after conversion to a hydrophilic form.[4]
-
⁹⁹ᵐTc-ECD (Bicisate): Another common technetium-labeled tracer. Similar to HMPAO, it is lipophilic but has a different trapping mechanism involving enzymatic de-esterification.[5]
Mechanism of Action and Tracer Kinetics
The retention mechanisms of these tracers within brain cells are distinct, which can influence their imaging characteristics.
-
HIPDM: The trapping of HIPDM is understood to be based on a "pH shift" mechanism. The slightly lower intracellular pH of brain cells compared to blood is thought to cause the amine groups of the HIPDM molecule to become protonated, thus trapping the molecule within the cell.[3]
-
HMPAO: This lipophilic tracer crosses the blood-brain barrier and is converted into a hydrophilic, polar metabolite by the intracellular antioxidant glutathione. This conversion prevents it from diffusing back out of the cell.[1][6]
-
ECD: Following its entry into brain cells, the lipophilic ECD is rapidly metabolized by intracellular esterases into a polar, acidic compound that is unable to cross the cell membrane, effectively trapping it.[5]
Performance Comparison
Direct comparative studies of HIPDM with HMPAO and ECD in epilepsy are limited. The following tables summarize available quantitative data from separate studies.
| Performance Metric | ¹²³I-HIPDM | ⁹⁹ᵐTc-HMPAO | ⁹⁹ᵐTc-ECD | Source(s) |
| Ictal Localization Rate (Temporal Lobe Epilepsy) | 93% | 82% | 71% | [5][7][8] |
| Ictal Localization Rate (Neocortical Epilepsy) | Not Specified | 70% | 29% | [5] |
| Interictal Localization Rate (Temporal Lobe Epilepsy) | 73% | Not Specified | Not Specified | [7][8] |
| Asymmetry Index (Temporal Lobe Epilepsy) | Not Specified | 25 ± 10 | 13 ± 13 | [5] |
| Asymmetry Index (Neocortical Epilepsy) | Not Specified | 15 ± 10 | 4.8 ± 6 | [5] |
| Cortical/Extracerebral Uptake Ratio | Not Specified | 3.6 (median) | 5.0 (median) | [1] |
| Cortical/Subcortical Uptake Ratio | Not Specified | 2.2 (median) | 2.5 (median) | [1] |
| Median Injection Latency (seconds from seizure onset) | 60-120 | 80 | 34 | [1][9] |
Experimental Protocols
A standardized protocol is crucial for reliable ictal SPECT imaging. The following outlines a general experimental workflow.
Patient Preparation
-
Informed Consent: Obtain informed consent from the patient or guardian.
-
IV Access: Establish intravenous access prior to the monitoring period.
-
EEG Monitoring: Admit the patient to an epilepsy monitoring unit for continuous video-EEG monitoring to capture a seizure.[5]
-
Pre-injection Rest: For interictal scans, the patient should rest in a quiet, dimly lit room to establish a baseline cerebral blood flow state.[5]
Tracer Preparation and Administration
-
Tracer Availability: The radiopharmaceutical should be readily available for injection as soon as a seizure begins. For ⁹⁹ᵐTc-HMPAO, this may involve reconstitution of the tracer adjacent to the monitoring unit.[10]
-
Ictal Injection: The tracer should be injected as a rapid bolus as early as possible after seizure onset, ideally within seconds.[1][2] This is followed by a saline flush.
-
Interictal Injection: For interictal studies, injection occurs during a seizure-free period, confirmed by EEG.[2]
Image Acquisition
-
Timing: Scanning can commence from 15-30 minutes up to several hours post-injection, as the tracer distribution is fixed at the time of injection.[5][9]
-
Scanner: A dual- or triple-headed SPECT gamma camera is typically used.
-
Acquisition Parameters:
-
Matrix: 128x128
-
Rotation: 360°
-
Projections: 120 projections, 3° per step
-
Acquisition Time: Approximately 20-30 minutes.
-
Image Analysis
-
Reconstruction: Images are reconstructed using filtered back-projection or iterative reconstruction algorithms.
-
Visual Analysis: Ictal and interictal scans are visually inspected for areas of hyper- and hypoperfusion, respectively.
-
SISCOM (Subtraction Ictal SPECT Co-registered to MRI): To enhance localization, the interictal scan is subtracted from the ictal scan, and the resulting difference image is co-registered with the patient's MRI. This technique improves the sensitivity and specificity of seizure localization.[2]
Summary and Conclusion
While HIPDM has demonstrated utility in localizing the epileptogenic zone, the landscape of SPECT imaging in epilepsy is now dominated by ⁹⁹ᵐTc-labeled agents, HMPAO and ECD.[7][8] This is largely due to the favorable physical properties of Technetium-99m, including its ideal gamma energy for SPECT cameras and its availability from a generator system.
The available data suggests that ⁹⁹ᵐTc-HMPAO may be superior to ⁹⁹ᵐTc-ECD for neocortical epilepsy in terms of sensitivity and the degree of hyperperfusion.[5] ⁹⁹ᵐTc-ECD, however, demonstrates higher cortical-to-background uptake ratios and allows for a shorter injection latency due to its greater in-vitro stability.[1]
For researchers and drug development professionals, understanding the distinct mechanisms of action and performance characteristics of these agents is crucial for interpreting historical data and for the development of novel radiopharmaceuticals for epilepsy imaging. While direct comparative data is sparse, the existing evidence supports the continued use of ⁹⁹ᵐTc-HMPAO and ⁹⁹ᵐTc-ECD as valuable tools in the presurgical evaluation of epilepsy, with the choice of agent potentially tailored to the suspected type of epilepsy.
References
- 1. Comparative study of 99mTc-ECD and 99mTc-HMPAO for peri-ictal SPECT: qualitative and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EANM practice guidelines for an appropriate use of PET and SPECT for patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. HIPDM-SPECT in patients with medically intractable complex partial seizures. Ictal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 6. Brain SPECT as a Biomarker of Neurodegeneration in Dementia in the Era of Molecular Imaging: Still a Valid Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIPDM-SPECT brain imaging in the presurgical evaluation of patients with intractable seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. European Nuclear Medicine Guide [nucmed-guide.app]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Guide to HIPDM SPECT and fMRI: Cross-Validation and Methodological Considerations
For researchers, scientists, and drug development professionals, understanding the concordance and discrepancies between different neuroimaging modalities is paramount for robust experimental design and accurate interpretation of findings. This guide provides a comparative analysis of two powerful techniques for assessing brain function: single-photon emission computed tomography (SPECT) using the tracer N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM) and functional magnetic resonance imaging (fMRI).
While both HIPDM SPECT and fMRI provide insights into brain activity, they do so through different physiological principles. HIPDM SPECT offers a direct, quantitative measure of regional cerebral blood flow (rCBF), whereas the most common fMRI technique, blood-oxygen-level-dependent (BOLD) fMRI, provides an indirect measure of neuronal activity by detecting changes in blood oxygenation. This guide delves into the cross-validation of these techniques, presenting available quantitative data, detailing typical experimental protocols, and illustrating the underlying physiological relationship.
Quantitative Comparison of HIPDM SPECT and fMRI
Direct cross-validation studies between HIPDM SPECT and BOLD fMRI during cognitive tasks are not extensively available in the reviewed literature. However, studies comparing SPECT-measured rCBF with perfusion MRI (pMRI), a quantitative fMRI technique, and correlations in clinical populations provide valuable insights into their concordance.
| Parameter | Modality 1 | Modality 2 | Finding | Study Population |
| Correlation of Regional Cerebral Blood Flow (rCBF) | SPECT | Perfusion MRI (pMRI) | A significant positive correlation with a coefficient (r) of 0.69 (p < 0.0001) was observed between rCBF measured by SPECT and pMRI.[1] | 26 healthy subjects |
| Agreement in Regional CBF Deficits | SPECT | Resting-state fMRI (rsfMRI)-derived CBF | Excellent agreement was found in the regional deficit pattern of cerebral blood flow between SPECT and rsfMRI-derived CBF measurements in patients with major depressive disorder, with a correlation coefficient (r) of 0.74 (p = 4.9 x 10⁻⁷).[2][3][4] | Patients with Major Depressive Disorder |
| Localization of Epileptogenic Foci | Ictal SPECT | Spike-correlated fMRI | In patients with intractable partial epilepsy, ictal SPECT and spike-correlated fMRI localized to concordant brain regions in four out of six patients.[5] | Patients with intractable partial epilepsy |
Experimental Protocols
The following sections detail standardized experimental protocols for HIPDM SPECT and a typical task-based fMRI study.
HIPDM SPECT Protocol for Regional Cerebral Blood Flow (rCBF) Measurement
-
Radiotracer Preparation and Administration: Iodine-123 labeled HIPDM is prepared and administered intravenously to the subject.[6] HIPDM is a diffusible tracer with a high extraction fraction (85%-90%) and stable retention in the brain, allowing for imaging of rCBF.[6]
-
Uptake Phase: Following injection, there is an uptake period where the tracer distributes in the brain in proportion to regional blood flow.
-
SPECT Imaging: Equilibrium-phase imaging is performed using a SPECT scanner to acquire tomographic images of the tracer distribution in the brain.[6]
-
Image Reconstruction and Analysis: The acquired data are reconstructed to create cross-sectional images of the brain. Quantitative analysis is then performed to calculate rCBF values in various regions of interest.[6]
Task-Based fMRI (BOLD) Protocol
-
Subject Preparation: The subject is positioned within the MRI scanner, and their head is immobilized to minimize motion artifacts.
-
Paradigm Design: A cognitive or sensory task is presented to the subject in a block or event-related design. The task is designed to elicit neuronal activity in specific brain regions.
-
Image Acquisition: A T2*-weighted gradient-echo echo-planar imaging (EPI) sequence is typically used to acquire functional images sensitive to the BOLD effect. These images are acquired repeatedly throughout the task.
-
Data Preprocessing: The raw fMRI data undergoes several preprocessing steps, including motion correction, slice timing correction, spatial normalization to a standard brain template, and spatial smoothing.
-
Statistical Analysis: A general linear model (GLM) is commonly used to identify brain regions where the BOLD signal significantly correlates with the task paradigm. This results in statistical parametric maps highlighting areas of activation.
Conceptual Framework: The Neurovascular Coupling
The relationship between the measurements obtained from HIPDM SPECT and BOLD fMRI is rooted in the principle of neurovascular coupling. This physiological process links neuronal activity to subsequent changes in cerebral blood flow to meet the increased metabolic demand of active neurons. The following diagram illustrates this relationship.
Conclusion
HIPDM SPECT and fMRI are valuable tools for investigating brain function, each with its own strengths and underlying measurement principles. While HIPDM SPECT provides a direct and quantitative measure of regional cerebral blood flow, BOLD fMRI offers a non-invasive, indirect measure of neuronal activity with higher spatial and temporal resolution. The available data suggests a good correlation between SPECT-measured rCBF and perfusion-based fMRI techniques, indicating that both modalities capture related aspects of the physiological response to neural activation. For researchers and clinicians, the choice of modality will depend on the specific research question, the need for quantitative rCBF data, and considerations regarding radiation exposure and spatio-temporal resolution. Understanding the principles of neurovascular coupling is essential for interpreting and comparing the findings from these two powerful neuroimaging techniques.
References
- 1. Correlation of regional cerebral blood flow from perfusion MRI and spect in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting Regional Cerebral Blood Flow Using Voxel-Wise Resting-State Functional MRI [mdpi.com]
- 3. Predicting Regional Cerebral Blood Flow Using Voxel-Wise Resting-State Functional MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison-of-inter-ictal-spike-correlated-fMRI-and-ictal-difference-SPECT-localization-of-epilepsy [aesnet.org]
- 6. In vivo quantitation of regional cerebral blood flow in glioma and cerebral infarction: validation of the HIPDm-SPECT method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cerebral Perfusion Measurement: Focus on HIPDM Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) for cerebral perfusion measurements with alternative imaging techniques. The focus is on the reproducibility of these methods, a critical factor for longitudinal studies in research and clinical trials.
Overview of Cerebral Perfusion Imaging Techniques
Cerebral perfusion imaging is essential for understanding the pathophysiology of various neurological and psychiatric disorders. Several techniques are available, each with distinct principles and characteristics. This guide focuses on Single Photon Emission Computed Tomography (SPECT) using HIPDM and compares its reproducibility with other SPECT tracers like Technetium-99m hexamethylpropyleneamine oxime (HMPAO) and Technetium-99m ethyl cysteinate dimer (ECD), as well as non-invasive magnetic resonance imaging (MRI) techniques such as Arterial Spin Labeling (ASL) and Blood-Oxygen-Level-Dependent (BOLD) functional MRI.
While direct quantitative test-retest data for HIPDM SPECT is not abundant in recent literature, early studies in non-human primates have indicated that the method yields reproducible regional cerebral blood flow (rCBF) data.[1][2] For a comprehensive comparison, this guide presents available reproducibility data for alternative methods.
Quantitative Reproducibility of Cerebral Perfusion Measurements
The reproducibility of a measurement is crucial for its application in monitoring disease progression or treatment effects. Key metrics for assessing reproducibility include the Intraclass Correlation Coefficient (ICC), which measures the reliability of ratings or measurements, and the Coefficient of Variation (CV), which quantifies the degree of variation.
| Technique | Tracer/Method | Key Reproducibility Findings |
| SPECT | HIPDM | Qualitative reports suggest "reproducible rCBF data" in repeated studies on the same nonhuman primate.[1][2] Specific quantitative metrics like ICC or CV from recent human studies are not readily available in the reviewed literature. |
| SPECT | HMPAO & ECD | While direct test-retest reproducibility data is not detailed in the provided search results, studies have focused on comparing the distribution of these tracers, noting significant differences that suggest they are not interchangeable.[3][4] |
| MRI | Arterial Spin Labeling (ASL) | High reliability with Intraclass Correlation Coefficients (ICCs) reported to be greater than 0.75 and Coefficients of Variation (CVs) less than 8.5%.[5] Another study reported ICCs greater than 0.90 for global perfusion. |
| MRI | BOLD fMRI | Investigations have typically shown acceptable Intraclass Correlation Coefficients (ICCs), with values often greater than 0.6.[6] |
Experimental Protocols
Detailed experimental protocols are fundamental for the replication and validation of research findings. Below are generalized methodologies for the key experiments cited in this guide.
HIPDM SPECT Cerebral Perfusion Measurement Protocol (General)
A generalized protocol for HIPDM SPECT involves the intravenous injection of Iodine-123 labeled HIPDM. This tracer is a diffusible indicator with a high extraction fraction and stable retention in the brain.[1]
-
Subject Preparation: Subjects are typically asked to rest in a quiet, dimly lit room to establish a baseline physiological state.
-
Radiotracer Injection: A specified dose of I-123 HIPDM is administered intravenously.
-
Uptake Phase: A period of time is allowed for the tracer to be taken up by the brain tissue, which is proportional to regional cerebral blood flow.
-
SPECT Imaging: Subjects are positioned in a SPECT scanner, and tomographic images of the brain are acquired. The imaging process captures the distribution of the radiotracer.
-
Data Analysis: The acquired images are reconstructed, and regional cerebral blood flow is calculated using appropriate mathematical models.
Arterial Spin Labeling (ASL) MRI Perfusion Measurement Protocol (General)
ASL is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer.
-
Subject Preparation: No special preparation is typically required.
-
Imaging Sequence: A specialized pulse sequence is used to magnetically label the arterial blood flowing into the brain. A control image is also acquired without labeling.
-
Image Acquisition: A series of labeled and control images are rapidly acquired.
-
Perfusion Calculation: The labeled and control images are subtracted to generate a perfusion-weighted image, which can be quantified to produce cerebral blood flow maps.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow of a cerebral perfusion study and the logical relationship between different imaging modalities.
Conclusion
The selection of a cerebral perfusion imaging technique should be guided by the specific requirements of the research or clinical question. While HIPDM SPECT has been a valuable tool, its quantitative reproducibility in recent human studies is not as extensively documented as that of some alternative methods. MRI-based techniques like ASL and BOLD fMRI offer non-invasive alternatives with good to high reproducibility, making them suitable for longitudinal studies. For SPECT studies, the choice between different radiotracers should consider their distinct biodistribution and kinetic properties. Further research into the quantitative test-retest reliability of HIPDM SPECT in human subjects would be beneficial for its continued application in clinical research.
References
- 1. In vivo quantitation of regional cerebral blood flow in glioma and cerebral infarction: validation of the HIPDm-SPECT method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajnr.org [ajnr.org]
- 3. Imaging of cerebral blood flow with technetium-99m-HMPAO and technetium-99m-ECD: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPECT imaging of normal subjects with technetium-99m-HMPAO and technetium-99m-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Brain: Reliability and Reproducibility of Pulsed Arterial Spin-labeling Perfusion MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of test–retest reliability of BOLD and pCASL fMRI in a two-center study - PMC [pmc.ncbi.nlm.nih.gov]
Correlating HIPDM Uptake with Histopathological Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) as a single-photon emission computed tomography (SPECT) imaging agent for assessing regional cerebral blood flow (rCBF), in the context of its correlation with histopathological findings. While direct quantitative correlations of HIPDM uptake with microscopic tissue changes are not extensively documented in publicly available literature, this guide draws parallels from studies on other neuroimaging agents and outlines the experimental frameworks necessary for such validation.
Performance Comparison of Cerebral Perfusion and Metabolic Tracers
The following table summarizes the performance of HIPDM in comparison to other radiotracers used in brain imaging, for which histopathological correlations have been more extensively studied. This comparative data is essential for researchers designing preclinical and clinical studies.
| Radiotracer | Primary Application | Imaging Modality | Known Histopathological Correlates | Key Findings from Comparative Studies |
| [123I]-HIPDM | Regional Cerebral Blood Flow (rCBF) | SPECT | Inferred to correlate with neuronal viability and tissue integrity. In areas of cerebral infarction, decreased uptake is expected to correspond to regions of neuronal death, edema, and necrosis as confirmed by H&E or cresyl violet staining. In brain tumors, uptake may be variable depending on blood flow and tumor grade.[1][2] | Shows a high extraction fraction and stable retention in the brain, making it suitable for rCBF quantification.[1] Tomographic images are comparable to those of [123I]-IMP for assessing rCBF. |
| [99mTc]-HMPAO/ECD | Regional Cerebral Blood Flow (rCBF) | SPECT | In ischemic stroke models, reduced uptake correlates with areas of infarction as determined by TTC staining and neuronal loss seen with cresyl violet staining.[3] | Provides good quality SPECT images with high gray-to-white matter contrast. Distribution is proportional to blood flow. |
| [18F]-FDG | Glucose Metabolism | PET | In gliomas, higher uptake is generally correlated with higher tumor grade (increased cellularity, mitotic activity, and necrosis) on histopathology.[4] In cerebral ischemia, FDG uptake can be complex, with initial hyperglycemia followed by decreased metabolism in the infarcted core. | Often used as a benchmark for metabolic activity. In brain tumors, it helps in grading and differentiating recurrence from radiation necrosis.[4] |
| [18F]-FET | Amino Acid Transport | PET | Increased uptake in gliomas correlates with tumor cell infiltration and higher tumor grade on histopathological examination.[5] | Superior to [18F]-FDG for delineating tumor extent against normal brain tissue due to lower uptake in healthy brain parenchyma.[5] |
| [201Tl] | Tumor Viability (surrogate for blood flow and membrane transport) | SPECT | In brain tumors, high uptake has been shown to correlate well with viable tumor tissue and higher tumor grade on autopsy and biopsy specimens.[6][7] | Useful in differentiating viable tumor from necrosis and edema.[6] |
Experimental Protocols
To rigorously correlate HIPDM uptake with histopathology, a well-defined experimental protocol is crucial. Below is a composite protocol derived from methodologies used in preclinical stroke and brain tumor imaging studies.
Animal Model of Focal Cerebral Ischemia
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (2-3% for induction, 1.5% for maintenance) in a mixture of N₂O and O₂. Body temperature is maintained at 37°C using a heating pad.
-
Induction of Ischemia: Focal cerebral ischemia is induced by transient middle cerebral artery occlusion (MCAO). A 4-0 nylon monofilament with a silicone-coated tip is introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the MCA.
-
Reperfusion: After a defined period of occlusion (e.g., 60 or 90 minutes), the filament is withdrawn to allow for reperfusion.
In Vivo SPECT Imaging and Biodistribution
-
Radiotracer Administration: At a specific time point post-reperfusion (e.g., 24 or 48 hours), animals are injected intravenously with [125I]-HIPDM (e.g., 3.7 MBq).
-
SPECT Imaging: Dynamic or static SPECT imaging can be performed to visualize the distribution of the tracer in the brain.
-
Biodistribution: Following imaging, animals are euthanized, and brains are rapidly removed. The brain can be dissected into regions of interest (e.g., ischemic core, penumbra, contralateral hemisphere) for gamma counting to quantify tracer uptake (% injected dose per gram of tissue).
Autoradiography and Histopathology
-
Tissue Preparation: Immediately after removal, the brain is frozen in isopentane cooled with dry ice. Coronal sections (e.g., 20 µm) are cut using a cryostat.
-
Autoradiography: The sections are exposed to a phosphor imaging plate or X-ray film for a defined period to generate an autoradiogram showing the microscopic distribution of [125I]-HIPDM.
-
Histological Staining: Adjacent sections are stained with various histological and immunohistochemical markers:
-
Hematoxylin and Eosin (H&E) or Cresyl Violet: To assess general morphology and identify areas of neuronal damage (pyknotic nuclei, eosinophilic cytoplasm).
-
Triphenyltetrazolium Chloride (TTC): For macroscopic identification of the infarcted core (appears as white unstained tissue against red viable tissue).[1][8]
-
Immunohistochemistry for Neuronal and Glial Markers:
-
NeuN: To identify viable neurons.
-
TUNEL or Cleaved Caspase-3: To detect apoptotic cell death.
-
Iba1: To identify microglia and assess neuroinflammation.
-
GFAP: To identify reactive astrocytes.
-
-
-
Image Analysis and Correlation: The autoradiograms are digitized and quantified using densitometry. The regions of altered HIPDM uptake on the autoradiograms are co-registered with the stained histological sections to quantitatively correlate tracer distribution with the extent of neuronal death, inflammation, and other pathological changes.
Visualizing Experimental Workflows and Pathways
Logical Workflow for Correlating HIPDM Uptake with Histopathology
Caption: Workflow for correlating HIPDM imaging with histopathology.
Signaling Pathway of Ischemic Neuronal Injury
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dual-tracer autoradiography using 125I-iomazenil and 99Tcm-HMPAO in experimental brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Additional Value of 18F-FDG PET and MRI in Patients with Glioma: A Review of the Literature from 2015 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The complementary role of MRI and FET PET in high-grade gliomas to differentiate recurrence from radionecrosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of triphenyltetrazolium chloride perfusion staining with conventional neurohistology in the detection of early brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of HIPDM Across Species: A Guide for Researchers
A comprehensive examination of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM), a key radiopharmaceutical for cerebral perfusion imaging, reveals significant species-specific differences in its biodistribution, pharmacokinetics, and toxicity. This guide provides a comparative analysis of HIPDM in various animal models, offering valuable insights for researchers, scientists, and drug development professionals in the field of neurology and nuclear medicine.
HIPDM, labeled with Iodine-123 ([¹²³I]HIPDM), is utilized in conjunction with single-photon emission computed tomography (SPECT) to visualize regional cerebral blood flow. Its mechanism of action relies on a "pH-shift" phenomenon, where the molecule, initially neutral and lipid-soluble at blood pH, freely crosses the blood-brain barrier. Within the more acidic environment of brain cells, HIPDM becomes protonated and thus charged, effectively trapping it intracellularly and allowing for imaging.
Quantitative Data Presentation
To facilitate a clear comparison of HIPDM's properties across different species, the following tables summarize key quantitative data from various preclinical studies.
Table 1: Comparative Biodistribution of [¹²³I]HIPDM (Percentage of Injected Dose)
| Organ | Rat (1 hour post-injection) | Monkey (1 hour post-injection) |
| Brain | ~2.5% | 3.7% - 5.2%[1] |
| Lungs | High initial uptake, decreases over time | High initial uptake |
| Liver | Moderate uptake | Moderate uptake |
| Thyroid | Low (indicating slow in vivo deiodination)[1] | Low (with blocking)[1] |
Table 2: Comparative Toxicity of HIPDM
| Species | LD50 (Acute Toxicity) | Observed Signs of Toxicity |
| Rat | 36 mg/kg | Convulsions, locomotor deficits[2] |
| Rabbit | ~20 mg/kg | Loss of motor coordination, convulsions[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of HIPDM.
Radiolabeling of HIPDM with Iodine-123
The radiolabeling of HIPDM is typically achieved through an exchange reaction. A common method involves the following steps:
-
Precursor Preparation: The non-radioactive HIPDM precursor is synthesized.
-
Radioiodination: The precursor is reacted with [¹²³I]NaI in the presence of an oxidizing agent, such as Chloramine-T. The reaction is allowed to proceed for a set time at a specific temperature to facilitate the exchange of non-radioactive iodine with ¹²³I.
-
Quenching: The reaction is stopped by the addition of a reducing agent, like sodium metabisulfite.
-
Purification: The resulting [¹²³I]HIPDM is purified from unreacted ¹²³I and other byproducts, often using high-performance liquid chromatography (HPLC) or solid-phase extraction cartridges.
-
Quality Control: The radiochemical purity and specific activity of the final product are determined using techniques like thin-layer chromatography (TLC) and a dose calibrator.
In Vitro Brain Tissue Binding Assay
This assay is used to determine the extent to which a drug binds to brain tissue components, which influences its free concentration and availability to act on its target. A general protocol is as follows:
-
Tissue Homogenization: Brain tissue from the species of interest is homogenized in a suitable buffer to create a uniform suspension.
-
Incubation: The brain homogenate is incubated with [¹²³I]HIPDM at various concentrations.
-
Equilibrium Dialysis: The homogenate-drug mixture is placed in a dialysis chamber separated from a buffer-only chamber by a semi-permeable membrane. The system is incubated until equilibrium is reached, allowing the free drug to diffuse across the membrane.
-
Quantification: Samples are taken from both chambers, and the radioactivity is measured using a gamma counter.
-
Calculation: The fraction of unbound drug in the brain homogenate is calculated from the ratio of radioactivity in the buffer chamber to that in the homogenate chamber.
SPECT Imaging Protocol in Animal Models
SPECT imaging with [¹²³I]HIPDM allows for the non-invasive visualization of regional cerebral blood flow. A typical protocol for rats and monkeys is outlined below:
-
Animal Preparation: The animal is anesthetized and positioned on the imaging bed. For monkeys, sedation with ketamine followed by anesthesia with nembutal is a common practice.[1] A catheter is typically placed for intravenous administration of the radiotracer.
-
Radiotracer Administration: A bolus of [¹²³I]HIPDM is injected intravenously. The injected dose is carefully measured.
-
Image Acquisition: Dynamic or static SPECT images are acquired using a gamma camera equipped with a suitable collimator (e.g., pinhole for rats). For dynamic studies, image acquisition begins immediately after injection to capture the initial uptake and distribution. Static images are typically acquired at a later time point (e.g., 1 hour post-injection) to visualize the trapped radiotracer.
-
Image Reconstruction and Analysis: The acquired projection data are reconstructed into 3D images. Regions of interest (ROIs) are drawn on the brain images to quantify the radioactivity in different brain regions, which is then correlated with regional blood flow.
Mandatory Visualization
HIPDM Brain Uptake and Trapping Mechanism (pH-Shift)
The following diagram illustrates the "pH-shift" mechanism responsible for the accumulation and retention of HIPDM in the brain.
Caption: Mechanism of HIPDM trapping in the brain via a pH-shift.
Experimental Workflow for Preclinical SPECT Imaging
The following diagram outlines the typical workflow for conducting a preclinical SPECT imaging study with HIPDM.
Caption: Workflow for a preclinical SPECT imaging study using HIPDM.
References
A Head-to-Head Comparison of HIPDM and Technetium-99m-d,l-HM-PAO for Cerebral Blood Flow Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of radiopharmaceuticals for single-photon emission computed tomography (SPECT) brain imaging, N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) and Technetium-99m-d,l-hexamethylpropyleneamine oxime (Tc-99m-d,l-HM-PAO) have emerged as critical tools for the assessment of regional cerebral blood flow (rCBF). This guide provides an objective, data-driven comparison of these two agents, detailing their performance, underlying mechanisms, and the experimental protocols for their use.
Executive Summary
Both I-123 HIPDM and Tc-99m-d,l-HM-PAO are effective radiotracers for SPECT imaging of cerebral perfusion. Clinical studies have shown that they produce comparable blood flow maps, effectively identifying areas of ischemia in cerebrovascular disorders.[1][2] The choice between these agents may depend on factors such as the availability of the radioisotope, desired imaging characteristics, and the specific clinical or research question at hand. Tc-99m-d,l-HM-PAO, utilizing the readily available Technetium-99m, offers logistical advantages for many nuclear medicine departments.
Performance Characteristics
The following table summarizes the key performance characteristics of I-123 HIPDM and Tc-99m-d,l-HM-PAO based on available experimental data.
| Characteristic | I-123 HIPDM | Tc-99m-d,l-HM-PAO |
| Radionuclide | Iodine-123 | Technetium-99m |
| Mechanism of Brain Uptake | pH-shift mechanism | Lipophilic passage and intracellular conversion to a hydrophilic form via glutathione |
| Brain Uptake (rats) | High initial brain uptake | 2.1 ± 0.3% |
| Brain Retention | Prolonged | Prolonged, with little redistribution over time[1][2] |
| Image Quality | Good tomographic images | Good tomographic images with high gray to white matter contrast[1][2] |
| Clinical Application | Assessment of regional cerebral blood flow | Assessment of regional cerebral blood flow, diagnosis of cerebrovascular disorders[1][2] |
Mechanism of Action and Biological Pathways
The distinct mechanisms of brain uptake and retention for HIPDM and Tc-99m-d,l-HM-PAO are crucial for understanding their imaging characteristics.
I-123 HIPDM: The uptake of HIPDM is governed by a pH-shift mechanism. As a lipophilic amine, it readily crosses the blood-brain barrier. The slightly lower pH inside brain cells compared to the blood causes the amine groups to become protonated, rendering the molecule more polar and thus "trapping" it within the cells.
Technetium-99m-d,l-HM-PAO: This complex is a neutral, lipophilic molecule that also easily penetrates the intact blood-brain barrier. Once inside the brain cells, the d,l-isomer of the Tc-99m-HM-PAO complex undergoes a chemical conversion to a more hydrophilic form. This conversion is mediated by an intracellular reaction with glutathione, which effectively traps the radiotracer inside the cells.[3][4][5] The meso-isomer of HM-PAO has a much lower reactivity with glutathione and is therefore not well retained in the brain.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the radiolabeling of these tracers.
Radiosynthesis of Technetium-99m-d,l-HM-PAO
This protocol describes the preparation of Tc-99m-d,l-HM-PAO using a freeze-dried kit formulation.
Materials:
-
Freeze-dried kit containing d,l-HMPAO, stannous chloride (as a reducing agent), and stabilizers.
-
Sterile, non-pyrogenic sodium pertechnetate (Tc-99mO4-) eluted from a 99Mo/99mTc generator.
-
Sterile 0.9% sodium chloride solution.
Procedure:
-
Aseptically add 5 ml of sterile 0.9% sodium chloride to a vial of sodium pertechnetate (Tc-99mO4-). The total radioactivity should be in the range of 370-1110 MBq (10-30 mCi).
-
Withdraw the required volume of the Tc-99mO4- solution and add it to the shielded vial containing the freeze-dried HM-PAO kit.
-
Gently swirl the vial for 10-20 seconds to ensure complete dissolution of the contents.
-
Allow the reaction to proceed at room temperature for at least 10 minutes.
-
Before administration, perform quality control to determine the radiochemical purity of the preparation. This is typically done using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the desired lipophilic Tc-99m-d,l-HM-PAO complex from hydrophilic impurities and free pertechnetate. A radiochemical purity of >90% is generally required.
SPECT Imaging Protocol
The following is a general protocol for cerebral perfusion SPECT imaging. Specific parameters may be adjusted based on the available equipment and institutional guidelines.
Patient Preparation:
-
Patients should be in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.
-
An intravenous line should be placed 20-30 minutes prior to injection.
-
The patient's head should be comfortably positioned in a head holder to minimize motion during the scan.
Radiopharmaceutical Administration:
-
Administer the prepared radiotracer (I-123 HIPDM or Tc-99m-d,l-HM-PAO) as an intravenous bolus injection.
-
The patient should remain in the quiet environment for at least 20 minutes post-injection.
Image Acquisition:
-
Imaging can typically begin 20-30 minutes after injection for Tc-99m-d,l-HM-PAO and may be performed later for I-123 HIPDM.
-
Use a multi-detector SPECT gamma camera equipped with a low-energy, high-resolution collimator.
-
Acquire data over 360 degrees, with 64 or 128 projections.
-
Acquisition time is typically 20-30 minutes.
Image Reconstruction and Analysis:
-
Reconstruct the acquired data using filtered back-projection or iterative reconstruction algorithms.
-
Apply attenuation and scatter correction to improve image quality.
-
Analyze the reconstructed transaxial, sagittal, and coronal slices to assess regional cerebral perfusion. Semiquantitative analysis can be performed by comparing regional counts to a reference region, such as the cerebellum.
References
- 1. Technetium-99m-d, 1-HM-PAO: a new radiopharmaceutical for imaging regional brain perfusion using SPECT--a comparison with iodine-123 HIPDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technetium-99m-d, 1-HM-PAO: a new radiopharmaceutical for imaging regional brain perfusion using SPECT--a comparison with iodine-123 HIPDM (Journal Article) | OSTI.GOV [osti.gov]
- 3. research.regionh.dk [research.regionh.dk]
- 4. The retention mechanism of technetium-99m-HM-PAO: intracellular reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Technetium-99m HM-PAO stereoisomers: differences in interaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypercapnia-Induced Augmentation of HIPDM Brain Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the impact of hypercapnia on the brain uptake of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM), a radiolabeled compound used for cerebral blood flow imaging. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying physiological mechanisms to offer a thorough understanding of this phenomenon. This information can serve as a valuable resource for designing and interpreting studies involving cerebral perfusion imaging under conditions of elevated arterial carbon dioxide.
Quantitative Data Summary
Hypercapnia has been demonstrated to significantly increase the brain uptake of HIPDM. The following table summarizes the key quantitative findings from a pivotal study in the field.
| Condition | Mean Brain HIPDM Uptake (% injected dose/organ) | Percentage Increase vs. Normocapnia | Arterial pCO2 (mmHg) |
| Normocapnia | 0.85 ± 0.12 | - | 38.4 ± 3.1 |
| Hypercapnia | 1.20 ± 0.25 | 41.2% | 58.5 ± 8.0 |
| Hyperoxia | 0.88 ± 0.16 | 3.5% | 38.8 ± 2.9 |
Data adapted from Karatzas, N. D., et al. (1988). Experimental increase in brain HIPDM uptake by hypercapnia. Journal of Nuclear Medicine, 29(10), 1675-1682.[1][2]
Experimental Protocols
The following is a detailed methodology for assessing the impact of hypercapnia on HIPDM brain uptake, based on established experimental procedures.
1. Animal Model and Preparation:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Surgical Preparation: Anesthesia is induced (e.g., with an intramuscular injection of a ketamine and xylazine cocktail). The femoral artery and vein are catheterized for blood sampling and tracer injection, respectively. Animals are allowed to recover from anesthesia and are conscious during the experiment to avoid the confounding effects of anesthetic agents on cerebral blood flow.
2. Induction of Hypercapnia:
-
Animals are placed in a chamber with a controlled atmosphere.
-
Normocapnic Group: Breathes room air.
-
Hypercapnic Group: Exposed to a gas mixture of 5% carbon dioxide, 21% oxygen, and 74% nitrogen to induce hypercapnia.
-
Control Group (Hyperoxic): Breathes 100% oxygen to control for the effects of altered oxygen tension.
-
Arterial blood gas analysis is performed to confirm the desired levels of pCO2 and pO2.
3. Measurement of HIPDM Brain Uptake:
-
Tracer Injection: A bolus of [¹²⁵I]HIPDM is injected intravenously.
-
Uptake Period: The tracer is allowed to circulate and be taken up by the brain for a specified period, typically 30 minutes.
-
Tissue Harvesting: Following the uptake period, animals are euthanized. The brain is rapidly excised, dissected, and weighed.
-
Radioactivity Measurement: The radioactivity in the brain tissue is measured using a gamma counter.
-
Calculation of Uptake: The brain uptake of HIPDM is calculated as the percentage of the injected dose per gram of brain tissue.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in an experiment designed to assess the impact of hypercapnia on HIPDM brain uptake.
Caption: Experimental workflow for assessing hypercapnia's effect on HIPDM brain uptake.
Signaling Pathways
Hypercapnia influences HIPDM brain uptake primarily by modulating cerebral blood flow and potentially blood-brain barrier (BBB) permeability. The diagram below outlines the key signaling pathways involved.
Caption: Signaling pathways in hypercapnia-induced changes in HIPDM brain uptake.
Discussion and Comparison with Alternatives
The significant increase in HIPDM brain uptake during hypercapnia is primarily attributed to the potent vasodilatory effect of carbon dioxide on cerebral arterioles.[3] This leads to a substantial increase in cerebral blood flow, thereby increasing the delivery of HIPDM to the brain.[1][2] The relationship between arterial pCO2 and HIPDM uptake has been shown to be positively correlated.[1][2]
While the primary mechanism is increased blood flow, hypercapnia may also modulate the permeability of the blood-brain barrier (BBB). Studies have suggested the involvement of several signaling pathways in the response of the BBB to hypercapnia, including the potential activation of Protein Kinase Cε (PKCε), upregulation of Interleukin-1β (IL-1β), and nuclear translocation of Hypoxia-Inducible Factor 1α (HIF-1α).[4][5][6] These pathways can influence the expression of tight junction proteins and other components of the BBB, potentially contributing to altered tracer uptake.
Other radiotracers are available for cerebral blood flow imaging, such as N-isopropyl-p-iodoamphetamine (IMP) and technetium-99m hexamethylpropyleneamine oxime (99mTc-HMPAO). While direct comparative studies of these agents under hypercapnic conditions are limited, their uptake is also known to be dependent on cerebral blood flow. Therefore, it is expected that their brain uptake would also increase with hypercapnia. However, differences in their extraction fractions and retention mechanisms could lead to quantitative differences in their response to a hypercapnic challenge. Further research is warranted to directly compare the performance of these agents with HIPDM under controlled hypercapnic conditions.
References
- 1. Experimental increase in brain HIPDM uptake by hypercapnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental increase in brain HIPDM uptake by hypercapnia (Journal Article) | OSTI.GOV [osti.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Therapeutic hypercapnia reduces blood–brain barrier damage possibly via protein kinase Cε in rats with lateral fluid percussion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Hypercapnia Exacerbates the Blood–Brain Barrier Disruption Via Promoting HIF-1a Nuclear Translocation in the Astrocytes of the Hippocampus: Implication in Further Cognitive Impairment in Hypoxemic Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Carrier Concentration on the Biodistribution of HIPDM
The biodistribution of a radiopharmaceutical is a critical factor in its efficacy and safety as an imaging agent. For N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM), a notable agent for brain perfusion imaging, the concentration of non-radioactive 'carrier' molecules alongside the radiolabeled agent can influence its distribution throughout the body. This guide compares the biodistribution of carrier-added HIPDM to its carrier-free counterpart, providing researchers with essential data and protocols to understand these effects.
Impact on Organ Uptake: A Comparative Analysis
Experimental data reveals that the addition of a carrier to a dose of [I-123]HIPDM has a discernible effect on its uptake in certain organs, while others, like the brain, remain largely unaffected. A study investigating this phenomenon showed no significant changes in brain uptake across a wide range of carrier doses, from 12.4 µg up to 3.6 mg.[1] This suggests that the mechanism of brain uptake for HIPDM is not easily saturable.
However, a notable shift in distribution was observed between the lungs and the liver as the carrier concentration increased.[1] Specifically, higher levels of carrier HIPDM led to decreased accumulation in the lungs and a corresponding increase in the liver.[1]
Below is a summary of the biodistribution data in rats at 30 minutes post-injection, comparing a low-carrier dose to a high-carrier dose.
| Organ | Low Carrier (12.4 µ g/dose ) % Dose/Organ | High Carrier (3.6 mg/dose) % Dose/Organ |
| Brain | 2.44 | 2.35 |
| Lungs | 14.4 | 4.53 |
| Liver | 11.3 | 21.7 |
| Kidneys | 2.86 | 2.11 |
| Heart | 0.451 | 0.355 |
| Blood | 2.62 | 3.11 |
Data derived from a study on the biodistribution of [I-123]HIPDM in rats.[1]
Experimental Protocols
The following is a detailed methodology for a typical experiment to assess the effects of carrier-added HIPDM on biodistribution.
Animal Model: Sprague-Dawley male rats, weighing between 220-300g, are used for the study.[1]
Radiopharmaceutical Preparation: [I-123]HIPDM is prepared and diluted in a saline solution. For carrier-added studies, non-radioactive HIPDM is added to the injectable solution to achieve the desired carrier concentration.[1]
Injection Procedure: Under light ether anesthesia, a 0.2 ml saline solution containing [I-123]HIPDM with the specified amount of carrier is injected intravenously.[1]
Tissue Collection and Analysis: At predetermined time points after injection (e.g., 30 minutes), the animals are euthanized by cardiectomy under ether anesthesia.[1] The organs of interest (brain, lungs, liver, kidneys, heart, and blood) are excised, weighed, and their radioactivity is measured using a gamma counter.[1]
Data Calculation: The percentage of the injected dose per organ (% dose/organ) is calculated by comparing the radioactivity of the tissue samples with suitably diluted aliquots of the injected dose.[1]
Mechanism of Biodistribution Shift
The observed shift in HIPDM from the lungs to the liver with increasing carrier concentration suggests a saturation of binding sites in the lungs. At low concentrations, HIPDM likely binds to high-affinity sites in both the brain and lungs. As the carrier dose increases, these lung binding sites may become saturated, leading to a greater proportion of the compound being available for uptake by the liver, which has a high capacity for metabolizing such compounds. The brain's uptake remains stable, indicating a different, non-saturable transport mechanism or a very high density of binding sites.
References
Safety Operating Guide
Proper Disposal of HIPDM: A Guide for Laboratory Professionals
For immediate reference, it is crucial to recognize that the proper disposal procedure for N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) is dictated by its state—specifically, whether it is radiolabeled. Non-radiolabeled HIPDM must be managed as hazardous chemical waste, while HIPDM labeled with a radionuclide, such as Iodine-123 (I-123), requires handling as radioactive waste. Adherence to your institution's Environmental Health and Safety (EHS) and Radiation Safety guidelines is mandatory.
This guide provides procedural, step-by-step information for the safe handling and disposal of HIPDM in a laboratory setting, designed to ensure the safety of personnel and compliance with regulatory standards.
Hazard Identification and Safety Precautions
Before handling HIPDM, it is essential to be aware of its potential hazards. As an iodinated organic compound, it should be treated as a toxic chemical.[1][2] If radiolabeled, it presents an additional radiation hazard.
Personal Protective Equipment (PPE): When handling any form of HIPDM, the following minimum PPE should be worn:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile gloves)
-
A lab coat[3]
For I-123 labeled HIPDM, additional precautions such as whole-body and finger-ring dosimeters may be required depending on the activity handled.[4]
Quantitative Hazard Data
Toxicological data from preliminary studies provide insight into the acute toxicity of non-radiolabeled HIPDM. This information is critical for risk assessment in the laboratory.
| Toxicity Data for HIPDM | |
| Test Subject | LD50 (Lethal Dose, 50%) |
| Rat | 36 mg/kg |
| Rabbit | ~20 mg/kg |
| Source: Preliminary toxicity studies on HIPDM. |
Disposal of Non-Radiolabeled HIPDM (Chemical Waste)
Non-radiolabeled HIPDM and materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should HIPDM or its solutions be poured down the drain. [5][6]
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, segregate HIPDM waste from other waste streams. It should be classified as a non-halogenated organic waste unless mixed with halogenated solvents. Keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous reactions.[7][8]
-
Containerization:
-
Use a designated, leak-proof waste container with a secure screw-on cap that is compatible with the chemical.[8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[5][10]
-
Ensure the container is clean and free of any contamination on its outer surface.[8]
-
Do not overfill the container; leave at least 10-20% of headspace to allow for expansion.[8][11]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[10][12]
-
Use a hazardous waste tag provided by your institution's EHS department.
-
List all chemical constituents by their full names (no abbreviations or formulas) and their approximate concentrations.[8][10]
-
Include the date of waste generation and the name of the principal investigator or lab contact.[10]
-
-
Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[5][7][13]
-
The SAA must be inspected weekly for any signs of leakage.[7]
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential spills.[9]
-
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum time allowed by your institution (often 6-12 months), submit a chemical waste pickup request through your EHS department.[5][13]
Disposal of I-123 Labeled HIPDM (Radioactive Waste)
HIPDM labeled with Iodine-123 is a radiopharmaceutical and must be managed as radioactive waste according to your institution's Radiation Safety Program and regulations set by the Nuclear Regulatory Commission (NRC) or equivalent governing body.[1][14]
Step-by-Step Disposal Protocol:
-
Work Area Preparation:
-
Segregation:
-
Segregate radioactive waste from all other waste streams (chemical, regular trash, biohazardous).
-
Avoid generating "mixed waste" (waste that is both radioactive and chemically hazardous) whenever possible, as its disposal is more complex and costly.[15]
-
-
Containerization:
-
Use waste containers specifically designated for radioactive waste. These containers should be appropriately shielded (e.g., with lead) to keep radiation exposure As Low As Reasonably Achievable (ALARA).[4]
-
Keep containers closed when not in use.
-
-
Labeling:
-
Storage and Decay:
-
Iodine-123 has a short half-life of 13.27 hours.[4] Many institutions allow for the "decay-in-storage" of short-lived radionuclides.
-
Store the waste in a designated and shielded radioactive materials area.
-
After a minimum of 10 half-lives, the waste can be surveyed with a radiation detection meter. If the radiation level is indistinguishable from background, it may be disposed of as non-radioactive waste (in this case, as hazardous chemical waste, following the procedure in the section above), after removing or defacing all radioactive material labels.
-
-
Arrange for Pickup: If decay-in-storage is not an option, or for long-lived radionuclides, arrange for waste pickup through your institution's Radiation Safety office.
Experimental Protocol: Waste Characterization
In instances where HIPDM is part of a mixed chemical waste stream, a proper characterization is essential before disposal. This protocol ensures safe segregation and handling.
-
Review Safety Data Sheets (SDS): Consult the SDS for all reactants and solvents used in the experimental protocol that generated the waste. This will identify potential hazards and incompatibilities in the resulting mixture.[3]
-
Determine Characteristics:
-
Toxicity: Assume the waste is toxic if it contains HIPDM or any substance with a known toxicity profile.[3]
-
Corrosivity: Use a calibrated pH meter or pH paper to determine if the waste is corrosive (pH ≤ 2 or ≥ 12.5).[5]
-
Reactivity: Based on the known chemistry of the components, assess the potential for the waste to react violently with air, water, or other substances.[3]
-
Ignitability: Determine if the waste contains flammable solvents with a flashpoint below 140°F (60°C).[5]
-
-
Document Findings: Accurately record the characterization results on the hazardous waste tag to ensure safe handling by EHS personnel.
Visual Workflows
The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of HIPDM.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. nj.gov [nj.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. odu.edu [odu.edu]
- 14. curiumpharma.com [curiumpharma.com]
- 15. hpschapters.org [hpschapters.org]
Essential Safety and Operational Guide for Handling [¹²³I]HIPDM
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with [¹²³I]HIPDM, a radiolabeled compound used for brain perfusion imaging. The following procedures are designed to ensure the safe handling, use, and disposal of this agent, minimizing radiation exposure and maintaining a secure laboratory environment.
Immediate Safety and Handling Precautions
All personnel handling [¹²³I]HIPDM and other radioactive drugs must adhere to strict safety measures to minimize radiation exposure to themselves and their colleagues.[1][2][3] The use of radiopharmaceuticals should be restricted to physicians and other professionals with the requisite training and experience in the safe handling of radionuclides, as approved by the relevant government agencies.[1][2][3]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling [¹²³I]HIPDM to prevent contamination and reduce radiation dose.
| PPE Component | Specification | Rationale |
| Gloves | Waterproof gloves | To prevent skin contamination with the radioactive material.[1][2] |
| Lab Coat | Standard laboratory coat | To protect personal clothing from contamination. |
| Eye Protection | Safety glasses or goggles | To protect the eyes from splashes of radioactive material. |
| Dosimetry | Personal dosimeter (e.g., film badge, TLD) | To monitor and record individual radiation exposure. |
| Shielding | Lead-lined vial shields and syringe shields | To reduce radiation exposure from the vial and during administration. |
Operational Protocol for [¹²³I]HIPDM Handling
A systematic approach to handling [¹²³I]HIPDM is essential for safety and experimental integrity. The following step-by-step guide outlines the key phases of the operational workflow.
Ordering and Receiving
-
Authorized Personnel : Only individuals authorized by the institution's radiation safety program should place orders for [¹²³I]HIPDM.
-
Receipt and Inspection : Upon arrival, the package should be visually inspected for any signs of damage. The shipment should be logged as per institutional guidelines.
-
Radiation Survey : A survey meter should be used to monitor the external surface of the package for any potential contamination.
Storage
-
Secure and Shielded Location : [¹²³I]HIPDM should be stored in a designated, secure area with appropriate lead shielding.
-
Controlled Access : Access to the storage area must be restricted to authorized personnel only. For certain I-123 labeled substances, storage in a locked cabinet may be required.[4]
-
Labeling : The storage location and the vial must be clearly labeled with the radioisotope, activity, and date.
Preparation and Handling
-
Designated Work Area : All handling of [¹²³I]HIPDM should occur in a designated and properly shielded workspace, such as a fume hood or a lead-shielded hot cell, to minimize inhalation risk and external exposure.
-
Aseptic Technique : Use aseptic procedures during the preparation and administration of the radiopharmaceutical.[3]
-
Dose Calibration : The patient dose must be measured using a suitable radioactive calibration system immediately before administration.[1][3]
-
Shielding : Use vial shields and syringe shields throughout the handling process to reduce hand exposure.
Administration
-
Verification : Confirm the patient's identity and the prescribed dose before administration.
-
Slow Injection : Administer the dose via a slow intravenous injection to minimize potential pain at the injection site.[5]
Post-Administration and Patient Care
-
Patient Guidance : Encourage patients to void frequently for the first 48 hours after administration to minimize radiation dose to the bladder.[3]
-
Special Populations : For women of childbearing age, examinations should ideally be performed within the first ten days following the onset of menses. If administered to a nursing mother, formula-feeding should be substituted for breast-feeding.[1][2]
Spill Management
-
Immediate Action : In case of a spill, notify the Radiation Safety Officer immediately.
-
Containment : Cordon off the affected area to prevent the spread of contamination.
-
Decontamination : Follow established institutional procedures for the decontamination of personnel and the work area.
Disposal of Radioactive Waste
-
Segregation : All materials associated with the preparation and administration of [¹²³I]HIPDM, including unused product and its container, should be treated as radioactive waste.[5]
-
Decay-in-Storage : Due to the relatively short half-life of Iodine-123 (approximately 13.2 hours), waste can be stored in a shielded, secure location until it has decayed to background levels.
-
Disposal of Decayed Waste : Once the radioactivity is no longer detectable, the waste can be disposed of as regular biomedical waste, in accordance with institutional and local regulations. For smaller quantities of unused I-123 labeled compounds, disposal in the sink may be permissible after sufficient decay, a process that should be witnessed and documented by two practitioners.[4]
-
Alternative Disposal : Unused radiopharmaceuticals may also be sent to a DEA-approved Reverse Distribution vendor for disposal, particularly for controlled substances.[4]
Experimental Workflow for Handling [¹²³I]HIPDM
Caption: Operational workflow for the safe handling of [¹²³I]HIPDM.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
